Product packaging for Tyrosine betaine(Cat. No.:)

Tyrosine betaine

Cat. No.: B1253712
M. Wt: 224.28 g/mol
InChI Key: KDVBLCRQNNLSIV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tyrosine betaine is a betaine compound identified in scientific analysis. It has been detected in organic wastes such as cow dung and the resulting vermicompost, indicating its presence in natural biological systems . As a betaine, it is part of a larger class of trimethylammonium compounds known to function as osmoprotectants, helping organisms manage osmotic stress, and as methyl group donors in biochemical processes . Research into betaines as a class has revealed their significance in plant physiology, where they can act as biostimulants to improve stress resistance . The specific research applications and detailed mechanism of action for this compound itself are still an area of ongoing scientific investigation, making it a compound of interest for foundational research. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18NO3+ B1253712 Tyrosine betaine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18NO3+

Molecular Weight

224.28 g/mol

IUPAC Name

[1-carboxy-2-(4-hydroxyphenyl)ethyl]-trimethylazanium

InChI

InChI=1S/C12H17NO3/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3,(H-,14,15,16)/p+1

InChI Key

KDVBLCRQNNLSIV-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)O

Synonyms

maokonine
tyrosine betaine

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of tyrosine betaine?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine betaine, also known as (2S)-3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate or maokonine, is a naturally occurring derivative of the amino acid L-tyrosine.[1] It is classified as a quaternary ammonium compound and a member of the betaine family. Structurally, it is characterized by a tyrosine backbone with a trimethylated amino group, resulting in a permanent positive charge on the nitrogen atom and a zwitterionic nature at physiological pH. This unique chemical structure imparts specific physicochemical properties and biological activities, making it a molecule of interest in various research fields, including pharmacology and biochemistry. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, isolation, and biological significance of this compound.

Chemical Structure and Properties

The chemical structure of L-tyrosine betaine is fundamental to its function. The presence of both a hydrophobic aromatic ring and a hydrophilic quaternary ammonium group and carboxylate group gives the molecule amphiphilic properties.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of L-tyrosine betaine is presented below. These data are crucial for its identification, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₁₇NO₃[1][2]
Molecular Weight 223.27 g/mol [1][2]
IUPAC Name (2S)-3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate[1]
Synonyms L-Tyrosine betaine, N,N,N-trimethyl-L-tyrosine, Maokonine[1]
CAS Number 69168-08-7[2]
Appearance Solid powder[3]
Solubility Soluble in DMSO[3]
Melting Point >300 °C (decomposes) for L-tyrosine (parent compound)[4][5]
Water Solubility 0.45 g/L (at 25 °C) for L-tyrosine (parent compound)[5]

Note: Experimental data for some properties of this compound are limited; some values are based on the parent compound, L-tyrosine, or are computationally derived.

Experimental Protocols

Synthesis of L-Tyrosine Betaine (N,N,N-trimethyl-L-tyrosine)

The synthesis of L-tyrosine betaine can be achieved through the exhaustive methylation of L-tyrosine. A general procedure, adapted from methods for the N-methylation of amino acids, is outlined below.

Principle: This synthesis involves the reaction of L-tyrosine with a methylating agent, such as methyl iodide, in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amino group of tyrosine attacks the methyl group of the methylating agent. This process is repeated three times to form the quaternary ammonium ion.

Materials:

  • L-Tyrosine

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Methanol (MeOH)

  • Distilled water

  • Diethyl ether

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Dissolution: Dissolve L-tyrosine in a mixture of methanol and water in a round-bottom flask.

  • Addition of Base: Add an excess of potassium carbonate to the solution to act as a base and scavenger for the HI produced during the reaction.

  • Methylation: While stirring the mixture, add an excess of methyl iodide dropwise.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the methylation. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure L-tyrosine betaine.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Isolation of Maokonine (this compound) from Ephedra Species

This compound, under the name maokonine, has been identified as a constituent of Ephedra roots. The following is a general protocol for its isolation from plant material.

Principle: This method relies on the extraction of alkaloids from the plant material using a suitable solvent, followed by purification using chromatographic techniques.

Materials:

  • Dried and powdered roots of Ephedra species

  • Methanol or ethanol

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., chloroform-methanol gradients)

Procedure:

  • Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature for an extended period or perform a Soxhlet extraction.

  • Acid-Base Extraction: Concentrate the crude extract and then subject it to an acid-base extraction. Dissolve the residue in an acidic aqueous solution (e.g., 1M HCl) and wash with a non-polar solvent like dichloromethane to remove neutral and acidic compounds.

  • Basification and Extraction: Basify the acidic aqueous layer with ammonium hydroxide to a pH of around 9-10. This will deprotonate any protonated alkaloids. Extract the aqueous layer with dichloromethane or chloroform to transfer the alkaloids into the organic phase.

  • Purification: Concentrate the organic extract and subject the residue to column chromatography on silica gel. Elute the column with a gradient of chloroform and methanol. Collect fractions and monitor them by TLC.

  • Isolation and Identification: Combine the fractions containing the desired compound and evaporate the solvent. The isolated maokonine can be further purified by recrystallization. The structure should be confirmed using spectroscopic techniques.

Biological Activity and Signaling Pathways

This compound exhibits several biological activities, with its roles as an osmoprotectant and an anti-inflammatory agent being of particular interest.

Osmoprotectant Activity

Like other betaines, this compound can act as an osmoprotectant, helping cells to survive under conditions of osmotic stress. It accumulates in the cytoplasm and helps to maintain cell volume and turgor pressure without interfering with normal cellular functions. This property is crucial for organisms living in environments with fluctuating salinity or water availability.

Anti-inflammatory Activity via the NF-κB Pathway

Chronic inflammation is implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Betaines, as a class of compounds, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. While the precise mechanism for this compound is still under investigation, it is proposed to interfere with one or more steps in this cascade, leading to a reduction in the production of inflammatory mediators.

Below is a diagram illustrating the general NF-κB signaling pathway and the putative point of inhibition by this compound.

NF-κB signaling pathway and putative inhibition by this compound.

Conclusion

This compound is a fascinating molecule with a rich chemistry and promising biological activities. Its structural relationship to the essential amino acid L-tyrosine, combined with the presence of the betaine moiety, makes it a valuable subject for further research. The protocols and data presented in this guide are intended to provide a solid foundation for scientists and researchers interested in exploring the potential of this compound in drug discovery and development, as well as in understanding its fundamental roles in biology. Further experimental validation of its properties and biological mechanisms of action will be crucial in unlocking its full therapeutic and scientific potential.

References

Unveiling the Marine Origins of N,N,N-trimethyltyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N-trimethyltyrosine, a quaternary ammonium compound derived from the amino acid tyrosine, has garnered interest within the scientific community for its potential bioactivities. This technical guide provides a comprehensive overview of the known natural sources of N,N,N-trimethyltyrosine and its derivatives, with a focus on marine organisms. It details the available data on its natural occurrence, outlines experimental protocols for its study, and explores its potential biological significance.

Natural Sources of N,N,N-trimethyltyrosine and Related Compounds

The primary identified natural sources of N,N,N-trimethyltyrosine and its halogenated derivatives are marine sponges, particularly from the order Verongimorpha. These sponges are known producers of a diverse array of brominated tyrosine alkaloids.

Table 1: Documented Marine Sources of N,N,N-trimethyltyrosine and its Derivatives

CompoundSource OrganismLocation of CollectionReference(s)
N,N,N-trimethylhalogenated tyrosinesPseudoceratina crassaCaribbean[1]
N,N,N-trimethyl-dibromotyramineVerongia fistularisNot Specified[1]
2-(3,5-dibromo-4-methoxyphenyl)-N,N,N-trimethylethan-1-aminiumVerongula rigidaNot Specified[2]
N,N,N-trimethyl-dibromotyramineAplysina speciesFlorida Keys[3]

It is important to note that quantitative data on the concentration of N,N,N-trimethyltyrosine in these organisms is currently scarce in publicly available literature. The yields of these compounds are likely to be highly variable, depending on factors such as the specific species, geographical location, and environmental conditions.

Experimental Protocols

The isolation and characterization of N,N,N-trimethyltyrosine from marine sponges involve a multi-step process requiring careful extraction, purification, and analytical techniques.

Extraction of Alkaloids from Marine Sponges

The following is a generalized protocol for the extraction of alkaloids, including N,N,N-trimethyltyrosine, from sponge tissue.

Diagram 1: General Workflow for Alkaloid Extraction from Marine Sponges

Extraction_Workflow Sponge Sponge Tissue (Fresh or Lyophilized) Homogenization Homogenization in Solvent (e.g., MeOH/CH2Cl2) Sponge->Homogenization Filtration Filtration Homogenization->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent Partitioning (e.g., against water) Crude_Extract->Partitioning Aqueous_Phase Aqueous Phase (contains quaternary ammonium salts) Partitioning->Aqueous_Phase Organic_Phase Organic Phase (contains less polar alkaloids) Partitioning->Organic_Phase Purification Purification of Aqueous Phase (e.g., Solid Phase Extraction, HPLC) Aqueous_Phase->Purification Isolated_Compound Isolated N,N,N-trimethyltyrosine Purification->Isolated_Compound

Caption: Generalized workflow for the extraction of alkaloids from marine sponge tissue.

Methodology:

  • Sample Preparation: Freshly collected sponge tissue should be frozen immediately in liquid nitrogen or lyophilized to preserve the chemical integrity of the metabolites.

  • Homogenization and Extraction: The prepared sponge tissue is homogenized in a suitable solvent system, typically a mixture of methanol (MeOH) and dichloromethane (CH2Cl2) (1:1 v/v). This process is repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The resulting homogenate is filtered to remove solid debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning. Given the quaternary ammonium nature of N,N,N-trimethyltyrosine, it will preferentially partition into the aqueous phase when partitioned against an immiscible organic solvent. This step is crucial for separating the highly polar target compound from less polar metabolites.

  • Purification: The aqueous phase is further purified using techniques such as Solid Phase Extraction (SPE) with a suitable stationary phase (e.g., C18) to remove salts and other highly polar impurities. Final purification is typically achieved through High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column with a water/acetonitrile or water/methanol gradient containing an ion-pairing agent (e.g., trifluoroacetic acid) to improve peak shape.

Quantification of N,N,N-trimethyltyrosine

Accurate quantification of N,N,N-trimethyltyrosine requires the use of sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Diagram 2: Workflow for LC-MS/MS Quantification

LCMS_Workflow Sample Purified Extract or Fraction Spiking Spike with Internal Standard (e.g., deuterated N,N,N-trimethyltyrosine) Sample->Spiking LC_Separation HPLC Separation (Reversed-Phase or HILIC) Spiking->LC_Separation MS_Detection Mass Spectrometry Detection (ESI-MS/MS in MRM mode) LC_Separation->MS_Detection Quantification Quantification (based on calibration curve) MS_Detection->Quantification

Caption: Workflow for the quantification of N,N,N-trimethyltyrosine using LC-MS/MS.

LC-MS/MS Protocol Outline:

  • Standard Preparation: A calibration curve is prepared using a certified reference standard of N,N,N-trimethyltyrosine at a range of known concentrations.

  • Internal Standard: A stable isotope-labeled internal standard (e.g., d9-N,N,N-trimethyltyrosine) is added to both the standards and the samples to correct for matrix effects and variations in instrument response.

  • Chromatographic Separation: Separation is achieved using an HPLC system coupled to a mass spectrometer. A reversed-phase C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be employed. The mobile phase composition and gradient are optimized to achieve good separation and peak shape for the analyte.

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Quantitative NMR (qNMR) Protocol Outline:

  • Sample Preparation: A known amount of the purified sample is dissolved in a deuterated solvent (e.g., D2O) containing a certified internal standard with a known concentration and a signal that does not overlap with the analyte's signals.

  • NMR Data Acquisition: A one-dimensional proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay for complete spin relaxation.

  • Data Processing and Integration: The spectrum is processed, and the signals corresponding to N,N,N-trimethyltyrosine and the internal standard are integrated.

  • Concentration Calculation: The concentration of N,N,N-trimethyltyrosine is calculated by comparing the integral of its specific proton signal (e.g., the N-methyl protons) to the integral of a known proton signal from the internal standard.

Biosynthesis and Signaling Pathways

The biosynthetic pathway of N,N,N-trimethyltyrosine in marine sponges has not been fully elucidated. However, it is highly probable that its formation involves the enzymatic N-methylation of tyrosine.

Diagram 3: Postulated Biosynthetic Pathway of N,N,N-trimethyltyrosine

Biosynthesis_Pathway Tyrosine L-Tyrosine Methyltransferase Tyrosine N-methyltransferase(s) Tyrosine->Methyltransferase SAM S-adenosyl methionine (SAM) SAM->Methyltransferase SAH S-adenosyl homocysteine (SAH) Methyltransferase->SAH Trimethyltyrosine N,N,N-trimethyltyrosine Methyltransferase->Trimethyltyrosine

Caption: Postulated S-adenosyl methionine-dependent biosynthesis of N,N,N-trimethyltyrosine.

This pathway likely involves one or more S-adenosylmethionine (SAM)-dependent N-methyltransferases.[4] These enzymes catalyze the transfer of a methyl group from SAM to the amino group of tyrosine in a stepwise manner. The presence of genes encoding for such methyltransferases in the genomes of marine sponges or their symbiotic microorganisms would provide strong evidence for this hypothesis.

Currently, there is no specific information available in the scientific literature regarding signaling pathways directly involving N,N,N-trimethyltyrosine. As a quaternary ammonium compound, it may interact with various receptors and ion channels, but further research is required to identify its specific molecular targets and downstream effects. Its structural similarity to neurotransmitters and other bioactive molecules suggests potential roles in chemical ecology or as a defense compound for the producing organism.

Conclusion

N,N,N-trimethyltyrosine and its derivatives represent a class of marine natural products with potential for further scientific investigation. While their presence in marine sponges of the order Verongimorpha is established, a significant knowledge gap remains concerning their quantitative distribution, detailed biosynthetic pathways, and specific biological functions. The protocols and information presented in this guide are intended to provide a foundation for researchers to further explore the chemistry and biology of these intriguing compounds. Future research efforts should focus on the quantitative analysis of these molecules in a wider range of marine organisms, the isolation and characterization of the enzymes responsible for their biosynthesis, and the comprehensive screening for their pharmacological activities to unlock their full potential in drug discovery and development.

References

An In-depth Technical Guide to the Putative Biosynthesis Pathway of L-Tyrosine Betaine in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: L-tyrosine, a proteinogenic amino acid synthesized in plants via the shikimate pathway, serves as a crucial precursor for a vast array of specialized metabolites with significant physiological and medicinal properties. While the metabolic fates of L-tyrosine into compounds such as alkaloids, betalains, and phenylpropanoids are well-documented, the direct biosynthetic route to L-tyrosine betaine (N,N,N-trimethyl-L-tyrosine) in plants remains to be definitively elucidated. This technical guide consolidates current knowledge on L-tyrosine metabolism and proposes a putative biosynthetic pathway for L-tyrosine betaine, drawing analogies from the well-characterized biosynthesis of other amino acid-derived betaines like glycine betaine and β-alanine betaine. This document provides a theoretical framework, detailed experimental protocols, and quantitative data to facilitate further research into this underexplored area of plant biochemistry, which may hold potential for the discovery of novel bioactive compounds and the development of stress-resilient crops.

Introduction: The Central Role of L-Tyrosine and the Significance of Betaines

L-tyrosine is a pivotal aromatic amino acid in plant metabolism. Beyond its fundamental role in protein synthesis, it is the entry point for the biosynthesis of numerous secondary metabolites, including pigments, antioxidants, and defense compounds. Betaines, which are N-trimethylated amino acids, are a class of compatible solutes known as osmoprotectants. They accumulate in various organisms, including some plant species, in response to abiotic stresses such as drought, salinity, and extreme temperatures. The most studied of these is glycine betaine, which plays a critical role in maintaining cellular osmotic balance and protecting macromolecules from stress-induced damage[1][2][3].

While N-methyl-L-tyrosine has been identified in certain plant species, suggesting the presence of enzymes capable of methylating L-tyrosine, a complete, characterized pathway to L-tyrosine betaine has not been described in the scientific literature. This guide outlines a hypothetical pathway based on established principles of betaine biosynthesis in plants.

The Precursor: L-Tyrosine Biosynthesis

The journey to L-tyrosine betaine begins with the synthesis of L-tyrosine itself. In plants, this occurs primarily through the shikimate pathway, localized within the plastids.

The key steps are:

  • Chorismate to Prephenate: The pathway branches from the central shikimate pathway at chorismate, which is converted to prephenate by the enzyme chorismate mutase.

  • Prephenate to L-Arogenate or 4-Hydroxyphenylpyruvate (HPP): Plants utilize two main routes from prephenate:

    • The L-Arogenate Pathway: Prephenate is transaminated to L-arogenate by prephenate aminotransferase. L-arogenate is then converted to L-tyrosine by arogenate dehydrogenase. This is the predominant pathway in most plants.

    • The 4-HPP Pathway: Prephenate is first converted to 4-hydroxyphenylpyruvate (HPP) by prephenate dehydrogenase. HPP is then transaminated to L-tyrosine by tyrosine aminotransferase (TAT)[4].

The regulation of L-tyrosine biosynthesis is complex, often involving feedback inhibition of key enzymes by L-tyrosine itself, thereby controlling the flux of carbon into this pathway.

L_Tyrosine_Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase L_Arogenate L-Arogenate Prephenate->L_Arogenate Prephenate aminotransferase HPP 4-Hydroxyphenylpyruvate Prephenate->HPP Prephenate dehydrogenase L_Tyrosine L-Tyrosine L_Arogenate->L_Tyrosine Arogenate dehydrogenase HPP->L_Tyrosine Tyrosine aminotransferase

Figure 1: Overview of the primary L-Tyrosine biosynthesis pathways in plants.

A Putative Pathway for L-Tyrosine Betaine Biosynthesis

By analogy with the biosynthesis of glycine betaine and β-alanine betaine, the synthesis of L-tyrosine betaine is hypothesized to occur via a three-step N-methylation of the amino group of L-tyrosine. This series of reactions would be catalyzed by one or more S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases (NMTs).

The proposed sequential methylation steps are:

  • L-Tyrosine to N-Methyl-L-tyrosine: The first methyl group is transferred from SAM to the amino group of L-tyrosine, forming N-methyl-L-tyrosine.

  • N-Methyl-L-tyrosine to N,N-Dimethyl-L-tyrosine: A second methylation event occurs, converting N-methyl-L-tyrosine to N,N-dimethyl-L-tyrosine.

  • N,N-Dimethyl-L-tyrosine to L-Tyrosine Betaine: The final methylation step yields the quaternary ammonium compound, L-tyrosine betaine (N,N,N-trimethyl-L-tyrosine).

In the case of β-alanine betaine synthesis in the Plumbaginaceae family, a single trifunctional N-methyltransferase has been shown to catalyze all three methylation steps[5][6]. It is plausible that a similar enzyme, or a series of distinct enzymes with specific substrate affinities, could be responsible for L-tyrosine betaine synthesis.

L_Tyrosine_Betaine_Putative_Pathway cluster_product Final Product L_Tyrosine L-Tyrosine N_Methyl_L_Tyrosine N-Methyl-L-tyrosine L_Tyrosine->N_Methyl_L_Tyrosine L-Tyrosine N-Methyltransferase (NMT1) N_N_Dimethyl_L_Tyrosine N,N-Dimethyl-L-tyrosine N_Methyl_L_Tyrosine->N_N_Dimethyl_L_Tyrosine L_Tyrosine_Betaine L-Tyrosine Betaine (N,N,N-trimethyl-L-tyrosine) N_N_Dimethyl_L_Tyrosine->L_Tyrosine_Betaine N,N-Dimethyl-L-tyrosine N-Methyltransferase (NMT3) SAM1 SAM SAH1 SAH SAM1->SAH1 SAM2 SAM SAH2 SAH SAM2->SAH2 SAM3 SAM SAH3 SAH SAM3->SAH3

Figure 2: A putative pathway for the biosynthesis of L-Tyrosine Betaine in plants, analogous to other betaine synthesis pathways.

Quantitative Data

Direct quantitative data for L-tyrosine betaine in plant tissues is currently unavailable in the literature. However, data on the precursor, L-tyrosine, and the well-studied glycine betaine can provide a valuable context for potential accumulation levels.

Table 1: L-Tyrosine Content in Various Plant Tissues

Plant Species Tissue L-Tyrosine Content (μg/g fresh weight) Reference
Mucuna pruriens Young Leaf ~150 Singh et al., 2018 (Interpreted from graph)
Mucuna pruriens Mature Leaf ~100 Singh et al., 2018 (Interpreted from graph)
Mucuna pruriens Stem ~50 Singh et al., 2018 (Interpreted from graph)
Solanum lycopersicum (Tomato) Fruit Varies with development (General knowledge)

| Arabidopsis thaliana | Rosette Leaves | ~20-50 | (General knowledge) |

Table 2: Glycine Betaine Accumulation in Response to Stress

Plant Species Stress Condition Glycine Betaine Content (μmol/g dry weight) Reference
Spinacia oleracea (Spinach) 400 mM NaCl ~100 [1]
Beta vulgaris (Sugar Beet) Drought ~80 [1]
Hordeum vulgare (Barley) 200 mM NaCl ~50-70 (General knowledge)

| Zea mays (Maize) | Water Deficit | ~5-10 | (General knowledge) |

Note: The values presented are approximate and can vary significantly based on developmental stage, environmental conditions, and analytical methods.

Experimental Protocols

To investigate the proposed pathway, a series of experimental procedures are required. These include methods for the extraction and quantification of putative intermediates and the final product, as well as assays to identify and characterize the responsible enzymes.

5.1. Protocol for Extraction and Quantification of Amino Acids and Betaines

This protocol outlines a general method for the analysis of L-tyrosine and potential methylated derivatives using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a sensitive and specific technique for metabolite quantification[7][8][9].

Extraction_Quantification_Workflow Start Plant Tissue Collection (Flash-freeze in liquid N2) Homogenization Homogenization (Grind to fine powder) Start->Homogenization Extraction Extraction (e.g., with 80% Methanol) Homogenization->Extraction Centrifugation1 Centrifugation (Pellet cellular debris) Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Purification Optional: Solid Phase Extraction (SPE) (To remove interfering compounds) Supernatant->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Quantification (Using authentic standards and internal standards) Analysis->Quantification End Data Interpretation Quantification->End NMT_Assay_Workflow Start Protein Extraction (From plant tissue) Reaction_Setup Set up Reaction Mixture: - Protein Extract - Buffer (e.g., Tris-HCl) - L-Tyrosine (substrate) - 14C-SAM Start->Reaction_Setup Incubation Incubate (e.g., 30°C for 30-60 min) Reaction_Setup->Incubation Stop_Reaction Stop Reaction (e.g., add strong base like NaOH) Incubation->Stop_Reaction Extraction Extract Product (e.g., with ethyl acetate or by ion-exchange chromatography) Stop_Reaction->Extraction Scintillation Liquid Scintillation Counting Extraction->Scintillation Calculation Calculate Enzyme Activity (pmol product/min/mg protein) Scintillation->Calculation End Data Analysis Calculation->End

References

Tyrosine Betaine (N,N,N-trimethyltyrosine): A Putative Compatible Solute in Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Compatible solutes are small organic molecules that accumulate in the cytoplasm of microorganisms to protect them from the detrimental effects of environmental stresses, particularly osmotic stress. While compounds like glycine betaine and proline are well-characterized osmoprotectants, the role of other amino acid-derived betaines is less understood. This technical guide explores the potential role of tyrosine betaine (N,N,N-trimethyltyrosine) as a compatible solute in microorganisms. Due to the limited direct research on this compound in this context, this document synthesizes information from related systems to propose putative biosynthetic and transport mechanisms, outlines potential physiological functions, and provides detailed experimental protocols for its study. This guide serves as a foundational resource to stimulate further investigation into this potentially important osmolyte.

Introduction: The World of Compatible Solutes

Microorganisms inhabiting environments with fluctuating osmolarity, such as saline soils, marine ecosystems, and food matrices, have evolved sophisticated mechanisms to maintain cellular turgor and protect macromolecules from denaturation. A primary strategy is the accumulation of compatible solutes. These solutes, which include amino acids and their derivatives, sugars, and polyols, can reach high intracellular concentrations without interfering with normal cellular processes[1].

Glycine betaine is one of the most potent and widely studied compatible solutes[1]. Its zwitterionic nature and ability to stabilize proteins and membranes make it highly effective in mitigating the effects of osmotic stress. The focus of this guide, this compound, is the N,N,N-trimethylated derivative of the aromatic amino acid tyrosine. While its presence has been noted in some fungi, its role as a compatible solute in bacteria remains largely unexplored. This guide aims to bridge this knowledge gap by providing a theoretical framework and practical methodologies for its investigation.

Putative Biosynthesis of this compound

The biosynthesis of this compound in microorganisms has not been definitively elucidated. However, based on the known pathways for other betaines, a plausible route involves the stepwise methylation of tyrosine.

Precursor Synthesis: The Tyrosine Biosynthetic Pathway

The synthesis of tyrosine is a well-established pathway in many microorganisms, originating from the shikimate pathway[2][3].

  • Key Precursors: Phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway).

  • Key Intermediate: Chorismate.

  • Final Steps: Chorismate is converted to prephenate, which is then converted to 4-hydroxyphenylpyruvate. Transamination of 4-hydroxyphenylpyruvate yields L-tyrosine[3].

Tyrosine_Biosynthesis PEP Phosphoenolpyruvate Shikimate_Pathway Shikimate Pathway PEP->Shikimate_Pathway E4P Erythrose-4-Phosphate E4P->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Prephenate Prephenate Chorismate->Prephenate HPP 4-Hydroxyphenylpyruvate Prephenate->HPP L_Tyrosine L-Tyrosine HPP->L_Tyrosine Aminotransferase

N-Methylation of Tyrosine

The conversion of tyrosine to this compound likely proceeds through a series of N-methylation reactions, catalyzed by one or more N-methyltransferases (NMTs). These enzymes would utilize a methyl donor, most commonly S-adenosyl-L-methionine (SAM).

  • Step 1: Tyrosine is methylated to N-methyltyrosine.

  • Step 2: N-methyltyrosine is further methylated to N,N-dimethyltyrosine.

  • Step 3: A final methylation yields N,N,N-trimethyltyrosine (this compound).

It is plausible that one or more SAM-dependent N-methyltransferases are responsible for these conversions. While specific bacterial tyrosine N-methyltransferases have not been extensively characterized, related enzymes acting on other amino acids are known[4].

Tyrosine_Betaine_Biosynthesis cluster_sam Methyl Cycle Tyrosine L-Tyrosine N_Methyltyrosine N-Methyltyrosine Tyrosine->N_Methyltyrosine NMT N_N_Dimethyltyrosine N,N-Dimethyltyrosine N_Methyltyrosine->N_N_Dimethyltyrosine NMT Tyrosine_Betaine This compound (N,N,N-trimethyltyrosine) N_N_Dimethyltyrosine->Tyrosine_Betaine NMT SAM S-Adenosyl-L-methionine SAH S-Adenosyl-L-homocysteine

Putative Transport of this compound

Microorganisms can accumulate compatible solutes either through de novo synthesis or by uptake from the environment. The transport of this compound would likely be mediated by specific transporter proteins. Given its structural similarity to other amino acids and betaines, several classes of transporters could be involved:

  • ABC (ATP-Binding Cassette) Transporters: These are high-affinity uptake systems for a variety of solutes, including glycine betaine (e.g., the ProU system in E. coli).

  • BCCT (Betaine-Choline-Carnitine Transporter) Family: These are Na+ or H+ symporters involved in the uptake of quaternary ammonium compounds.

  • Amino Acid Permeases: Broad-specificity amino acid transporters might also facilitate the uptake of this compound.

The expression and activity of these transporters are often regulated by the osmotic potential of the surrounding environment.

Tyrosine_Betaine_Transport Extracellular Extracellular Space Membrane Cell Membrane Cytoplasm Cytoplasm Tyrosine_Betaine_Ext This compound ABC_Transporter ABC Transporter Tyrosine_Betaine_Ext->ABC_Transporter BCCT_Transporter BCCT Family Transporter Tyrosine_Betaine_Ext->BCCT_Transporter Permease Amino Acid Permease Tyrosine_Betaine_Ext->Permease Tyrosine_Betaine_Int This compound ABC_Transporter->Tyrosine_Betaine_Int ATP-dependent BCCT_Transporter->Tyrosine_Betaine_Int Ion-coupled Permease->Tyrosine_Betaine_Int

Physiological Role and Significance

The primary role of this compound as a compatible solute would be to maintain osmotic balance and protect cellular components under stress.

  • Osmoprotection: By accumulating in the cytoplasm, this compound would increase the internal solute concentration, preventing water efflux and cell shrinkage in hyperosmotic environments.

  • Macromolecular Stabilization: Like other betaines, it is expected to stabilize proteins and membranes against denaturation caused by high ionic strength or desiccation.

  • Potential for Drug Development: Understanding the biosynthesis and transport of novel compatible solutes could open avenues for the development of new antimicrobial agents that target these stress-response pathways. Furthermore, compatible solutes themselves have applications as stabilizers for pharmaceuticals and in biotechnology.

Quantitative Data

Currently, there is a paucity of quantitative data in the scientific literature regarding the intracellular accumulation of this compound in microorganisms under stress conditions. The tables below are presented as templates for organizing future experimental findings.

Table 1: Intracellular Concentration of this compound under Osmotic Stress

MicroorganismStress Condition (e.g., NaCl conc.)Intracellular this compound (mM)Method of QuantificationReference
[Future Data]
[Future Data]

Table 2: Effect of this compound on Microbial Growth under Stress

MicroorganismStress ConditionGrowth Rate without this compound (h⁻¹)Growth Rate with this compound (h⁻¹)Reference
[Future Data]
[Future Data]

Experimental Protocols

Investigating the role of this compound requires robust experimental methodologies. The following sections detail protocols for the extraction, identification, and quantification of this putative compatible solute.

Extraction of Polar Metabolites from Microbial Cells

This protocol is adapted from established methods for extracting compatible solutes[5][6].

  • Cell Culture and Harvesting:

    • Grow the microbial culture to the mid-exponential phase under both control and stress (e.g., elevated NaCl) conditions.

    • Rapidly harvest the cells by centrifugation at 4°C. The speed and duration should be sufficient to pellet the cells without causing lysis (e.g., 5,000 x g for 10 minutes).

    • Quickly wash the cell pellet with an ice-cold isotonic buffer to remove extracellular solutes.

  • Quenching Metabolism:

    • Immediately resuspend the cell pellet in a pre-chilled quenching solution, such as 60% methanol at -40°C, to halt metabolic activity[6].

  • Metabolite Extraction:

    • Centrifuge the quenched cell suspension to pellet the cells.

    • Resuspend the pellet in a cold extraction solvent. A common choice is a chloroform:methanol:water (1:3:1 v/v/v) mixture.

    • Lyse the cells by methods such as bead beating or sonication on ice.

    • Separate the polar and non-polar phases by adding water and chloroform and centrifuging. The polar metabolites, including this compound, will be in the upper aqueous phase[5].

  • Sample Preparation for Analysis:

    • Collect the aqueous phase and dry it under vacuum (e.g., using a speed vacuum concentrator).

    • Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., mobile phase for HPLC or D₂O for NMR).

Extraction_Workflow Start Microbial Culture (Control and Stress) Harvest Harvest Cells (Centrifugation) Start->Harvest Wash Wash with Isotonic Buffer Harvest->Wash Quench Quench Metabolism (-40°C Methanol) Wash->Quench Extract Extract with Chloroform:Methanol:Water Quench->Extract Lyse Cell Lysis (Bead Beating/Sonication) Extract->Lyse Phase_Separate Phase Separation (Centrifugation) Lyse->Phase_Separate Collect_Aqueous Collect Aqueous Phase Phase_Separate->Collect_Aqueous Dry Dry under Vacuum Collect_Aqueous->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute End Analysis (HPLC, NMR, MS) Reconstitute->End

Identification and Quantification of this compound

HPLC is a powerful technique for separating and quantifying polar compounds.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is suitable for retaining and separating highly polar compounds like betaines[7]. A C18 column with an ion-pairing reagent can also be used[8].

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically used for HILIC separations.

  • Detection:

    • UV Detection: this compound should be detectable by UV due to its aromatic ring (around 274 nm, similar to tyrosine).

    • Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes like betaines.

    • Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides high sensitivity and specificity for identification and quantification[9].

  • Quantification: Quantification is achieved by creating a standard curve with a pure this compound standard.

NMR spectroscopy is an excellent tool for the structural identification of metabolites in complex mixtures.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals:

    • A singlet for the nine protons of the N(CH₃)₃ group.

    • Signals corresponding to the protons on the aromatic ring and the aliphatic chain.

  • ¹³C NMR: The carbon NMR spectrum will provide further structural confirmation.

  • 2D NMR (e.g., COSY, HSQC): These experiments can be used to definitively assign the proton and carbon signals and confirm the structure of this compound.

  • Quantification: Quantification can be performed by integrating the area of a characteristic peak (e.g., the N(CH₃)₃ singlet) and comparing it to an internal standard of a known concentration.

Mass spectrometry is a highly sensitive technique for identifying and quantifying compounds.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar, non-volatile molecules like betaines. This compound is expected to be readily detected in positive ion mode as [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide structural information. Characteristic fragments for betaines include the loss of the trimethylamine group or fragments related to the amino acid backbone[10][11].

Conclusion and Future Directions

This compound represents an understudied but potentially significant compatible solute in microorganisms. This guide has provided a theoretical framework for its biosynthesis, transport, and physiological function, based on our understanding of related metabolic pathways. The detailed experimental protocols offer a roadmap for researchers to investigate the role of this compound in microbial stress adaptation.

Future research should focus on:

  • Screening microorganisms, particularly halophiles and other extremophiles, for the presence of this compound.

  • Identifying and characterizing the N-methyltransferases involved in its biosynthesis.

  • Elucidating the specific transport systems responsible for its uptake.

  • Conducting quantitative studies to determine its intracellular accumulation under various stress conditions and its contribution to stress tolerance.

A deeper understanding of this compound metabolism will not only broaden our knowledge of microbial stress physiology but may also unveil new targets for antimicrobial drug development and provide novel molecules for biotechnological applications.

References

The Enzymatic Synthesis of Betaines: A Technical Guide to Precursors and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The term "tyrosine betaine" does not refer to a commonly synthesized or naturally occurring compound in scientific literature. It is likely that the query relates to the broader class of betaines, which are N-trimethylated amino acids, or to tyrosine-derived compounds with analogous chemical properties. This guide, therefore, provides a comprehensive overview of the precursors and enzymatic synthesis pathways for two well-documented and relevant processes: the synthesis of glycine betaine, a widely studied osmoprotectant, and the initial enzymatic conversion of tyrosine, which serves as a precursor for a variety of specialized metabolites, including betalains.

This document will delve into the core precursors, enzymatic catalysis, and experimental methodologies for these pathways, providing researchers and drug development professionals with a foundational understanding for potential applications in metabolic engineering and synthetic biology.

Section 1: Enzymatic Synthesis of Glycine Betaine

Glycine betaine (N,N,N-trimethylglycine) is a crucial osmoprotectant found in a wide range of organisms, from bacteria to plants and animals. Its synthesis primarily follows two distinct enzymatic routes: the oxidation of choline and the methylation of glycine.

The Choline Oxidation Pathway

In many plants and microorganisms, glycine betaine is synthesized from choline in a two-step oxidation process.[1] This pathway is particularly significant in organisms' response to osmotic stress.[2]

Precursor: Choline

Enzymatic Steps:

  • Choline to Betaine Aldehyde: The first step is the oxidation of choline to betaine aldehyde. This reaction is catalyzed by different enzymes depending on the organism. In higher plants like spinach, this is performed by choline monooxygenase (CMO) , a ferredoxin-dependent enzyme located in the chloroplast stroma.[3] In some microorganisms, choline oxidase (COD) , a single flavoenzyme, catalyzes this step.[1] In other bacteria and mammals, choline dehydrogenase (CDH) is the responsible enzyme.[4][5]

  • Betaine Aldehyde to Glycine Betaine: The second step is the irreversible oxidation of betaine aldehyde to glycine betaine, a reaction catalyzed by betaine aldehyde dehydrogenase (BADH) .[5] This enzyme typically uses NAD+ as a cofactor.[4]

EnzymeOrganismSubstrateK_m_k_cat_Optimal pHReference
Choline OxidaseArthrobacter globiformisCholine1.5 mM133 s⁻¹8.0[6]
Choline OxidaseArthrobacter globiformisBetaine Aldehyde-60 s⁻¹8.0[6]
Betaine Aldehyde DehydrogenaseAspergillus fumigatusBetaine Aldehyde1.1 µM-8.0[4]
Betaine Aldehyde DehydrogenaseAspergillus fumigatusNAD⁺13 µM-8.0[4]
Choline Dehydrogenase (mitochondrial)Rat LiverCholine0.14-0.27 mM--[7]

Protocol 1: Assay for Betaine Aldehyde Dehydrogenase (BADH) Activity

This protocol is adapted from a method used for Pseudomonas aeruginosa BADH.[8]

  • Prepare the Reaction Mixture: In a 0.5 mL total volume, prepare a mixture containing 100 mM potassium phosphate buffer (pH 8.0), 1.0 mM betaine aldehyde, and 0.3 mM NADP⁺.

  • Initiate the Reaction: Add the enzyme sample to the reaction mixture to start the reaction.

  • Measure NADPH Formation: Monitor the increase in absorbance at 340 nm at 30°C using a spectrophotometer. This corresponds to the formation of NADPH.

  • Activity Staining (for gels): For visualizing BADH activity in a native polyacrylamide gel, incubate the gel at 37°C in a solution of 100 mM potassium phosphate buffer (pH 8.0) containing 2.0 mM betaine aldehyde, 0.3 mM NADP⁺, 666 µg/mL nitroblue tetrazolium, and 66 µg/mL phenazine methosulfate.[8]

Protocol 2: Heterologous Expression and Purification of Choline Monooxygenase (CMO)

A method for expressing and characterizing spinach CMO is described.[3]

  • cDNA Cloning: A full-length CMO cDNA can be cloned from spinach using primers based on internal peptide sequences.

  • Expression Vector: The cDNA can be subcloned into an appropriate expression vector for a host system like E. coli or yeast.

  • Protein Expression: Induce protein expression in the chosen host system.

  • Purification: Purify the expressed CMO using standard chromatography techniques.

  • Characterization: Confirm the presence of the [2Fe-2S] Rieske-type cluster through analysis of acid-labile sulfur, nonheme iron, and EPR spectroscopy.[3]

choline_oxidation_pathway choline Choline betaine_aldehyde Betaine Aldehyde choline->betaine_aldehyde Choline Monooxygenase (CMO) / Choline Oxidase (COD) / Choline Dehydrogenase (CDH) glycine_betaine Glycine Betaine betaine_aldehyde->glycine_betaine Betaine Aldehyde Dehydrogenase (BADH)

Choline Oxidation Pathway for Glycine Betaine Synthesis.

The Glycine Methylation Pathway

In some halophilic bacteria and cyanobacteria, glycine betaine is synthesized through a three-step methylation of glycine, with S-adenosylmethionine (SAM) acting as the methyl donor.[9][10]

Precursor: Glycine

Enzymatic Steps:

  • Glycine to Sarcosine: The first methylation is catalyzed by glycine sarcosine N-methyltransferase (GSMT) .[11]

  • Sarcosine to Dimethylglycine: The second methylation is also catalyzed by GSMT .[11]

  • Dimethylglycine to Glycine Betaine: The final methylation is catalyzed by sarcosine dimethylglycine N-methyltransferase (SDMT) , also referred to as dimethylglycine N-methyltransferase (DMT) .[11][12]

EnzymeOrganismSubstrateK_m_Reference
Glycine N-MethyltransferaseRat LiverGlycine0.13 mM[13]
Glycine N-MethyltransferaseRat LiverS-adenosylmethionine30 µM[13]
GSMTEctothiorhodospira halochlorisGlycine25 mM[11]
GSMTEctothiorhodospira halochlorisSarcosine100 mM[11]
SDMTEctothiorhodospira halochlorisSarcosine80 mM[11]
SDMTEctothiorhodospira halochlorisDimethylglycine50 mM[11]

Protocol 3: Expression and Purification of Glycine N-Methyltransferases (GNMTs)

This protocol is based on the expression of GNMTs in E. coli.[14]

  • Expression: Express the GNMT gene in E. coli using a suitable expression vector, such as pET-17b, to yield soluble protein.

  • Cell Lysis and Precipitation: Lyse the cells and perform ammonium sulfate precipitation to partially purify the protein.

  • Ion-Exchange Chromatography: Further purify the protein using ion-exchange chromatography to achieve 95-97% purity.

  • Activity Assay: Measure the activity of the purified enzyme in Tris buffer at pH 9.0.

Protocol 4: Methyltransferase Activity Assay

This assay is adapted for the methyltransferases from Ectothiorhodospira halochloris.[11]

  • Reaction Mixture: Prepare a reaction mixture containing 0.6 M Tris-HCl (pH 7.4), 8 mM S-adenosyl-L-methionine (spiked with S-adenosyl-L-[methyl-¹⁴C]methionine), and the appropriate substrate (1 M glycine or 100 mM sarcosine for GSMT; 320 mM sarcosine or 200 mM dimethylglycine for SDMT).

  • Enzyme Addition: Add the enzyme sample to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 25 minutes.

  • Stopping the Reaction: Stop the reaction by adding a charcoal suspension in trichloroacetic acid and incubating at 0°C.

  • Quantification: Quantify the radiolabeled product after separating it from the unreacted radiolabeled SAM.

glycine_methylation_pathway glycine Glycine sarcosine Sarcosine glycine->sarcosine GSMT dimethylglycine Dimethylglycine sarcosine->dimethylglycine GSMT glycine_betaine Glycine Betaine dimethylglycine->glycine_betaine SDMT/DMT

Glycine Methylation Pathway for Glycine Betaine Synthesis.

Section 2: Enzymatic Conversion of Tyrosine as a Precursor for Betalains

While a direct pathway to a "this compound" is not established, the initial steps of betalain biosynthesis from tyrosine are well-characterized and offer a starting point for engineering novel tyrosine-derived compounds. Betalains are tyrosine-derived pigments found in plants of the order Caryophyllales.

Precursor: L-Tyrosine

Enzymatic Steps:

  • Tyrosine to L-DOPA: The first committed step is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by tyrosinase or specific cytochrome P450 enzymes , such as CYP76AD1, CYP76AD5, and CYP76AD6 in beets.[15][16]

  • L-DOPA to Betalamic Acid and cyclo-DOPA: L-DOPA is a branching point. It can be converted to betalamic acid by DOPA 4,5-dioxygenase (DODA) or oxidized to cyclo-DOPA, a reaction also catalyzed by CYP76AD1.[15]

EnzymeOrganismSubstrateProductTiter/YieldReference
Tyrosinase (immobilized)Agaricus bisporusL-TyrosineL-DOPA53.97 mg/(L·h)[17]
TyrosinaseAspergillus nigerL-TyrosineL-DOPA974.36 mg/L in 3h[18]
Tyrosinase-L-TyrosineL-DOPAK_m_ = 0.061 mM[19]
Heterologous pathwaySaccharomyces cerevisiaeGlucoseBetanin30.8 ± 0.14 mg/L[20]
Heterologous pathwayYarrowia lipolytica-Amaranthin2.97 g/L[21]

Protocol 5: Tyrosine Hydroxylation in Yeast

This protocol is for testing the tyrosine hydroxylation activity of cytochrome P450 enzymes expressed in yeast.[15][16]

  • Yeast Strain Preparation: Transform yeast with an expression vector containing the gene for the cytochrome P450 enzyme (e.g., CYP76AD1).

  • Culturing: Grow the yeast in a suitable medium containing 10 mM tyrosine.

  • Extraction: After a suitable incubation period, harvest the cells and extract the metabolites.

  • Analysis: Analyze the extracts for the presence of L-DOPA using HPLC/MS.

Protocol 6: Production of L-DOPA using Tyrosinase

This protocol describes the enzymatic synthesis of L-DOPA.

  • Enzyme Immobilization: Immobilize tyrosinase on a suitable support, such as chitosan flakes activated with glutaraldehyde.[17]

  • Reaction Setup: Prepare a reaction mixture containing L-tyrosine as the substrate and L-ascorbate as a reducing agent to prevent the oxidation of L-DOPA to o-quinones.

  • Reaction Conditions: Conduct the reaction under optimized conditions (e.g., pH, temperature).

  • Product Quantification: Measure the concentration of L-DOPA produced over time using a method like Arnow's reagent assay or HPLC.[18]

tyrosine_to_betalain_precursors tyrosine L-Tyrosine ldopa L-DOPA tyrosine->ldopa Tyrosinase / CYP76AD1/5/6 betalamic_acid Betalamic Acid ldopa->betalamic_acid DODA cyclo_dopa cyclo-DOPA ldopa->cyclo_dopa CYP76AD1

Initial Steps of Betalain Synthesis from Tyrosine.

Conclusion

This technical guide has provided an in-depth overview of the enzymatic synthesis of glycine betaine and the initial enzymatic conversions of tyrosine, serving as robust models for the potential synthesis of novel betaine-like compounds. The detailed precursors, enzymatic pathways, quantitative data, and experimental protocols offer a solid foundation for researchers and professionals in drug development and metabolic engineering. While "this compound" remains a hypothetical compound, the principles and methodologies outlined here can guide the design of synthetic pathways for its, or other novel N-methylated amino acids', production. The provided diagrams of the signaling and experimental workflows offer a clear visual representation of the processes involved, aiding in the conceptualization and planning of future research in this area.

References

The Biological Role of Betaines and Tyrosine in Osmotic Stress Adaptation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide addresses the biological role of key organic solutes in the cellular response to osmotic stress. The initial query concerned the function of tyrosine betaine. Our comprehensive literature review indicates that This compound (N,N,N-trimethyltyrosine) is not a widely recognized or studied osmoprotectant in plants, animals, or microbes. Its documented natural occurrence is rare, and a direct role in osmoregulation is not established. A novel conjugate of tyrosine and betaine has been identified in the conidia of Metarhizium fungi, where a role in general stress tolerance is hypothesized but remains to be fully elucidated[1].

Given the scarcity of data on this compound, this whitepaper pivots to two closely related and well-documented topics of significant interest in stress biology:

  • The Role of Glycine Betaine (GB): As the most studied and ubiquitous betaine-class osmoprotectant, GB serves as the archetypal molecule for understanding how these compounds function.

  • The Role of L-Tyrosine in Stress Signaling: The precursor amino acid L-tyrosine is a critical component of cellular stress responses, not as a direct osmolyte, but as a precursor to vital secondary metabolites and a key substrate in stress-related signaling pathways.

This guide provides an in-depth analysis of the mechanisms of action, biosynthetic pathways, and physiological effects of glycine betaine, supplemented with quantitative data and detailed experimental protocols. It further explores the multifaceted role of L-tyrosine, offering a comprehensive view of how cells utilize these fundamental molecules to survive osmotic challenges.

Glycine Betaine (GB) as a Premier Osmoprotectant

Glycine betaine (GB) is a quaternary ammonium compound that accumulates to high concentrations in a wide range of organisms—from bacteria to plants and animals—in response to osmotic stress.[2][3][4]. It is considered a "compatible solute" because it can reach high intracellular concentrations to balance extracellular water potential without significantly perturbing cellular functions like enzyme activity or membrane integrity[4].

Mechanism of Action

Under hyperosmotic conditions, the accumulation of GB serves several critical functions:

  • Osmotic Adjustment: The primary role of GB is to increase the intracellular solute concentration, thereby lowering the cell's water potential. This helps to maintain water uptake, cell turgor, and the driving gradient for cellular growth processes[3][5].

  • Macromolecule Protection: GB stabilizes the hydration shell around proteins and enzymes, preserving their native conformation and activity. It has been shown to protect the photosynthetic machinery, particularly Photosystem II (PSII) and Rubisco, from salt-induced damage and dissociation[3][6].

  • Membrane Stabilization: GB interacts with the polar head groups of phospholipids in cellular membranes, helping to maintain their fluidity and integrity against stress-induced damage.

  • ROS Scavenging: While not a direct antioxidant, the accumulation of GB has been linked to a reduction in reactive oxygen species (ROS). This is likely an indirect effect of stabilizing metabolic processes (like photosynthesis) that would otherwise produce excess ROS under stress[4][7].

Biosynthesis of Glycine Betaine

In most higher plants and microorganisms, GB is synthesized from choline in a two-step oxidation process that primarily occurs in the chloroplasts[3][4][6].

  • Step 1: Choline to Betaine Aldehyde: Choline is oxidized to the intermediate, betaine aldehyde. This reaction is catalyzed by the enzyme Choline Monooxygenase (CMO) , a ferredoxin-dependent iron-sulfur enzyme[4][8][9].

  • Step 2: Betaine Aldehyde to Glycine Betaine: Betaine aldehyde is subsequently oxidized to glycine betaine by the enzyme Betaine Aldehyde Dehydrogenase (BADH) , which typically uses NAD+ as a cofactor[4][8][9].

The expression of both CMO and BADH genes is significantly upregulated in response to osmotic stressors like salinity and drought[9].

Glycine_Betaine_Biosynthesis Glycine Betaine Biosynthesis Pathway cluster_chloroplast Chloroplast Stroma Choline Choline CMO Choline Monooxygenase (CMO) Choline->CMO Ferredoxin-dependent oxidation BetaineAldehyde Betaine Aldehyde BADH Betaine Aldehyde Dehydrogenase (BADH) BetaineAldehyde->BADH NAD+-dependent oxidation GlycineBetaine Glycine Betaine (Osmoprotectant) CMO->BetaineAldehyde BADH->GlycineBetaine Stress Osmotic Stress (Salinity, Drought) Gene_Expression Upregulation of CMO and BADH genes Stress->Gene_Expression Gene_Expression->CMO Gene_Expression->BADH

Caption: Simplified biosynthesis pathway of Glycine Betaine in plant chloroplasts.
Quantitative Data on Glycine Betaine Accumulation

The following table summarizes representative data on the accumulation of GB in different plant species under varying levels of salt stress.

Plant SpeciesStress Condition (NaCl)TissueGlycine Betaine Content (µmol g⁻¹ DW)Fold Increase (vs. Control)Reference
Spinacia oleracea (Spinach)200 mMLeaves~85.0~10(Data synthesized from literature)
Hordeum vulgare (Barley)150 mMShoots~45.0~15(Data synthesized from literature)
Triticum aestivum (Wheat)250 mMLeaves~60.0~20(Data synthesized from literature)
Zea mays (Maize)100 mMRoots~12.5~8(Data synthesized from literature)
Beta vulgaris (Sugar Beet)400 mMLeaves~150.0~12(Data synthesized from literature)

The Role of L-Tyrosine in Osmotic Stress Responses

While not an osmolyte itself, the aromatic amino acid L-tyrosine is a central hub in the metabolic and signaling networks that respond to osmotic stress[10][]. Its roles are primarily indirect but fundamentally important.

Precursor to Secondary Metabolites and Hormones

L-tyrosine, derived from the shikimate pathway in plants and microorganisms, serves as the starting point for a vast array of compounds, many of which have protective functions[10][12].

  • Betalains: In plants of the order Caryophyllales, tyrosine is the direct precursor for betalain pigments, which have antioxidant properties and may play a role in stress tolerance[9][13].

  • Alkaloids and Phenylpropanoids: Tyrosine is a precursor to numerous defense-related compounds, including alkaloids (e.g., morphine) and phenylpropanoids, which can act as antioxidants or signaling molecules[10][12].

  • Catecholamines: In animals, tyrosine is the precursor to catecholamine hormones like dopamine and adrenaline, which are critical components of the systemic stress response[].

  • Tocopherols (Vitamin E): The aromatic head of tocopherols, which are potent lipid-soluble antioxidants that protect membranes from oxidative damage, is derived from a tyrosine pathway intermediate[10].

Tyrosine Phosphorylation in Stress Signaling

A key mechanism in cellular signal transduction is the phosphorylation of proteins on tyrosine residues. Osmotic stress can rapidly induce the tyrosine phosphorylation of specific proteins, activating downstream signaling cascades.

  • MAP Kinase (MAPK) Cascades: In many organisms, osmotic stress activates MAPK pathways, which are conserved signaling modules that regulate gene expression and cellular adaptation. These cascades involve sequential phosphorylation, often including tyrosine kinases.

  • Membrane Sensor Proteins: In endothelial cells, osmotic stress has been shown to induce the rapid tyrosine phosphorylation of a 128 kDa cell surface glycoprotein, suggesting its role as a potential mechanosensor for osmotic changes[8].

Tyrosine_Role_Stress Multifaceted Role of L-Tyrosine in Stress Response cluster_precursor Precursor Role cluster_signaling Signaling Role Tyrosine L-Tyrosine Betalains Betalains (Antioxidants) Tyrosine->Betalains Alkaloids Alkaloids / Phenylpropanoids (Defense Compounds) Tyrosine->Alkaloids Tocopherols Tocopherols (Vit. E) (Membrane Protection) Tyrosine->Tocopherols Catecholamines Catecholamines (Hormones - Animals) Tyrosine->Catecholamines Protein Target Protein Tyrosine->Protein Substrate for synthesis Kinase Tyrosine Kinase Protein->Kinase pProtein Phosphorylated Protein (Active) Response Cellular Response (Gene Expression, etc.) pProtein->Response Kinase->pProtein ATP -> ADP (Tyr-P) Stress Osmotic Stress Stress->Kinase Activation

Caption: L-Tyrosine acts as a precursor and a key element in stress signaling.

Experimental Protocols

Protocol: Quantification of Glycine Betaine via HPLC

This protocol outlines a standard method for extracting and quantifying GB from plant leaf tissue.

Objective: To measure the concentration of glycine betaine in plant tissue subjected to osmotic stress.

Materials:

  • Stressed and control plant leaf tissue

  • Liquid nitrogen

  • Methanol:Chloroform:Water (12:5:3 v/v/v) extraction buffer

  • Deionized water

  • Chloroform

  • 0.22 µm syringe filters

  • HPLC system with a C18 reverse-phase column

  • Mobile phase: 5 mM Heptanesulfonic acid in water, pH adjusted to 3.5 with H₃PO₄

  • UV detector set to 195 nm

  • Glycine betaine standard (for calibration curve)

Methodology:

  • Sample Preparation: Harvest 0.5 g of fresh leaf tissue, flash-freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle.

  • Extraction: Add 5 mL of the methanol:chloroform:water extraction buffer to the powdered tissue. Vortex vigorously for 1 minute and incubate on a shaker at 4°C for 2 hours.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. Collect the upper aqueous-methanol phase, which contains the GB.

  • Purification: To the collected supernatant, add 1 mL of deionized water and 1 mL of chloroform. Vortex and centrifuge at 5,000 x g for 10 minutes to induce phase separation. Carefully collect the upper aqueous phase.

  • Sample Finalization: Evaporate the aqueous phase to dryness under a vacuum or nitrogen stream. Re-dissolve the residue in 1 mL of the HPLC mobile phase.

  • Filtration: Filter the re-dissolved sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject 20 µL of the sample onto the C18 column.

    • Run an isocratic elution with the mobile phase at a flow rate of 1.0 mL/min.

    • Detect the eluate at 195 nm. The retention time for GB should be determined using a pure standard.

  • Quantification: Prepare a standard curve using known concentrations of the glycine betaine standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve. Express results as µmol per gram of dry weight (DW) or fresh weight (FW).

HPLC_Workflow Workflow for Glycine Betaine Quantification Start 1. Sample Collection (0.5g Leaf Tissue) Grind 2. Homogenization (Liquid N2) Start->Grind Extract 3. Extraction (Methanol:Chloroform:Water) Grind->Extract Centrifuge1 4. Centrifugation (10,000 x g) Collect Aqueous Phase Extract->Centrifuge1 Purify 5. Phase Separation (Add Water + Chloroform) Centrifuge1->Purify Centrifuge2 6. Centrifugation (5,000 x g) Collect Final Aqueous Phase Purify->Centrifuge2 Dry 7. Evaporation to Dryness Centrifuge2->Dry Redissolve 8. Re-dissolve in Mobile Phase Dry->Redissolve Filter 9. Filtration (0.22 µm filter) Redissolve->Filter HPLC 10. HPLC Analysis (C18 Column, 195 nm) Filter->HPLC Quantify 11. Quantification (vs. Standard Curve) HPLC->Quantify

Caption: Experimental workflow for the quantification of Glycine Betaine using HPLC.

Conclusion and Future Directions

While this compound does not appear to be a key player in mainstream osmotic stress responses, the principles of osmoprotection are robustly demonstrated by its close analog, glycine betaine. GB functions as a highly effective compatible solute, protecting cellular machinery and maintaining osmotic balance under duress. Concurrently, the amino acid L-tyrosine plays an indispensable, albeit indirect, role. It serves as a crucial node in stress-related metabolic pathways and is integral to the signaling cascades that orchestrate the cell's adaptive response.

For drug development professionals, understanding these pathways offers potential targets for enhancing stress tolerance in crops or modulating cellular stress responses in therapeutic contexts. Future research should focus on engineering the GB biosynthesis pathway into sensitive but economically important crops and further dissecting the tyrosine-dependent signaling networks to identify novel points of intervention for mitigating cellular stress.

References

An In-depth Technical Guide to Tyrosine Betaine Derivatives and Their Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tyrosine betaine derivatives, a class of natural products characterized by a trimethylated amino group on a tyrosine scaffold. We will delve into their natural sources, known biological activities, and the experimental methodologies used for their study. This document is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound Derivatives

This compound, chemically known as (2S)-3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate or N,N,N-trimethyl-L-tyrosine, is a derivative of the amino acid L-tyrosine where the amino group has been fully methylated to form a quaternary ammonium cation.[1] This modification results in a permanent positive charge, and the molecule exists as a zwitterion in conjunction with the carboxylate group. Derivatives of this core structure include peptidic forms, halogenated analogues, and other related compounds found in a variety of natural sources. Their unique chemical properties and structural similarities to other bioactive molecules make them an interesting, albeit understudied, class of compounds.

Natural Occurrence of this compound Derivatives

This compound derivatives have been isolated from bacteria, fungi, and plants. The known natural derivatives are summarized in the table below.

Table 1: Summary of Naturally Occurring this compound Derivatives
Compound NameChemical Structure/DescriptionNatural Source (Species)Reference(s)
L-Tyrosine Betaine N,N,N-trimethyl-L-tyrosine.General derivative.[1]
Tyrobetaine A nonribosomal peptide containing an N-terminal trimethylammonium tyrosine, tyrosine, hydroxylated leucine, and alanine.Streptomyces sp. (NRRL WC-3773)[2]
Chlorotyrobetaine A chlorinated analogue of Tyrobetaine.Streptomyces sp. (NRRL WC-3773)[2]
Dichlorotyrobetaine A dichlorinated analogue of Tyrobetaine, with one chlorine on each tyrosine residue.Streptomyces sp.[2]
Fungal this compound 2-{[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino}-N,N,N-trimethyl-2-oxoethanammonium.Metarhizium anisopliae (entomopathogenic fungus)[3]
Maokonine A this compound isomer (3-carboxy-4-[2-(trimethylazaniumyl)ethyl]phenolate).Naucleopsis ternstroemiiflora, Naucleopsis macrophylla, Maquira coriacea[4]

Biological Activities and Potential

The biological activities of this compound derivatives are not yet extensively explored. However, initial screenings have provided some preliminary data, and the known functions of the parent compound, betaine, offer a basis for future investigation.

Tested Activities of Tyrobetaines

A study on tyrobetaine and chlorotyrobetaine isolated from Streptomyces sp. screened these compounds for several biological activities. The results are summarized below.

Table 2: Summary of Tested Biological Activities for Tyrobetaines
Compound(s)Assay TypeTarget(s)ResultConcentrationReference
Tyrobetaine, ChlorotyrobetaineAntibiotic ActivityESKAPE PathogensNo detectable activity100 µM[2]
Tyrobetaine, ChlorotyrobetaineAnticancer ActivityVarious Cancer Cell LinesNo detectable activity100 µM[2]
TyrobetaineProtease InhibitionAngiotensin Converting Enzyme, HIV-1 ProteaseNo detectable activityNot specified[2]
TyrobetaineSynergy with AntibioticsE. coli treated with OxytetracyclineNo synergy observedNot specified[2]
Inferred Potential from Betaine

While specific derivatives have shown limited activity in the assays performed, the broader class of betaines exhibits significant biological roles. Betaine (trimethylglycine) is a well-established:

  • Osmoprotectant: It accumulates in cells to protect against osmotic stress without disrupting cellular function.[5]

  • Methyl Group Donor: It participates in the methionine-homocysteine cycle, converting homocysteine to methionine, a crucial metabolic function.[5][6]

  • Anti-inflammatory Agent: Betaine has been shown to inhibit NF-κB activity and the NLRP3 inflammasome, and to mitigate endoplasmic reticulum stress.[5]

  • Antioxidant Modulator: While not a direct free-radical scavenger, betaine enhances antioxidant defenses by modulating sulfur-containing amino acid metabolism, leading to increased glutathione (GSH) production.[5][6]

These functions suggest that this compound derivatives could possess similar or uniquely modulated activities, warranting further investigation into their roles in metabolic regulation, cellular stress responses, and inflammation.

Biosynthesis and Experimental Protocols

Proposed Biosynthesis of Tyrobetaines in Streptomyces

The tyrobetaines are nonribosomal peptides synthesized by a dedicated biosynthetic gene cluster (BGC). The core of this pathway is a Non-Ribosomal Peptide Synthetase (NRPS) enzyme, TybD. This enzyme is predicted to assemble a tripeptide from two tyrosine residues and one other amino acid. Crucially, the TybD enzyme contains an N-methyltransferase domain, which is responsible for the trimethylation of the N-terminal tyrosine residue, forming the characteristic betaine structure.[2] Further modifications, such as chlorination, are believed to occur either on the peptide-carrier-protein (PCP)-bound tyrosine or after the full peptide is released from the NRPS enzyme.[2]

Tyrobetaine_Biosynthesis cluster_TybD NRPS Enzyme (TybD) L_Tyr L-Tyrosine TybD_A1 A-Domain 1 (Activates Tyr) L_Tyr->TybD_A1 ATP TybD_A2 A-Domain 2 (Activates Tyr) L_Tyr->TybD_A2 ATP TybD_PCP1 PCP-S-Tyr TybD_A1->TybD_PCP1 TybD_MT N-Methyltransferase Domain (MT) TybD_PCP1->TybD_MT 3x SAM TybD_PCP1_Me3 PCP-S-Tyr(NMe3) TybD_MT->TybD_PCP1_Me3 Peptide_Assembly Peptide Assembly & Elongation TybD_PCP1_Me3->Peptide_Assembly TybD_PCP2 PCP-S-Tyr TybD_A2->TybD_PCP2 TybD_PCP2->Peptide_Assembly TybD_A3 A-Domain 3 (Activates Xaa) TybD_PCP3 PCP-S-Xaa TybD_A3->TybD_PCP3 TybD_PCP3->Peptide_Assembly Halogenase Halogenase (Chlorination) Peptide_Assembly->Halogenase Post-synthesis modification? Release Thioesterase (Release) Peptide_Assembly->Release Direct Release Halogenase->Release Tyrobetaine Tyrobetaine (or analogue) Release->Tyrobetaine Amino Acid (Xaa) Amino Acid (Xaa) Amino Acid (Xaa)->TybD_A3 ATP

Caption: Proposed biosynthetic pathway for tyrobetaines via the NRPS enzyme TybD.

Experimental Protocol: Isolation of Tyrobetaines from Streptomyces sp.

This protocol is a generalized methodology based on the successful isolation of tyrobetaine and chlorotyrobetaine.[2]

1. Culturing and Fermentation:

  • Prepare a seed culture of Streptomyces sp. NRRL WC-3773 in a suitable medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking for 48-72 hours.

  • Inoculate a large-scale production culture (e.g., 25 L of a defined fermentation medium) with the seed culture.

  • Incubate the production culture for 7-10 days at 28-30°C with controlled aeration and agitation.

2. Extraction:

  • Separate the biomass from the culture broth by centrifugation or filtration. The target compounds are found in the spent media.

  • Adsorb the metabolites from the clarified supernatant onto a solid-phase extraction resin (e.g., Amberlite XAD).

  • Wash the resin with deionized water to remove salts and polar impurities.

  • Elute the compounds from the resin using a series of increasing concentrations of methanol in water (e.g., 50% MeOH, 100% MeOH).

3. Chromatographic Purification:

  • Concentrate the methanolic eluate under reduced pressure.

  • Subject the crude extract to sequential chromatographic steps. This typically involves:

    • Step A: Size-Exclusion Chromatography: Use a resin like Sephadex LH-20 with methanol as the mobile phase to fractionate the extract based on molecular size.
    • Step B: Reversed-Phase High-Performance Liquid Chromatography (HPLC): Purify the fractions containing the target compounds using a C18 column with a water/acetonitrile gradient, often with an acid modifier like formic acid or TFA.

  • Monitor fractions using UV detection and/or mass spectrometry to track the compounds of interest.

4. Structure Elucidation:

  • Analyze the purified compounds using High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and molecular formula.

  • Perform tandem mass spectrometry (MS²) to obtain fragmentation patterns, which provide clues about the compound's structure (e.g., identifying amino acid residues).[2]

  • Conduct 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy to definitively determine the chemical structure and stereochemistry.

Isolation_Workflow Culture 1. Large-Scale Fermentation (25L Streptomyces Culture) Separate 2. Separation (Centrifugation/Filtration) Culture->Separate Broth Spent Media (Supernatant) Separate->Broth Biomass Biomass (Discarded) Separate->Biomass SPE 3. Solid Phase Extraction (XAD Resin) Broth->SPE Elution 4. Elution (Methanol Gradient) SPE->Elution Wash with H₂O Crude Crude Extract Elution->Crude SEC 5. Size-Exclusion Chrom. (Sephadex LH-20) Crude->SEC Fractions Active Fractions SEC->Fractions HPLC 6. Reversed-Phase HPLC (C18 Column) Fractions->HPLC Pure Purified Compounds HPLC->Pure Analysis 7. Structure Elucidation (HRMS, MS², NMR) Pure->Analysis

Caption: Experimental workflow for the isolation of tyrobetaines.

Conclusion and Future Perspectives

The study of this compound derivatives is an emerging field within natural product chemistry. While only a handful of these compounds have been identified from diverse biological sources like bacteria, fungi, and plants, their structural novelty is clear. The biosynthetic machinery for their production in Streptomyces has been identified, opening avenues for synthetic biology and bioengineering approaches to generate novel analogues.

To date, the tested biological activities have been limited. However, this should not be seen as a lack of potential but rather as a call for broader and more targeted screening. Future research should focus on:

  • Expanded Bioactivity Screening: Investigating potential roles in osmoregulation, metabolic disorders, and inflammation, drawing parallels from the known functions of betaine.

  • Exploring Chemical Ecology: Understanding the function of these compounds for the producing organisms, which could provide clues to their biological targets.

  • Total Synthesis and Analogue Generation: Chemical synthesis would confirm structures and allow for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

This technical guide provides a snapshot of the current knowledge. For professionals in drug development, this compound derivatives represent a structurally unique and underexplored area of chemical space with potential for new discoveries.

References

Topic: Isolation and Characterization of Tyrosine Betaine from Novel Sources

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine betaine (N,N,N-trimethyltyrosine) is a quaternary ammonium compound derived from the amino acid L-tyrosine. As a member of the betaine family, it is presumed to function as an osmoprotectant, shielding cells from environmental stresses such as high salinity and extreme temperatures. While glycine betaine is the most extensively studied compound in this class, recent investigations have unveiled the presence of this compound and its derivatives in a variety of novel biological sources. These findings have opened new avenues for research into its unique biochemical properties and potential therapeutic applications.

This technical guide provides a comprehensive overview of the isolation, characterization, and potential biological significance of this compound. It is designed for researchers, scientists, and drug development professionals interested in exploring this promising natural product. The guide details potential novel sources, provides in-depth experimental protocols, and summarizes key analytical data.

Novel Sources of this compound

The exploration for novel natural products has led to the identification of this compound and its derivatives in diverse and often extreme environments. These discoveries suggest a wider distribution and a more significant ecological role than previously understood.

Table 1: Novel and Potential Sources of this compound and Its Derivatives

Source Category Specific Organism(s) Compound Identified Reference(s)
Marine Sponges Pseudoceratina crassa, Verongia aerophoba, Verongia archeri, Psammaplysilla purpurea Halogenated N,N,N-trimethyl tyrosines [1]
Plants Naucleopsis ternstroemiiflora, Naucleopsis macrophylla, Maquira coriacea Maokonine (a this compound) [2]

| Fungi & Microorganisms | Various Fungi, Bacteria in Cow Dung Vermicompost | this compound |[3] |

While quantitative data for this compound remains scarce, the concentrations of other well-studied betaines, such as glycine betaine, in various organisms can provide a useful benchmark for researchers targeting these compounds.

Table 2: Comparative Concentrations of Glycine Betaine in Various Sources

Source Category Specific Organism(s) Glycine Betaine Concentration (µmol/g dry weight) Reference(s)
Halophytes Halocnemum strobilaceum, Kalidium foliatum High accumulation observed [4]
Marine Algae Ascophyllum nodosum 0.008-0.014% of dry weight (as γ-aminobutyric acid betaine) [5]

| Crops | Beta vulgaris (Beet) | 2-5 mg/g in pulp and peel |[6] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from complex biological matrices requires a multi-step approach involving extraction, fractionation, and final purification. The protocol below is a synthesized methodology based on established techniques for betaines and other marine natural products.[7][8]

Extraction
  • Sample Preparation: Lyophilize (freeze-dry) the biological material (e.g., marine sponge tissue, plant leaves) to remove water and facilitate efficient extraction. Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Perform an exhaustive extraction of the powdered sample with a polar solvent. Methanol is highly effective for extracting betaines.[7]

    • Use a Soxhlet apparatus or repeated maceration with sonication for optimal extraction efficiency. A typical ratio is 10 mL of methanol per 1 g of dry sample.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Purification

The crude extract contains a complex mixture of metabolites. A combination of chromatographic techniques is necessary for purification.

  • Solid-Phase Extraction (SPE):

    • Redissolve the crude extract in water.

    • Apply the aqueous solution to a mixed-mode or cation-exchange SPE cartridge. Betaines, with their permanent positive charge, will be retained on the column.[7]

    • Wash the cartridge with water and then methanol to remove neutral and weakly bound impurities.

    • Elute the betaine fraction using a methanolic ammonia solution (e.g., 5% NH₃ in methanol).

    • Evaporate the solvent to yield a betaine-enriched fraction.

  • Size-Exclusion Chromatography (SEC):

    • For further purification, subject the enriched fraction to SEC using a Sephadex LH-20 column.[8]

    • Elute with methanol. This step is effective for separating compounds based on their molecular size and removing high molecular weight contaminants like polysaccharides.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved using preparative HPLC.

    • Column: A C18 reversed-phase column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used.[6][9]

    • Mobile Phase: For reversed-phase, an ion-pairing reagent like sodium hexanesulfonate in a buffered aqueous/acetonitrile mobile phase can be effective.[10] For HILIC, a gradient of acetonitrile and water with an acidic modifier (e.g., formic acid) is typical.

    • Detection: Monitor the elution profile using a UV detector at a low wavelength (around 190-205 nm), as betaines lack a strong chromophore, or an Evaporative Light Scattering Detector (ELSD).[9][10]

    • Collect the fractions corresponding to the this compound peak and confirm purity via analytical HPLC.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Start Biological Source (e.g., Marine Sponge, Halophyte) Lyophilize Lyophilization & Grinding Start->Lyophilize SolventExtract Methanol Extraction (Soxhlet / Sonication) Lyophilize->SolventExtract Evaporate1 Evaporation (Rotary Evaporator) SolventExtract->Evaporate1 CrudeExtract Crude Extract Evaporate1->CrudeExtract SPE Solid-Phase Extraction (Cation Exchange) CrudeExtract->SPE SEC Size-Exclusion Chromatography (Sephadex LH-20) SPE->SEC HPLC Preparative HPLC (Reversed-Phase / HILIC) SEC->HPLC PureCompound Pure this compound HPLC->PureCompound MS Mass Spectrometry (ESI-MS/MS) PureCompound->MS NMR NMR Spectroscopy (1H, 13C, 2D) PureCompound->NMR Structure Structural Elucidation MS->Structure NMR->Structure

Caption: Experimental workflow for this compound isolation and characterization.

Characterization Protocols

Accurate structural elucidation is critical for confirming the identity of the isolated compound as this compound. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is standard practice.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is ideal due to the pre-charged nature of betaines.[3]

  • Analysis Mode: Positive ion mode.

  • Expected Molecular Ion: The protonated molecule [M+H]⁺ is not typically observed due to the permanent quaternary ammonium group. The primary ion observed will be the molecular ion [M]⁺. For L-tyrosine betaine (C₁₂H₁₇NO₃), the expected exact mass is 223.1208.[11]

  • Fragmentation: MS/MS analysis will yield characteristic fragment ions. Key fragmentation pathways include the neutral loss of trimethylamine ((CH₃)₃N) and losses related to the carboxyl and phenolic groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated methanol (CD₃OD) or water (D₂O).

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton groups.

  • ¹³C NMR: The carbon NMR will confirm the number and type of carbon atoms in the molecule.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential to confirm the connectivity of the molecule and definitively assign all proton and carbon signals.

Table 3: Predicted Analytical Data for L-Tyrosine Betaine

Technique Parameter Expected Observation Rationale / Reference
ESI-MS Molecular Ion [M]⁺ m/z 223.1208 Based on the molecular formula C₁₂H₁₇NO₃.[11]
ESI-MS/MS Key Fragment Ion m/z 59 Corresponds to the loss of the trimethylamine moiety ((CH₃)₃N)⁺.[3]
¹H NMR N-methyl protons (-N⁺(CH₃)₃) Singlet, ~3.2 ppm Similar to the methyl protons in glycine betaine.[12]
Methylene protons (-CH₂-) Multiplet, ~3.0-3.5 ppm Adjacent to the chiral center and aromatic ring.
Methine proton (-CH-) Multiplet, ~4.0-4.5 ppm Alpha-proton adjacent to the carboxyl and quaternary amine.
Aromatic protons Two doublets, ~6.8 and ~7.2 ppm Characteristic AA'BB' system of a para-substituted benzene ring.[13]
¹³C NMR N-methyl carbons (-N⁺(CH₃)₃) ~54 ppm Based on glycine betaine data.[12]
Carboxyl carbon (-COO⁻) ~170 ppm Typical chemical shift for a carboxylate carbon.[12]

| | Aromatic carbons | ~115-160 ppm | Six distinct signals for the para-substituted aromatic ring. |

Biosynthesis and Potential Biological Activity

While the specific biological roles of this compound are still under investigation, its structure suggests involvement in pathways analogous to those of tyrosine and other betaines.

Biosynthesis Pathway

Tyrosine is a non-essential amino acid in mammals, synthesized from phenylalanine.[14] The biosynthesis of this compound likely proceeds via the N-methylation of tyrosine, utilizing S-adenosylmethionine (SAM) as the methyl group donor, a common mechanism for betaine synthesis in many organisms.[15]

biosynthesis_pathway Phenylalanine L-Phenylalanine PAH Phenylalanine Hydroxylase Phenylalanine->PAH Tyrosine L-Tyrosine PAH->Tyrosine O₂, BH₄ Methyltransferase N-methyltransferase(s) Tyrosine->Methyltransferase SAH S-adenosyl homocysteine (SAH) Methyltransferase->SAH TyrosineBetaine L-Tyrosine Betaine (N,N,N-trimethyltyrosine) Methyltransferase->TyrosineBetaine SAM S-adenosyl methionine (SAM) SAM->Methyltransferase 3x Methyl Donor

Caption: Postulated biosynthesis pathway of L-tyrosine betaine from L-phenylalanine.

Hypothetical Signaling and Biological Activity

Given the known anti-inflammatory properties of glycine betaine, it is plausible that this compound exerts similar effects.[16] Glycine betaine is known to inhibit the activation of the NLRP3 inflammasome and the NF-κB signaling pathway, which are central regulators of inflammation.[16] Tyrosine itself is a critical component in cellular signaling, acting as a site for phosphorylation by tyrosine kinases.[] The unique structure of this compound, combining a betaine moiety with a phenolic ring, suggests it could modulate these pathways, potentially offering a dual mechanism of action as both an osmoprotectant and an anti-inflammatory agent.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Pro-inflammatory Signaling cluster_response Inflammatory Response Stimulus e.g., LPS, ATP NFkB NF-κB Pathway Stimulus->NFkB NLRP3 NLRP3 Inflammasome Stimulus->NLRP3 Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) NFkB->Cytokines Transcription NLRP3->Cytokines Processing & Release TyrosineBetaine This compound TyrosineBetaine->NFkB Inhibition? TyrosineBetaine->NLRP3 Inhibition?

Caption: Hypothetical anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound is an emerging natural product with significant potential. The identification of novel sources in marine organisms and terrestrial plants provides a foundation for further exploration. The protocols outlined in this guide offer a systematic approach for its isolation and characterization, enabling researchers to obtain pure material for bioactivity screening.

Future research should focus on:

  • Quantitative analysis of this compound in the identified novel sources to determine yields and viability for large-scale extraction.

  • Bioactivity screening to validate the hypothesized anti-inflammatory, osmoprotective, and other therapeutic properties.

  • Elucidation of specific molecular targets and signaling pathways modulated by this compound.

  • Investigation of its biosynthetic pathways in producer organisms, which could pave the way for metabolic engineering and sustainable production.

The study of this compound is a promising frontier in natural product chemistry and drug discovery, with the potential to yield novel compounds for therapeutic development.

References

The Evolutionary Significance of Tyrosine Betaine Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosine betaine (N,N,N-trimethyltyrosine) is a quaternary ammonium compound derived from the amino acid L-tyrosine. While less studied than other compatible solutes like glycine betaine, its accumulation in a diverse range of organisms, including fungi, plants, and marine invertebrates, points to a significant evolutionary role. This technical guide synthesizes the current understanding of the evolutionary significance of this compound accumulation, focusing on its physiological roles, particularly as an osmoprotectant and methyl donor. We will delve into its biosynthesis, the environmental triggers for its accumulation, and its potential implications for drug development. This guide also provides an overview of the experimental protocols for its analysis and visualizes key pathways to facilitate a deeper understanding of its biological importance.

Introduction: The Emerging Importance of this compound

Betaines are a class of N-methylated compounds that play crucial roles in cellular metabolism and stress tolerance. While glycine betaine is the most well-known, a variety of other betaines, including this compound, exist in nature. This compound, chemically defined as (2S)-3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate, is a derivative of the aromatic amino acid L-tyrosine[1][2]. Its presence has been noted in various organisms, suggesting convergent evolution for a common physiological purpose[3].

The evolutionary drive for the accumulation of this compound is likely multifaceted, stemming from its dual function as a compatible osmolyte and a methyl group donor. As a compatible osmolyte, it can accumulate to high intracellular concentrations to balance osmotic pressure without significantly perturbing cellular functions, a critical adaptation for organisms living in environments with fluctuating salinity or water availability[2]. As a methyl donor, it can participate in essential metabolic reactions, including the synthesis of methionine and other vital molecules[2]. This guide will explore these roles in detail, providing a framework for understanding the evolutionary advantages conferred by the accumulation of this unique molecule.

Physiological Roles and Evolutionary Advantages

The accumulation of this compound is not a random metabolic quirk but rather a targeted evolutionary strategy to cope with environmental challenges. Its primary roles as an osmoprotectant and a methyl donor are central to its evolutionary significance.

Osmoprotection: A Shield Against Environmental Stress

Many organisms that synthesize or accumulate this compound inhabit environments with fluctuating osmotic conditions, such as marine ecosystems and arid terrestrial habitats. In these environments, maintaining cellular water balance and turgor pressure is paramount for survival.

  • Mechanism of Osmoprotection: this compound, like other betaines, is a "compatible solute." This means it can accumulate in the cytoplasm to high concentrations to increase the intracellular osmotic potential and prevent water loss in hyperosmotic environments, without interfering with normal cellular processes like enzyme function and protein stability[2]. The accumulation of betaines in marine invertebrates, for instance, is a well-documented response to increased salinity and temperature[2].

  • Evolutionary Advantage: The ability to synthesize or accumulate this compound provides a significant fitness advantage to organisms in osmotically challenging environments. It allows them to colonize ecological niches that would otherwise be uninhabitable. For marine invertebrates, this means thriving in estuaries with fluctuating salinity or in the intertidal zone. For certain fungi and plants, it enables survival in saline soils or during periods of drought.

Methyl Donation: Fueling Essential Metabolism

Beyond its role in osmoregulation, this compound can serve as a donor of methyl groups for various biochemical reactions. This function is intrinsically linked to the methionine cycle.

  • The Methylation Cycle: Methyl groups are essential for a wide range of cellular processes, including DNA methylation, protein function, and the synthesis of various metabolites. This compound can donate one of its methyl groups to homocysteine to regenerate the essential amino acid methionine.

  • Evolutionary Advantage: The ability to utilize an alternative methyl donor like this compound can provide metabolic flexibility, especially under conditions where the primary methyl donor, S-adenosylmethionine (SAM), might be limited. This would be particularly advantageous in organisms with high metabolic rates or those experiencing nutritional stress.

Biosynthesis of this compound

The precise enzymatic pathway for the biosynthesis of this compound is not yet fully elucidated in all organisms. However, it is understood to be synthesized from L-tyrosine through a series of N-methylation steps. The general proposed pathway involves the sequential addition of three methyl groups to the amino group of L-tyrosine, with S-adenosylmethionine (SAM) acting as the methyl donor.

The biosynthesis is likely catalyzed by a series of N-methyltransferases. While the specific enzymes for this compound have not been definitively identified in most organisms, the process is analogous to the biosynthesis of other N-methylated amino acids in fungi and other organisms.

Tyrosine_Betaine_Biosynthesis cluster_0 Biosynthetic Pathway L_Tyrosine L-Tyrosine N_Methyltyrosine N-Methyltyrosine L_Tyrosine->N_Methyltyrosine N-methyltransferase SAH S-Adenosylhomocysteine (SAH) N_N_Dimethyltyrosine N,N-Dimethyltyrosine N_Methyltyrosine->N_N_Dimethyltyrosine N-methyltransferase Tyrosine_Betaine This compound (N,N,N-Trimethyltyrosine) N_N_Dimethyltyrosine->Tyrosine_Betaine N-methyltransferase SAM S-Adenosylmethionine (SAM) SAM->SAH Methyl Donation

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

Quantitative Data on this compound Accumulation

Quantitative data on the accumulation of this compound under different environmental conditions are still limited in the scientific literature. Most studies have focused on the more common glycine betaine. However, some metabolomic studies of marine sponges and other organisms have identified this compound. The following table summarizes hypothetical data based on the expected physiological responses to stress, to illustrate how such data would be presented.

Organism/TissueConditionThis compound Concentration (µmol/g dry weight)Reference
Marine Sponge (Spongia officinalis)Normal Salinity (35 psu)5.2 ± 1.1Fictional Data
Marine Sponge (Spongia officinalis)High Salinity (45 psu)18.9 ± 3.5Fictional Data
Halophilic Fungus (Aspergillus sp.)Low Salt Medium1.8 ± 0.5Fictional Data
Halophilic Fungus (Aspergillus sp.)High Salt Medium (15% NaCl)12.5 ± 2.8Fictional Data
Plant Root (Ephedra sinica)Control (well-watered)0.9 ± 0.2Fictional Data
Plant Root (Ephedra sinica)Drought Stress4.3 ± 0.9Fictional Data

Note: The data presented in this table are for illustrative purposes and are not derived from specific experimental studies. Further research is needed to quantify this compound levels in various organisms under different stress conditions.

Experimental Protocols

The analysis of this compound requires sensitive and specific analytical techniques. The following section outlines a general workflow for the extraction and quantification of this compound from biological samples.

Extraction of this compound

A common method for extracting polar metabolites like betaines is through a solvent extraction procedure.

  • Sample Preparation: Biological samples (e.g., tissue, cells) are flash-frozen in liquid nitrogen and lyophilized to remove water. The dried material is then ground into a fine powder.

  • Extraction: The powdered sample is extracted with a polar solvent, typically a methanol/water mixture (e.g., 80:20 v/v). The mixture is vortexed and sonicated to ensure efficient extraction.

  • Purification: The extract is centrifuged to pellet insoluble material. The supernatant can be further purified using solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge to isolate quaternary ammonium compounds.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most common and reliable method for the quantification of this compound.

  • Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar compounds like betaines. The mobile phase usually consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer, often a triple quadrupole or high-resolution mass spectrometer. This compound is detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern in tandem mass spectrometry (MS/MS).

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated with a pure this compound standard.

Experimental_Workflow start Biological Sample step1 Homogenization and Extraction (e.g., Methanol/Water) start->step1 step2 Centrifugation and Supernatant Collection step1->step2 step3 Solid-Phase Extraction (SPE) (Optional Purification) step2->step3 step4 LC-MS/MS Analysis (HILIC Column) step3->step4 end Quantification of This compound step4->end

Caption: General experimental workflow for the analysis of this compound.

Signaling Pathways and Broader Biological Context

The accumulation of this compound does not occur in isolation. It is part of a complex network of stress response pathways. While direct signaling roles for this compound are not well-defined, its functions as an osmolyte and methyl donor have significant downstream effects.

As an osmolyte, its accumulation is a response to hyperosmotic stress signals, which are perceived by osmosensors at the cell membrane. This triggers a signaling cascade that ultimately leads to the upregulation of genes involved in the biosynthesis of compatible solutes.

The connection to the methylation cycle also places this compound at the crossroads of major metabolic pathways. By influencing the levels of methionine and SAM, it can indirectly affect a wide range of cellular processes that are regulated by methylation, including gene expression and signal transduction.

Signaling_Context stress Environmental Stress (e.g., High Salinity) osmosensors Osmosensors stress->osmosensors signaling Stress Signaling Cascade osmosensors->signaling gene_expression Upregulation of Biosynthetic Genes signaling->gene_expression biosynthesis This compound Biosynthesis gene_expression->biosynthesis accumulation This compound Accumulation biosynthesis->accumulation osmotic_balance Restoration of Osmotic Balance accumulation->osmotic_balance methylation Methylation Cycle (Methionine Regeneration) accumulation->methylation metabolic_homeostasis Metabolic Homeostasis methylation->metabolic_homeostasis

Caption: Logical relationship of this compound accumulation in the context of cellular stress response.

Implications for Drug Development

The unique properties of this compound and its role in stress adaptation open up several avenues for drug development:

  • Osmoprotectants in Therapeutics: The ability of this compound to stabilize proteins and cells under stress could be harnessed in the development of new therapeutic agents for conditions associated with cellular stress, such as dehydration, ischemia-reperfusion injury, and certain neurodegenerative diseases.

  • Enzyme Inhibitors: As a derivative of an amino acid, this compound could serve as a scaffold for the design of enzyme inhibitors targeting pathways involved in disease.

  • Drug Delivery: The osmoprotective properties of betaines could potentially be used to enhance the stability and delivery of other therapeutic compounds.

Conclusion and Future Directions

The accumulation of this compound represents a fascinating example of evolutionary adaptation to environmental stress. Its dual role as a compatible osmolyte and a methyl donor provides a clear selective advantage to organisms inhabiting challenging environments. While our understanding of the evolutionary significance of this compound is still developing, it is evident that this molecule plays a critical role in the survival and fitness of a diverse array of organisms.

Future research should focus on:

  • Elucidating the complete biosynthetic pathway of this compound and identifying the specific enzymes involved.

  • Conducting comprehensive metabolomic studies to quantify the accumulation of this compound in a wider range of organisms under various stress conditions.

  • Investigating the direct and indirect signaling roles of this compound in the cellular stress response.

  • Exploring the therapeutic potential of this compound and its derivatives.

By addressing these knowledge gaps, we can gain a more complete picture of the evolutionary significance of this compound and unlock its potential for biotechnological and pharmaceutical applications.

References

The Enigmatic Role of Tyrosine Betaine in the Nitrogen Metabolism of Marine Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen metabolism is a cornerstone of physiological homeostasis in marine invertebrates, governing processes from growth to waste excretion. Within the diverse arsenal of metabolic compounds, betaines are recognized primarily for their function as osmolytes, protecting cells against osmotic stress. While the role of glycine betaine in this capacity is well-documented, the specific contributions of other betaine analogues, such as tyrosine betaine, to core metabolic processes like nitrogen metabolism remain largely unexplored. This technical guide synthesizes the current understanding of betaine and tyrosine metabolism to postulate the potential roles of this compound in the nitrogen economy of marine invertebrates. We provide a framework for future research through detailed experimental protocols and conceptual pathway diagrams, aiming to stimulate investigation into this intriguing molecule and its potential applications in areas such as aquaculture and the development of novel therapeutics.

Introduction: The Nitrogen Challenge in the Marine Environment

Marine invertebrates exist in a dynamic environment where the availability and form of nitrogen can fluctuate significantly. Efficient nitrogen metabolism is therefore critical for survival, encompassing the assimilation of nitrogenous compounds, their incorporation into essential biomolecules like proteins and nucleic acids, and the excretion of nitrogenous waste, predominantly as ammonia.[1] Disruptions in nitrogen balance can have profound impacts on growth, reproduction, and overall fitness.

Organic osmolytes, a class of small molecules that includes various amino acids and their derivatives, play a crucial role in maintaining cell volume in the face of changing external salinity.[2][3] Betaines, which are N-trimethylated amino acids, are prominent among these osmolytes. Glycine betaine, in particular, has been extensively studied for its osmoprotective functions.[4] However, the metabolic fate of betaines extends beyond osmoprotection. The catabolism of glycine betaine, for instance, can release methyl groups for various biochemical reactions and contribute to the cellular pools of carbon and nitrogen.[2][5]

This guide focuses on the potential, yet largely uninvestigated, role of a specific analogue: This compound . By examining the established metabolic pathways of both betaines and tyrosine, we can construct a hypothetical framework for the involvement of this compound in the broader nitrogen metabolism of marine invertebrates. This exploration is not only of fundamental scientific interest but also holds potential for practical applications, including the development of novel feed supplements in aquaculture to optimize nitrogen retention and the discovery of new biochemical pathways that could be targeted for therapeutic intervention.

Quantitative Data on Betaine Distribution in Marine Invertebrates

Direct quantitative data on the specific role of this compound in the nitrogen metabolism of marine invertebrates is currently scarce in scientific literature. However, to provide a context for the potential importance of betaines in general, the following table summarizes the concentrations of various betaines, primarily glycine betaine, found in the tissues of different marine invertebrates. This data highlights the prevalence of these compounds and their responsiveness to environmental stressors, suggesting a dynamic metabolic role.

Marine Invertebrate PhylumSpecies ExampleTissuePredominant Betaine(s)Concentration Range (µmol/g wet weight)ConditionReference(s)
MolluscaMytilus edulisGillsGlycine betaine, Taurine50 - 150Acclimation to high salinity[2][3]
Arthropoda (Crustacea)Carcinus maenasMuscleGlycine betaine, Proline20 - 80Osmotic stress[6]
AnnelidaNereis diversicolorWhole bodyGlycine betaine10 - 40Normal salinity[2]
EchinodermataAsterias rubensTube feetGlycine betaine, Alanine5 - 25Normal salinity[2]

Note: This table is a representative summary, and concentrations can vary significantly based on species, developmental stage, diet, and environmental conditions. The lack of data for this compound underscores the need for further research.

Hypothesized Metabolic Pathways of this compound

Based on the known metabolic fates of glycine betaine and tyrosine, we can propose a plausible pathway for the catabolism of this compound in marine invertebrates and its intersection with nitrogen metabolism.

Catabolism of the Betaine Moiety

The primary contribution of this compound to the nitrogen pool would likely arise from the catabolism of its N-trimethylglycine (betaine) group. This is hypothesized to occur through a demethylation process, analogous to that of glycine betaine.

Tyrosine_Betaine_Metabolism Tyrosine_Betaine This compound Dimethylglycine_Tyrosine N,N-dimethylglycyl-tyrosine Tyrosine_Betaine->Dimethylglycine_Tyrosine Demethylation Methyl_Group Methyl Group Pool (for Methionine synthesis, etc.) Tyrosine_Betaine->Methyl_Group Provides Sarcosine_Tyrosine N-methylglycyl-tyrosine (Sarcosyl-tyrosine) Dimethylglycine_Tyrosine->Sarcosine_Tyrosine Demethylation Dimethylglycine_Tyrosine->Methyl_Group Glycyl_Tyrosine Glycyl-tyrosine Sarcosine_Tyrosine->Glycyl_Tyrosine Demethylation Sarcosine_Tyrosine->Methyl_Group Glycine Glycine Glycyl_Tyrosine->Glycine Tyrosine Tyrosine Glycyl_Tyrosine->Tyrosine Ammonia Ammonia (NH3) To Nitrogen Excretion Glycine->Ammonia Deamination

Hypothesized demethylation cascade of this compound.

This sequential removal of methyl groups would not only contribute to the cellular methyl pool, essential for synthesizing molecules like methionine, but would ultimately yield glycine and tyrosine. The glycine can then be deaminated, releasing ammonia, which is a primary nitrogenous waste product in many marine invertebrates.[1]

Catabolism of the Tyrosine Moiety

The tyrosine released from the hydrolysis of glycyl-tyrosine can enter the well-established tyrosine catabolic pathway.

Tyrosine_Catabolism Tyrosine Tyrosine p_HPP p-Hydroxyphenylpyruvate Tyrosine->p_HPP Transamination (releases Amino Group) Homogentisate Homogentisate p_HPP->Homogentisate Maleylacetoacetate 4-Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate Krebs_Cycle Krebs Cycle Fumarate->Krebs_Cycle Acetoacetate->Krebs_Cycle

The canonical tyrosine catabolic pathway.

The initial step in this pathway, the transamination of tyrosine, is a key intersection with nitrogen metabolism. This reaction involves the transfer of the amino group from tyrosine to an α-keto acid (like α-ketoglutarate), forming glutamate. Glutamate is a central molecule in amino acid metabolism and can be deaminated to release ammonia for excretion. The remaining carbon skeleton of tyrosine is further catabolized to produce fumarate and acetoacetate, which can enter the Krebs cycle for energy production.[7]

Detailed Experimental Protocols

To facilitate research into the role of this compound, we provide detailed methodologies for key experiments.

Protocol for Quantification of Betaines in Marine Invertebrate Tissues by LC-MS/MS

This protocol is adapted from established methods for betaine analysis.[1][8]

1. Tissue Homogenization:

  • Excise 100-200 mg of tissue (e.g., gill, muscle, hepatopancreas) on ice.
  • Homogenize the tissue in 1 mL of ice-cold 80% methanol using a bead beater or a Dounce homogenizer.
  • Include an internal standard (e.g., d9-glycine betaine) in the homogenization buffer for accurate quantification.

2. Extraction:

  • Incubate the homogenate at -20°C for 1 hour to precipitate proteins.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant and dry it under a stream of nitrogen gas or using a vacuum concentrator.

3. Sample Reconstitution and LC-MS/MS Analysis:

  • Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).
  • Filter the sample through a 0.22 µm syringe filter.
  • Inject 5-10 µL of the sample onto a hydrophilic interaction liquid chromatography (HILIC) column.
  • Use a gradient elution with a mobile phase consisting of (A) acetonitrile with 0.1% formic acid and (B) water with 0.1% formic acid.
  • Detect and quantify the betaines using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific MRM transitions for this compound and other betaines of interest will need to be optimized.

Protocol for a Nitrogen Balance Study in a Marine Invertebrate

This protocol provides a framework for assessing the impact of dietary this compound on nitrogen retention.[9][10]

1. Acclimation and Experimental Diets:

  • Acclimate individual animals (e.g., shrimp, bivalves) in separate metabolic chambers with a flow-through seawater system for at least one week.
  • Prepare at least two experimental diets: a control diet with a defined nitrogen content and a treatment diet supplemented with a known concentration of this compound, ensuring both diets are isonitrogenous and isocaloric.

2. Experimental Period and Sample Collection:

  • Conduct the feeding trial for a period of 14-28 days.
  • At the beginning and end of the trial, determine the wet weight and nitrogen content of a subset of animals to establish initial and final body nitrogen.
  • Throughout the trial, collect all uneaten food, feces, and water outflow from each metabolic chamber daily.

3. Nitrogen Analysis:

  • Determine the total nitrogen content of the diets, uneaten food, feces, initial and final whole-body samples, and the dissolved nitrogen in the outflow water using a CHN elemental analyzer or the Kjeldahl method.[11]

4. Calculation of Nitrogen Budget:

  • Nitrogen Intake (I): (Dry weight of food provided - Dry weight of uneaten food) x %N in food.

  • Nitrogen Loss in Feces (F): Dry weight of feces x %N in feces.

  • Nitrogen Excretion (U): (Concentration of nitrogen in outflow water - Concentration of nitrogen in inflow water) x Volume of water.

  • Nitrogen Gain (G): (Final body weight x Final %N) - (Initial body weight x Initial %N).

  • Nitrogen Balance = I - F - U - G. A positive balance indicates nitrogen retention.

    Nitrogen_Balance_Workflow Acclimation Acclimation of Invertebrates in Metabolic Chambers Diet Feeding with Control and This compound-Supplemented Diets Acclimation->Diet Collection Daily Collection of: - Uneaten Food - Feces - Water Outflow Diet->Collection Analysis Nitrogen Analysis (CHN Analyzer/Kjeldahl) of all collected samples and whole bodies Collection->Analysis Calculation Calculation of Nitrogen Budget: Intake, Loss, Excretion, and Gain Analysis->Calculation Result Determination of Nitrogen Balance and Retention Efficiency Calculation->Result

    Experimental workflow for a nitrogen balance study.

Potential Signaling Roles and Logical Relationships

While direct evidence is lacking, the metabolic products of this compound catabolism could potentially influence cellular signaling. For example, alterations in the intracellular pools of tyrosine and its downstream metabolites (e.g., catecholamines in some species) could impact signaling pathways regulated by tyrosine kinases.[12] Further research is needed to explore these potential connections.

Conclusion and Future Directions

The role of this compound in the nitrogen metabolism of marine invertebrates represents a significant knowledge gap. Based on established biochemical principles, it is plausible that this compound can be catabolized to contribute to the cellular nitrogen and methyl group pools, as well as provide a carbon skeleton for energy production. The detailed experimental protocols provided in this guide offer a clear path forward for researchers to test these hypotheses.

Future research should focus on:

  • Screening for this compound: A systematic survey of this compound concentrations across a wide range of marine invertebrate species.

  • Tracer Studies: Using isotopically labeled this compound (e.g., with ¹⁵N or ¹³C) to trace the fate of its nitrogen and carbon atoms within the organism.

  • Enzyme Identification: Identifying and characterizing the enzymes responsible for the demethylation and catabolism of this compound.

  • Functional Genomics: Employing transcriptomic and proteomic approaches to understand how dietary this compound affects the expression of genes and proteins involved in nitrogen metabolism and other physiological processes.

A deeper understanding of this compound's metabolic functions could have significant implications for the aquaculture industry, potentially leading to more efficient and sustainable feed formulations. Furthermore, elucidating novel metabolic pathways in marine invertebrates may offer new targets for the development of drugs and other biotechnological applications.

References

Exploring the Diversity of Betaines in Extremophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extremophiles, organisms that thrive in environments hostile to most life, have evolved a remarkable array of adaptations to survive. Among the most crucial of these are the accumulation of small organic molecules known as compatible solutes, or osmolytes. Betaines, a class of N-trimethylated amino acids and their derivatives, are prominent among these protective molecules. This technical guide delves into the diverse world of betaines in extremophiles, exploring their chemical variety, biosynthesis, transport, and the intricate signaling pathways that govern their accumulation. We present quantitative data on betaine concentrations under various stress conditions, provide detailed experimental protocols for their analysis, and visualize key pathways and workflows to offer a comprehensive resource for researchers in microbiology, biotechnology, and drug development.

Introduction: The Role of Betaines in Extreme Environments

Extremophiles inhabit ecological niches with extreme temperatures, salinity, pH, and pressure. To maintain cellular integrity and function in these challenging conditions, they accumulate high concentrations of compatible solutes. These solutes are "compatible" because they do not interfere with cellular metabolism, even at molar concentrations. Betaines are particularly effective compatible solutes due to their zwitterionic nature, high solubility, and ability to protect macromolecules from denaturation.

The primary role of betaines in extremophiles is to act as osmoprotectants, balancing the osmotic pressure of the cytoplasm with that of the external environment. This prevents water loss and cell shrinkage in hypersaline environments. Beyond their function in osmoregulation, betaines have been shown to protect cells from the damaging effects of extreme temperatures (both high and low) and high hydrostatic pressure by stabilizing proteins and membranes.[1][2]

The Chemical Diversity of Betaines in Extremophiles

While glycine betaine is the most well-known and widespread betaine, extremophiles synthesize and accumulate a variety of these compounds. The specific type of betaine can vary depending on the organism and the environmental stress.

Table 1: Diversity of Betaines in Extremophiles

Betaine TypeChemical StructureFound In (Examples)Primary Stress Condition
Glycine Betaine
alt text
Actinopolyspora halophila, Thioalkalivibrio versutus, Methanohalophilus portucalensis, Bacillus subtilis[1][3][4][5]High Salinity, High/Low Temperature
Proline Betaine
alt text
Halophilic ArchaeaHigh Salinity
Homoserine Betaine
alt text
Trichodesmium (marine cyanobacterium)[6]High Salinity
β-Alanine Betaine
alt text
Members of PlumbaginaceaeHigh Salinity
Trimethylamine N-oxide (TMAO)
alt text
Piezophiles (deep-sea bacteria)[7]High Hydrostatic Pressure

Quantitative Analysis of Betaine Accumulation

The intracellular concentration of betaines can reach remarkable levels in response to environmental stress. This accumulation is a direct indicator of the organism's adaptation to its extreme habitat.

Table 2: Quantitative Data on Betaine Accumulation in Extremophiles

ExtremophileStress ConditionBetaineIntracellular ConcentrationReference
Actinopolyspora halophila24% (w/v) NaClGlycine Betaine33% of cellular dry weight[3]
Thioalkalivibrio versutus D3013.0 M NaCl (high salt)Glycine Betaine8.1 µmol/mg total protein[4]
Thioalkalivibrio versutus D3010.4 M NaCl (low salt)Glycine Betaine0.2 µmol/mg total protein[4]
Spiribacter salinus M19-40Increasing NaClGlycine BetaineIncreases with salinity[7]
Trichodesmium IMS101Increasing SalinityHomoserine BetaineIncreases with salinity[6]
PiezophilesHigh Hydrostatic PressureGlutamate and BetaineAccumulation observed[7]

Biosynthesis and Transport of Betaines

Extremophiles can acquire betaines either through de novo synthesis or by uptake from the environment.

Biosynthesis Pathways

The two primary pathways for the de novo synthesis of glycine betaine are:

  • Choline Oxidation Pathway: This two-step pathway involves the oxidation of choline to betaine aldehyde, followed by the oxidation of betaine aldehyde to glycine betaine.[8]

  • Glycine Methylation Pathway: This pathway involves the threefold methylation of glycine, with S-adenosylmethionine (SAM) serving as the methyl donor. The intermediates are sarcosine and dimethylglycine.[3]

G cluster_choline Choline Oxidation Pathway cluster_glycine Glycine Methylation Pathway Choline Choline Betaine_Aldehyde Betaine_Aldehyde Choline->Betaine_Aldehyde Choline Dehydrogenase/ Choline Oxidase Glycine_Betaine_C Glycine Betaine Betaine_Aldehyde->Glycine_Betaine_C Betaine Aldehyde Dehydrogenase Glycine Glycine Sarcosine Sarcosine Glycine->Sarcosine GSMT/GMT Dimethylglycine Dimethylglycine Sarcosine->Dimethylglycine GSMT/SDMT Glycine_Betaine_G Glycine Betaine Dimethylglycine->Glycine_Betaine_G SDMT

Betaine Biosynthesis Pathways
Transport Systems

Many extremophiles possess high-affinity transport systems to scavenge betaines from their surroundings. This is an energy-efficient strategy, especially when the synthesis of betaines is metabolically expensive. The most well-characterized of these are the ATP-binding cassette (ABC) transporters, such as the Opu (Osmoprotectant Uptake) systems.[9]

Regulation of Betaine Accumulation: Signaling Pathways

The accumulation of betaines is a tightly regulated process, initiated by the perception of environmental stress. Osmosensing, the detection of changes in external osmolarity, is the first step in this signaling cascade. In bacteria and archaea, this is often mediated by two-component systems.

A typical two-component system consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon sensing an osmotic upshift, the histidine kinase autophosphorylates and then transfers the phosphoryl group to the response regulator. The phosphorylated response regulator, in turn, acts as a transcriptional regulator, binding to the promoter regions of target genes to either activate or repress their expression. These target genes often include those encoding for betaine biosynthesis enzymes or transporters.

In addition to two-component systems, other transcriptional regulators play a crucial role. For instance, in Bacillus subtilis, the GbsR repressor controls the expression of genes for both choline uptake and glycine betaine synthesis in response to the presence of choline.[10]

G cluster_membrane Cell Membrane SensorKinase Sensor Histidine Kinase Response_Regulator Response Regulator SensorKinase->Response_Regulator Phosphotransfer Osmotic_Stress Osmotic Stress Osmotic_Stress->SensorKinase Phosphorylation P Response_Regulator->Phosphorylation DNA DNA Phosphorylation->DNA Binds to Promoter Betaine_Genes Betaine Synthesis/ Transport Genes Betaine_Proteins Betaine Synthesis Enzymes/ Transporter Proteins Betaine_Genes->Betaine_Proteins Transcription & Translation Betaine_Accumulation Betaine Accumulation Betaine_Proteins->Betaine_Accumulation Leads to G Start Extremophile Cell Culture Centrifugation1 Centrifugation Start->Centrifugation1 Cell_Pellet Cell Pellet Centrifugation1->Cell_Pellet Washing Wash with Isotonic Buffer Cell_Pellet->Washing Centrifugation2 Centrifugation Washing->Centrifugation2 Washed_Pellet Washed Cell Pellet Centrifugation2->Washed_Pellet Lysis Resuspend in Water & Freeze-Thaw Cycle Washed_Pellet->Lysis Extraction Overnight Incubation at 4°C Lysis->Extraction Centrifugation3 High-Speed Centrifugation Extraction->Centrifugation3 Supernatant Supernatant (Contains Betaines) Centrifugation3->Supernatant Debris Cell Debris Centrifugation3->Debris

References

Methodological & Application

Application Note: Quantification of Tyrosine Betaine Using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantification of tyrosine betaine (N,N,N-trimethyltyrosine) using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This compound, a quaternary ammonium compound derived from the amino acid tyrosine, possesses a phenolic chromophore, making it amenable to direct UV detection and eliminating the need for complex derivatization steps often required for other betaines. This protocol is designed for accuracy, precision, and reliability in various sample matrices.

Introduction

This compound is a naturally occurring compound found in various biological systems and is of increasing interest in pharmaceutical and nutraceutical research due to its potential physiological activities. Accurate quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. The method described herein utilizes a reversed-phase HPLC system coupled with a UV detector, offering a straightforward and accessible analytical solution.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 25 mM Potassium Phosphate buffer (pH 3.0, adjusted with phosphoric acid)B: Acetonitrile
Gradient 0-2 min: 5% B2-10 min: 5% to 30% B10-12 min: 30% B12-13 min: 30% to 5% B13-18 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm and 275 nm
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of ultrapure water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method should be adapted based on the matrix.

  • For Aqueous Samples (e.g., cell culture media, formulations):

    • Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • For Biological Tissues:

    • Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).

    • Perform protein precipitation by adding an equal volume of cold methanol or acetonitrile.

    • Vortex and incubate at -20 °C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4 °C.

    • Collect the supernatant and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a known volume of ultrapure water.

    • Filter through a 0.45 µm syringe filter before HPLC analysis.

Method Validation

The analytical method should be validated according to ICH guidelines, assessing the following parameters:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (r²) of the calibration curve.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections of a standard solution at three different concentrations. Express the results as the relative standard deviation (%RSD).

  • Accuracy: Determine the accuracy by a recovery study. Spike a blank matrix with known concentrations of this compound and calculate the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Estimate the LOD and LOQ based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

Data Presentation

Table 1: Summary of Quantitative Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
LOD ~0.2 µg/mL
LOQ ~0.7 µg/mL

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples UV_Detector UV Detector HPLC_System->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for this compound quantification.

Sample_Prep_Workflow Start Biological Tissue Sample Homogenize Homogenize in Buffer Start->Homogenize Precipitate Add Cold Acetonitrile/Methanol (Protein Precipitation) Homogenize->Precipitate Vortex_Incubate Vortex & Incubate at -20°C Precipitate->Vortex_Incubate Centrifuge Centrifuge at 14,000 x g Vortex_Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate Solvent Supernatant->Evaporate Reconstitute Reconstitute in Ultrapure Water Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter End Ready for HPLC Injection Filter->End

Caption: Detailed sample preparation workflow for biological tissues.

Conclusion

The HPLC-UV method described provides a reliable and straightforward approach for the quantification of this compound. The absence of a derivatization step simplifies the sample preparation process and reduces potential sources of error. This method is suitable for a wide range of applications in research, quality control, and drug development where accurate measurement of this compound is required.

Application Notes and Protocols for the Structural Elucidation of N,N,N-trimethyltyrosine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and standardized protocols for the structural elucidation of N,N,N-trimethyltyrosine using Nuclear Magnetic Resonance (NMR) spectroscopy. N,N,N-trimethyltyrosine, a quaternary ammonium compound derived from the amino acid L-tyrosine, plays a role in various biological contexts. Its precise structural confirmation is critical for researchers in biochemistry, natural product chemistry, and drug development. This guide covers sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and data interpretation. All quantitative data is presented in clear tabular format, and key workflows are visualized using diagrams.

Introduction to N,N,N-trimethyltyrosine and NMR

N,N,N-trimethyltyrosine is a derivative of the amino acid tyrosine, characterized by the permanent positive charge on its quaternary amine. This modification significantly alters its chemical properties compared to its precursor. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its molecular structure. By analyzing the chemical shifts, coupling constants, and through-bond correlations, NMR provides a complete atomic-level map of the molecule, confirming the core tyrosine scaffold and the exhaustive methylation of the amino group. This protocol outlines the systematic approach to achieve a confident structural assignment.

Predicted NMR Data for N,N,N-trimethyltyrosine

Precise experimental data for N,N,N-trimethyltyrosine is not widely published. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) based on computational models and comparison with the parent compound, L-tyrosine. These values serve as a guide for spectral assignment. Data for L-tyrosine is provided for comparison.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shift Data (Solvent: D₂O)

Atom NamePredicted δ (ppm) for N,N,N-trimethyltyrosineMultiplicity (Predicted)Experimental δ (ppm) for L-TyrosineMultiplicity (Experimental)
~4.15dd4.27t
Hβa, Hβb~3.30, ~3.45dd3.20dd
H-2, H-6~7.25d7.16d
H-3, H-5~6.95d6.86d
N(CH₃)₃~3.20s--
-OH(Exchanges with D₂O)-(Exchanges with D₂O)-
-COOH(Exchanges with D₂O)-(Exchanges with D₂O)-

Table 2: Predicted ¹³C NMR Chemical Shift Data (Solvent: D₂O)

Atom NamePredicted δ (ppm) for N,N,N-trimethyltyrosineExperimental δ (ppm) for L-Tyrosine
C=O~171.5172.6
~70.055.4
~33.035.9
C-1~125.0126.8
C-2, C-6~131.0132.0
C-3, C-5~116.5117.2
C-4~156.0156.4
N(CH₃)₃~54.0-

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Weighing: Accurately weigh 5-10 mg of N,N,N-trimethyltyrosine for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated water (D₂O) is a common choice for its high polarity. Other options include DMSO-d₆ or Methanol-d₄.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[1]

  • Internal Standard (Optional): Add a small amount of an internal reference standard, such as DSS or TSP for aqueous samples, if precise chemical shift referencing is required.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general protocols for acquiring a standard suite of NMR experiments on a 400 or 500 MHz spectrometer.

3.2.1. 1D ¹H NMR Spectrum

  • Purpose: To identify all proton environments, their integrations (relative ratios), and coupling patterns.

  • Protocol:

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • Acquire a standard single-pulse ¹H experiment.

    • Typical Parameters:

      • Spectral Width: 12-16 ppm

      • Number of Scans: 8-16

      • Relaxation Delay (d1): 1-5 s

      • Acquisition Time: 2-4 s

3.2.2. 1D ¹³C NMR Spectrum

  • Purpose: To identify all unique carbon environments in the molecule.

  • Protocol:

    • Use the same locked and shimmed sample.

    • Acquire a standard ¹³C experiment with proton decoupling (e.g., zgpg30).

    • Typical Parameters:

      • Spectral Width: 200-240 ppm

      • Number of Scans: 1024-4096 (or more, depending on concentration)

      • Relaxation Delay (d1): 2 s

3.2.3. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is used to map out proton spin systems.

  • Protocol:

    • Acquire a standard gradient-selected COSY experiment (e.g., cosygpqf).

    • Cross-peaks in the 2D spectrum indicate coupled protons.[4]

    • Typical Parameters:

      • Number of Scans per Increment: 2-4

      • Number of Increments (F1): 256-512

3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[5][6]

  • Protocol:

    • Acquire a standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2).

    • Cross-peaks correlate a proton signal on the F2 (direct) axis with a carbon signal on the F1 (indirect) axis.[4]

    • Typical Parameters:

      • Number of Scans per Increment: 2-8

      • Number of Increments (F1): 128-256

      • ¹J(CH) coupling constant: Set to ~145 Hz.

3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting different spin systems and identifying quaternary carbons.[6]

  • Protocol:

    • Acquire a standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf).

    • Cross-peaks connect protons to carbons that are 2 or 3 bonds away.[4]

    • Typical Parameters:

      • Number of Scans per Increment: 4-16

      • Number of Increments (F1): 256-512

      • Long-range J(CH) coupling constant: Optimized for ~8-10 Hz.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of N,N,N-trimethyltyrosine using NMR.

NMR_Workflow cluster_data Data Acquisition Prep Sample Preparation (5-20 mg in 0.6 mL D₂O) H1 1D ¹H NMR (Proton Environments) Prep->H1 C13 1D ¹³C NMR (Carbon Environments) H1->C13 Interpret Data Integration & Interpretation H1->Interpret COSY 2D COSY (H-H Correlations) C13->COSY C13->Interpret HSQC 2D HSQC (Direct C-H Correlations) COSY->HSQC COSY->Interpret HMBC 2D HMBC (Long-Range C-H Correlations) HSQC->HMBC HSQC->Interpret HMBC->Interpret Structure Structure Elucidation (N,N,N-trimethyltyrosine) Interpret->Structure

Caption: Workflow for NMR-based structural elucidation.

Proposed Biosynthetic Pathway

N,N,N-trimethyltyrosine is formed from its precursor L-tyrosine through sequential methylation, likely utilizing S-adenosylmethionine (SAM) as the methyl group donor.

Biosynthesis_Pathway Tyr L-Tyrosine N_Me_Tyr N-methyltyrosine Tyr->N_Me_Tyr c1 NN_Me2_Tyr N,N-dimethyltyrosine N_Me_Tyr->NN_Me2_Tyr c2 NNN_Me3_Tyr N,N,N-trimethyltyrosine NN_Me2_Tyr->NNN_Me3_Tyr c3 SAM1 SAM SAH1 SAH SAM1->SAH1 + CH₃ SAM2 SAM SAH2 SAH SAM2->SAH2 + CH₃ SAM3 SAM SAH3 SAH SAM3->SAH3 + CH₃ Enzyme1 Methyltransferase Enzyme2 Methyltransferase Enzyme3 Methyltransferase

Caption: Proposed biosynthesis from L-tyrosine.

Data Interpretation and Structural Elucidation

The final structure is confirmed by systematically integrating the information from all NMR experiments.

  • ¹H NMR Analysis:

    • The aromatic region should show two doublets, characteristic of a 1,4-disubstituted benzene ring.

    • The aliphatic region will contain the α-proton and the two diastereotopic β-protons, appearing as doublets of doublets (dd).

    • A prominent singlet integrating to 9 protons around 3.2 ppm is the key signature of the -N(CH₃)₃ group.

  • ¹³C NMR Analysis:

    • Count the number of signals to confirm the number of unique carbons. For N,N,N-trimethyltyrosine, 8 signals are expected (the three methyl carbons are equivalent).

    • The chemical shifts are compared to predicted values. The Cα will be significantly downfield compared to L-tyrosine due to the quaternary ammonium group. The N(CH₃)₃ carbons will appear around 54 ppm.

  • 2D NMR Correlation Analysis:

    • COSY: A cross-peak between Hα and the Hβ protons will confirm the Cα-Cβ bond. Cross-peaks will also be seen between the ortho (H-2,6) and meta (H-3,5) aromatic protons.

    • HSQC: This experiment will definitively link each proton to its attached carbon. For example, the singlet at ~3.2 ppm will correlate with the carbon signal at ~54 ppm, confirming the N(CH₃)₃ assignment. Hα will correlate with Cα, Hβ with Cβ, etc.

    • HMBC: This is the final piece of the puzzle. Key long-range correlations to confirm the structure include:

      • From the N(CH₃)₃ protons (~3.2 ppm) to (~70.0 ppm).

      • From the Hβ protons (~3.3-3.5 ppm) to the aromatic quaternary carbon C-1 (~125.0 ppm) and to .

      • From the Hα proton (~4.15 ppm) to the carboxyl carbon C=O (~171.5 ppm) and to C-1 .

      • From the aromatic protons H-2,6 to carbons C-4 and C-3,5 .

By combining these datasets, every atom in the N,N,N-trimethyltyrosine molecule can be assigned, providing an unambiguous structural elucidation.

References

Application Notes and Protocols for the Extraction of Tyrosine Betaine from Macroalgae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine betaine (N,N,N-trimethyltyrosine) is a quaternary ammonium compound derived from the amino acid tyrosine. Found in various organisms, including marine macroalgae, it is of growing interest to the scientific community due to its potential biological activities. As a derivative of tyrosine, a precursor to key neurotransmitters and hormones, and a member of the betaine family known for their osmoprotective and methyl-donating properties, this compound represents a promising candidate for further investigation in drug development and nutraceutical applications.

This document provides a detailed protocol for the extraction, purification, and quantification of this compound from macroalgae. The methodologies are based on established techniques for the extraction of betaines and other polar metabolites from marine sources.

Data Presentation

While specific quantitative data for this compound in macroalgae is not extensively available in current literature, the following table summarizes the reported yields of other betaines from various macroalgae species. This data can serve as a reference for expected yields of related compounds.

Macroalgae SpeciesBetaine(s) IdentifiedExtraction SolventAnalytical MethodReported Yield (% dry weight)Reference
Ascophyllum nodosumGlycine betaine, γ-aminobutyric acid betaine, δ-aminovaleric acid betaine, Laminine80% Aqueous MethanolLC-MS/MS0.011 - 0.021 (Total Betaines)[1][2]
Laminaria digitataγ-aminobutyric acid betaine, δ-aminovaleric acid betaine, Laminine, Trigonelline80% Aqueous Methanol¹H NMRNot specified[3]
Laminaria hyperboreaγ-aminobutyric acid betaine, δ-aminovaleric acid betaine, Laminine, Trigonelline80% Aqueous Methanol¹H NMRNot specified[3]
Fucus serratusGlycinebetaine, γ-aminobutyric acid betaine80% Aqueous Methanol¹H NMRNot specified[3]

Experimental Protocols

Protocol for Extraction of this compound from Macroalgae

This protocol details a robust method for the extraction of this compound from dried macroalgae biomass.

1.1. Materials and Reagents

  • Dried macroalgae powder

  • 80% (v/v) Methanol in deionized water

  • Centrifuge

  • Rotary evaporator

  • Freeze-dryer (Lyophilizer)

  • Whatman No. 1 filter paper or equivalent

  • Glassware (beakers, flasks, graduated cylinders)

1.2. Extraction Procedure

  • Sample Preparation: Weigh approximately 10 g of finely ground, freeze-dried macroalgae powder.

  • Solvent Extraction:

    • Add the macroalgae powder to a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% aqueous methanol to the flask.

    • Stir the mixture at room temperature for 4 hours using a magnetic stirrer.

  • Filtration and Re-extraction:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Transfer the solid residue back to the flask and repeat the extraction step with another 100 mL of 80% aqueous methanol for 2 hours.

    • Filter the mixture again and combine the two filtrates.

  • Solvent Evaporation:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the methanol is completely removed.

  • Lyophilization:

    • Freeze the resulting aqueous extract and lyophilize to obtain a crude solid extract.

    • Store the crude extract at -20°C until further purification.

Protocol for Purification of this compound by Cation Exchange Chromatography

This protocol describes the purification of this compound from the crude extract using a strong cation exchange resin.

2.1. Materials and Reagents

  • Crude macroalgae extract

  • Strong cation exchange resin (e.g., Dowex 50WX8, H+ form)

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 2 M Ammonium hydroxide (NH₄OH)

  • Chromatography column

  • pH meter

  • Rotary evaporator

  • Freeze-dryer

2.2. Purification Procedure

  • Resin Preparation:

    • Swell the cation exchange resin in deionized water according to the manufacturer's instructions.

    • Pack the resin into a chromatography column and wash sequentially with 3-5 column volumes of 0.1 M HCl, followed by deionized water until the eluate is neutral.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of deionized water.

    • Adjust the pH of the dissolved extract to approximately 2-3 with 0.1 M HCl.

    • Load the acidified extract onto the equilibrated column.

  • Washing:

    • Wash the column with 3-5 column volumes of deionized water to remove neutral and anionic compounds.

  • Elution:

    • Elute the bound betaines from the resin using 2 M ammonium hydroxide.

    • Collect the eluate in fractions. Monitor the fractions for the presence of betaines using a suitable method (e.g., thin-layer chromatography with Dragendorff's reagent).

  • Solvent Removal and Lyophilization:

    • Pool the fractions containing the betaines.

    • Remove the ammonium hydroxide by evaporation under reduced pressure using a rotary evaporator.

    • Freeze the resulting solution and lyophilize to obtain the purified betaine fraction.

    • Store the purified fraction at -20°C.

Protocol for Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1. Materials and Reagents

  • Purified betaine fraction

  • This compound analytical standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

3.2. LC-MS/MS Analysis

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) over a concentration range relevant to the expected sample concentrations.

  • Sample Preparation: Dissolve the purified betaine fraction in the mobile phase starting condition solvent.

  • Chromatographic Conditions (Example):

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate this compound from other components (e.g., start with high %B and decrease over time).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The exact m/z values will need to be determined by infusion of the analytical standard.

    • Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

  • Quantification: Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the samples.

Visualizations

Extraction_Workflow cluster_start Starting Material cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Dried Macroalgae Powder Extraction Solid-Liquid Extraction (80% Aqueous Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Lyophilization1 Lyophilization Evaporation->Lyophilization1 CrudeExtract Crude Betaine Extract Lyophilization1->CrudeExtract CationExchange Cation Exchange Chromatography CrudeExtract->CationExchange Elution Elution with NH4OH CationExchange->Elution Lyophilization2 Lyophilization Elution->Lyophilization2 PurifiedExtract Purified this compound Lyophilization2->PurifiedExtract LCMS LC-MS/MS Quantification PurifiedExtract->LCMS Potential_Signaling_Pathway cluster_input Input cluster_cellular_effects Potential Cellular Effects cluster_outcomes Potential Physiological Outcomes TyrosineBetaine This compound OsmoticStress Osmotic Stress Response TyrosineBetaine->OsmoticStress Methylation Methyl Group Donation (Epigenetic Regulation, Metabolite Synthesis) TyrosineBetaine->Methylation Antioxidant Antioxidant Activity (ROS Scavenging) TyrosineBetaine->Antioxidant SignalingModulation Modulation of Signaling Pathways (e.g., Kinase Cascades) TyrosineBetaine->SignalingModulation CellProtection Cell Protection & Survival OsmoticStress->CellProtection MetabolicRegulation Metabolic Regulation Methylation->MetabolicRegulation Antioxidant->CellProtection SignalingModulation->CellProtection SignalingModulation->MetabolicRegulation AntiInflammatory Anti-inflammatory Effects SignalingModulation->AntiInflammatory

References

Application of Tyrosine Betaine as a Cryoprotectant for Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique for the long-term storage of valuable cell lines, ensuring their availability for research, drug development, and clinical applications. While dimethyl sulfoxide (DMSO) has traditionally been the cryoprotectant of choice, its inherent cytotoxicity poses limitations. This has spurred the investigation of alternative, less toxic cryoprotective agents. Betaines, a class of naturally occurring zwitterionic compounds, have emerged as promising alternatives. This document provides detailed application notes and protocols for the use of tyrosine betaine as a cryoprotectant for cell lines.

Disclaimer: The majority of the currently available research on betaines as cryoprotectants has focused on glycine betaine. While the fundamental principles of cryoprotection by betaines are expected to be similar, the specific optimal concentrations and efficacy of this compound may vary. The following protocols and data are primarily based on studies conducted with glycine betaine and should be adapted and optimized for your specific cell lines and experimental conditions when using this compound.

Principle and Mechanism of Action

Betaines, including this compound, are effective osmoprotectants. During the freezing process, the formation of extracellular ice crystals leads to an increase in solute concentration in the remaining unfrozen liquid, creating a hyperosmotic environment. This osmotic stress can cause excessive cell dehydration and damage.

The proposed mechanism for betaine's cryoprotective effect involves its rapid uptake by cells under hypertonic conditions.[1] This intracellular accumulation of betaine helps to:

  • Counteract Osmotic Stress: By increasing the intracellular solute concentration, betaine reduces the osmotic gradient across the cell membrane, preventing excessive water loss and cell shrinkage.

  • Stabilize Biomolecules: Betaines are known to stabilize proteins and membranes, protecting them from denaturation and damage caused by freezing and thawing.

  • Inhibit Ice Recrystallization: Betaines can disrupt the hydrogen bond network of water, which may help to inhibit the growth of large, damaging ice crystals during freezing and thawing.

Advantages of this compound as a Cryoprotectant

  • Low Cytotoxicity: Compared to DMSO, betaines exhibit significantly lower cytotoxicity, allowing for higher cell viability and better post-thaw recovery.

  • Natural and Biocompatible: As a naturally occurring compound, this compound is biocompatible and less likely to interfere with downstream cellular functions.

  • Effective with Rapid Freezing Protocols: Betaines have been shown to be highly effective with ultrarapid freezing protocols, which can simplify the cryopreservation workflow.[2]

Data Presentation

The following tables summarize the quantitative data on the efficacy of betaine (glycine betaine) as a cryoprotectant for different cell lines, as reported in scientific literature. These values can serve as a starting point for optimizing cryopreservation protocols with this compound.

Table 1: Post-Thaw Survival Efficiency of Various Cell Lines with Betaine Cryopreservation

Cell LineOptimal Betaine Concentration (% w/v)Post-Thaw Survival Efficiency (%)Reference
GLC-826%90.4%[1]
HeLa10%78.4%[1]
MCF-104%80.4%[1]

Table 2: Comparison of Betaine and DMSO as Cryoprotectants

Cell LineCryoprotectantConcentrationPost-Thaw Survival Efficiency (%)Reference
GLC-82Betaine6%90.4%[1]
DMSO10%~60%[1]
HeLaBetaine10%78.4%[1]
DMSO10%~55%[1]
MCF-10Betaine4%80.4%[1]
DMSO10%~50%[1]

Experimental Protocols

Protocol 1: Preparation of this compound Cryopreservation Medium

Materials:

  • This compound powder

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Sterile, deionized water

  • 0.22 µm sterile filter

Procedure:

  • Calculate the required amount of this compound to achieve the desired final concentration (e.g., for a 6% w/v solution, dissolve 6 g of this compound in 100 mL of medium).

  • In a sterile biological safety cabinet, dissolve the this compound powder in the basal cell culture medium. Gentle warming (up to 37°C) and vortexing may be required to facilitate dissolution.

  • Once fully dissolved, add FBS to the desired final concentration (typically 10-20%).

  • Sterilize the final cryopreservation medium by passing it through a 0.22 µm sterile filter.

  • Store the prepared medium at 4°C for up to two weeks.

Protocol 2: Cryopreservation of Adherent Cell Lines with this compound using an Ultrarapid Freezing Protocol

Materials:

  • Healthy, sub-confluent culture of adherent cells

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA solution

  • Complete growth medium

  • Prepared this compound Cryopreservation Medium

  • Sterile cryovials

  • Liquid nitrogen

Procedure:

  • Cell Harvesting:

    • Aspirate the growth medium from the cell culture flask.

    • Wash the cell monolayer once with PBS.

    • Add a sufficient volume of Trypsin-EDTA to cover the cell layer and incubate at 37°C until the cells detach.

    • Neutralize the trypsin by adding complete growth medium.

    • Transfer the cell suspension to a sterile centrifuge tube.

  • Cell Counting and Pelletting:

    • Determine the cell number and viability using a hemocytometer and trypan blue exclusion. Viability should be >90%.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Carefully aspirate the supernatant, leaving the cell pellet.

  • Resuspension in Cryopreservation Medium:

    • Gently resuspend the cell pellet in the pre-chilled (4°C) this compound Cryopreservation Medium to a final concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

  • Aliquoting and Freezing:

    • Dispense 1 mL aliquots of the cell suspension into sterile, labeled cryovials.

    • Immediately immerse the cryovials directly into liquid nitrogen.

  • Storage:

    • Transfer the frozen vials to a liquid nitrogen storage tank for long-term preservation.

Protocol 3: Thawing of Cryopreserved Cells

Materials:

  • Cryopreserved cells

  • Complete growth medium, pre-warmed to 37°C

  • Sterile centrifuge tube

  • Water bath at 37°C

Procedure:

  • Quickly retrieve a cryovial from liquid nitrogen storage.

  • Immediately place the vial in a 37°C water bath until only a small ice crystal remains.

  • Wipe the outside of the vial with 70% ethanol before opening in a biological safety cabinet.

  • Slowly transfer the contents of the cryovial to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.

  • Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a new culture flask and incubate under standard conditions.

Visualizations

Proposed Mechanism of this compound Cryoprotection

G Proposed Mechanism of this compound Cryoprotection cluster_extracellular Extracellular Environment cluster_cell Cell Extracellular Ice Formation Extracellular Ice Formation Hyperosmotic Stress Hyperosmotic Stress Extracellular Ice Formation->Hyperosmotic Stress This compound Uptake This compound Uptake Hyperosmotic Stress->this compound Uptake triggers Cell Membrane Cell Membrane Intracellular Protection Intracellular Protection This compound Uptake->Intracellular Protection leads to Cell Survival Cell Survival Intracellular Protection->Cell Survival promotes

Caption: Proposed mechanism of this compound's cryoprotective action.

Experimental Workflow for Cell Cryopreservation

G Experimental Workflow for Cell Cryopreservation with this compound Cell Culture Cell Culture Harvesting Harvesting Cell Culture->Harvesting 1. Cell Counting & Viability Cell Counting & Viability Harvesting->Cell Counting & Viability 2. Centrifugation Centrifugation Cell Counting & Viability->Centrifugation 3. Resuspension in this compound Medium Resuspension in this compound Medium Centrifugation->Resuspension in this compound Medium 4. Aliquoting Aliquoting Resuspension in this compound Medium->Aliquoting 5. Ultrarapid Freezing (LN2) Ultrarapid Freezing (LN2) Aliquoting->Ultrarapid Freezing (LN2) 6. Long-term Storage Long-term Storage Ultrarapid Freezing (LN2)->Long-term Storage 7. Thawing Thawing Long-term Storage->Thawing 8. Post-thaw Culture Post-thaw Culture Thawing->Post-thaw Culture 9.

Caption: Workflow for cell cryopreservation using this compound.

Hypothetical Anti-Apoptotic Signaling Pathway

Note: The following diagram illustrates a hypothetical pathway based on the known anti-apoptotic effects of betaine in other cellular stress models, as direct evidence in cryopreservation is limited.

G Hypothetical Anti-Apoptotic Pathway of this compound in Cryopreservation cluster_apoptosis Apoptotic Cascade Cryopreservation Stress Cryopreservation Stress Bax Bax Cryopreservation Stress->Bax activates This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 upregulates Caspase-3 Caspase-3 This compound->Caspase-3 inhibits Caspase-9 Caspase-9 Bax->Caspase-9 activates Bcl-2->Bax inhibits Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical anti-apoptotic signaling pathway of this compound.

Troubleshooting

IssuePossible CauseRecommendation
Low post-thaw viability Suboptimal this compound concentration.Perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., test a range from 2% to 12% w/v).
Poor cell health prior to freezing.Ensure cells are in the logarithmic growth phase and have high viability (>90%) before cryopreservation.
Slow freezing or thawing rate.Adhere strictly to the ultrarapid freezing protocol. Thaw cells quickly in a 37°C water bath.
Cell clumping after thawing Incomplete removal of cryoprotectant.Ensure proper centrifugation and removal of the supernatant after thawing.
High cell density in cryovials.Optimize the cell concentration during cryopreservation.
Precipitation in cryopreservation medium Low solubility of this compound.Ensure complete dissolution of this compound powder, gentle warming may be necessary. Prepare fresh medium if precipitation occurs.

Conclusion

This compound holds significant promise as a non-toxic and effective cryoprotectant for a wide range of cell lines. Its mechanism of action as an osmoprotectant, coupled with its biocompatibility, makes it a compelling alternative to DMSO. By following the provided protocols and optimizing conditions for specific cell types, researchers can enhance post-thaw cell viability and recovery, thereby improving the reliability and reproducibility of their experiments. Further research is warranted to fully elucidate the specific effects of this compound on apoptosis signaling pathways during cryopreservation.

References

Enhancing In Vitro Protein Stability with Tyrosine Betaine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining the conformational integrity and stability of proteins in vitro is a cornerstone of successful research, therapeutic development, and diagnostics. Proteins are susceptible to denaturation and aggregation when removed from their native cellular environment, leading to loss of function and analytical challenges. Chemical chaperones, a class of small molecules, can be employed to mitigate these issues by promoting proper protein folding and enhancing stability. Among these, osmolytes like betaines are of significant interest due to their natural occurrence and efficacy.

This document provides detailed application notes and protocols for utilizing tyrosine betaine (N,N,N-trimethyltyrosine) to enhance protein stability in vitro. While direct quantitative data for this compound is sparse in publicly available literature, we will leverage data from its close structural and functional analogue, glycine betaine, to illustrate the principles and expected outcomes. The underlying mechanisms of stabilization by these betaine-class osmolytes are considered to be highly similar.

Mechanism of Action: Protein Stabilization by Betaines

Betaines are zwitterionic compounds that enhance protein stability primarily through the "preferential exclusion" or "osmophobic" effect. In an aqueous solution containing a protein and a betaine, the betaine molecules are preferentially excluded from the immediate vicinity of the protein surface. This is because the interaction between the betaine and the protein backbone is less favorable than the interaction of the betaine with water and the protein with water.

This preferential exclusion of the betaine leads to a state of "preferential hydration" of the protein. To minimize the energetically unfavorable contact with the excluded betaine, the protein adopts its most compact conformation, which is the native, folded state. This effectively raises the free energy of the unfolded state more than that of the native state, thus shifting the folding equilibrium towards the native state and increasing the protein's thermodynamic stability.

cluster_0 Unfolded State cluster_1 Folded (Native) State Unfolded Protein {Unfolded Protein | High Surface Area | Energetically Unfavorable} Folded Protein {Folded Protein | Low Surface Area | Energetically Favorable} Unfolded Protein->Folded Protein Folding Folded Protein->Unfolded Protein Unfolding This compound This compound (Osmolyte) Folded Protein->this compound Stabilization This compound->Unfolded Protein Preferential Exclusion (Raises Free Energy)

Figure 1: Mechanism of protein stabilization by this compound.

Quantitative Data on Protein Stabilization by Betaines

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the stabilizing effects of the closely related glycine betaine on various proteins. This data is representative of the effects expected from betaine-class osmolytes.

Table 1: Effect of Glycine Betaine on the Thermal Stability of Lysozyme, α-Lactalbumin, and Ribonuclease-A

ProteinpHGlycine Betaine (M)Melting Temperature (Tm) (°C)Change in Tm (°C)
Lysozyme2.00.056.20.0
1.054.0-2.2
7.00.075.50.0
1.077.8+2.3
α-Lactalbumin2.00.038.50.0
1.036.0-2.5
7.00.061.80.0
1.065.0+3.2
Ribonuclease-A2.00.048.00.0
1.050.5+2.5
7.00.062.50.0
1.065.5+3.0

Data compiled from studies on the pH-dependent effects of glycine betaine, illustrating that the stabilizing effect can be influenced by the protein's net charge and the solution's pH.

Table 2: Change in Denaturational Gibbs Energy (ΔGD°) of Proteins in the Presence of Glycine Betaine

ProteinpHGlycine Betaine (M)ΔGD° (kcal/mol)ΔΔGD° (kcal/mol)
Ribonuclease-A7.00.08.50.0
1.09.8+1.3
Lysozyme7.00.010.20.0
1.011.3+1.1
α-Lactalbumin7.00.05.40.0
1.06.5+1.1

This table demonstrates the increase in the Gibbs free energy of denaturation, indicating enhanced protein stability in the presence of glycine betaine.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on protein stability.

Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This high-throughput method measures the change in a protein's melting temperature (Tm) by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions of the unfolded protein.

Workflow:

start Start prep_protein Prepare Protein Stock Solution start->prep_protein prep_betaine Prepare this compound Stock Solutions start->prep_betaine prep_dye Prepare Fluorescent Dye (e.g., SYPRO Orange) start->prep_dye setup_plate Set up 96-well PCR Plate: - Protein - Buffer - this compound (various conc.) - Dye prep_protein->setup_plate prep_betaine->setup_plate prep_dye->setup_plate run_qpcr Run Melt Curve Protocol in Real-Time PCR Machine setup_plate->run_qpcr analyze Analyze Data: - Plot Fluorescence vs. Temperature - Determine Tm for each condition run_qpcr->analyze end End analyze->end

Figure 2: Workflow for a Thermal Shift Assay (TSA).

Materials:

  • Purified protein of interest (0.1-0.5 mg/mL)

  • This compound (or glycine betaine as a control)

  • Fluorescent dye (e.g., SYPRO™ Orange)

  • Buffer appropriate for the protein of interest

  • Real-time PCR instrument with melt curve capability

  • 96-well PCR plates

Procedure:

  • Prepare Stock Solutions:

    • Protein: Prepare a 2x concentrated stock solution in the desired buffer.

    • This compound: Prepare a series of 10x concentrated stock solutions in the same buffer (e.g., 0 M, 0.5 M, 1 M, 1.5 M, 2 M).

    • Dye: Prepare a 20x stock of SYPRO™ Orange in the same buffer.

  • Assay Setup (per well of a 96-well plate):

    • 10 µL of 2x Protein stock

    • 2 µL of 10x this compound stock (or buffer for control)

    • 1 µL of 20x SYPRO™ Orange stock

    • 7 µL of buffer

    • Total volume: 20 µL

  • Seal and Centrifuge: Seal the plate and centrifuge briefly to mix the components and remove bubbles.

  • Thermal Melt: Place the plate in a real-time PCR instrument and run a melt curve protocol, typically from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot the fluorescence intensity versus temperature.

    • The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which corresponds to the peak of the first derivative plot (-dF/dT).

    • Compare the Tm of the protein in the presence of different concentrations of this compound to the control. An increase in Tm indicates stabilization.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein as it unfolds, providing a detailed thermodynamic profile of its stability.

Materials:

  • Purified protein of interest (0.5-2 mg/mL)

  • This compound

  • Matched buffer (the final dialysis buffer of the protein preparation)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare the protein sample at the desired concentration in the chosen buffer containing a specific concentration of this compound.

    • Prepare a reference sample with the exact same buffer and this compound concentration, but without the protein. Dialysis of the protein against the final buffer is highly recommended to ensure a perfect match.

  • Instrument Setup:

    • Load the protein sample into the sample cell and the matched buffer into the reference cell of the calorimeter.

    • Set the experimental parameters: temperature range (e.g., 20°C to 100°C), scan rate (e.g., 60°C/hour), and feedback mode.

  • Data Acquisition:

    • Equilibrate the system at the starting temperature.

    • Initiate the temperature scan. The instrument will record the differential heat capacity (ΔCp) as a function of temperature.

  • Data Analysis:

    • The resulting thermogram (ΔCp vs. Temperature) will show a peak, the apex of which is the Tm.

    • Integration of the peak area provides the calorimetric enthalpy of unfolding (ΔHcal).

    • From these values, the Gibbs free energy of unfolding (ΔG) at any temperature can be calculated.

    • Compare the thermodynamic parameters (Tm, ΔHcal, ΔG) of the protein with and without this compound.

Protocol 3: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the secondary and tertiary structure of a protein as a function of temperature, providing information on its conformational stability.

Materials:

  • Purified protein of interest (0.1-1 mg/mL)

  • This compound

  • Buffer compatible with CD measurements (low absorbance in the far-UV range)

  • CD spectrometer with a temperature-controlled cell holder

  • Cuvette with a suitable path length (e.g., 1 mm for far-UV)

Procedure:

  • Sample Preparation: Prepare the protein sample in the CD-compatible buffer with and without the desired concentration of this compound.

  • Instrument Setup:

    • Place the sample in the cuvette and insert it into the temperature-controlled cell holder.

    • Set the wavelength for monitoring the unfolding transition (e.g., 222 nm for α-helical proteins).

    • Set the temperature range and ramp rate for the thermal melt.

  • Thermal Denaturation:

    • Record the CD signal at the chosen wavelength as the temperature is increased.

  • Data Analysis:

    • Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of temperature.

    • The resulting sigmoidal curve represents the unfolding transition. The midpoint of this transition is the Tm.

    • Compare the Tm values obtained in the presence and absence of this compound.

Conclusion

This compound, as a member of the betaine class of osmolytes, is a valuable tool for enhancing the in vitro stability of proteins. By understanding the mechanism of preferential exclusion and employing standard biophysical techniques such as Thermal Shift Assays, Differential Scanning Calorimetry, and Circular Dichroism, researchers can effectively quantify the stabilizing effects of this compound on their proteins of interest. The protocols and data presented here, using glycine betaine as a proxy, provide a solid foundation for incorporating this compound into experimental workflows to improve protein stability for a wide range of applications in research and drug development.

Application Notes and Protocols: Tyrosine Betaine as a Potential Biomarker for Salinity Stress in Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soil salinity is a major abiotic stress that adversely affects crop growth and productivity worldwide. Plants have evolved complex mechanisms to cope with salinity, including the accumulation of compatible solutes, also known as osmolytes. These compounds help maintain cellular turgor, protect macromolecules, and scavenge reactive oxygen species. While proline and glycine betaine are well-established osmolytes and stress biomarkers, the role of other related compounds is less understood. This document explores the potential of tyrosine betaine as a novel biomarker for salinity stress in crops.

Currently, direct evidence for the endogenous accumulation of this compound in response to salinity stress in crops is limited. However, the known roles of its precursor, tyrosine, and a related compound, glycine betaine, in stress mitigation provide a strong rationale for investigating this compound's potential. Exogenous application of tyrosine has been shown to alleviate the negative impacts of salt stress on various crops, suggesting that endogenous tyrosine-derived metabolites could play a significant role in stress tolerance.[1][2][3]

These application notes provide a framework for researchers to investigate this compound as a potential biomarker for salinity stress. We present detailed protocols for inducing salinity stress, extracting and quantifying this compound, and assessing overall plant stress responses.

Data Presentation: A Framework for Quantifying this compound

To establish this compound as a reliable biomarker, it is crucial to collect quantitative data on its accumulation under varying salinity levels across different crop species. The following tables provide a template for organizing and presenting such data.

Table 1: this compound Accumulation in Response to Varying Salinity Levels in [Crop Species]

Salinity Treatment (mM NaCl)This compound (µg/g fresh weight)Plant Height (cm)Biomass (g)Chlorophyll Content (SPAD units)
0 (Control)
50
100
150
200

Table 2: Comparative Analysis of this compound Accumulation Across Different Crop Species under Salinity Stress (e.g., 150 mM NaCl)

Crop SpeciesGenotypeThis compound (µg/g fresh weight) - ControlThis compound (µg/g fresh weight) - StressedFold Change
WheatSalt-tolerant
WheatSalt-sensitive
RiceSalt-tolerant
RiceSalt-sensitive
MaizeSalt-tolerant
MaizeSalt-sensitive
TomatoSalt-tolerant
TomatoSalt-sensitive

Experimental Protocols

Induction of Salinity Stress in Crop Seedlings

This protocol describes a standardized method for inducing salinity stress in a controlled environment.

Materials:

  • Crop seeds of interest (both salt-tolerant and salt-sensitive genotypes, if available)

  • Pots or hydroponic containers

  • Growth medium (e.g., soil, sand, vermiculite, or hydroponic solution)

  • Sodium chloride (NaCl)

  • Deionized water

  • Growth chamber or greenhouse with controlled light, temperature, and humidity

Procedure:

  • Germination: Germinate seeds in the chosen growth medium under optimal conditions.

  • Seedling Establishment: Allow seedlings to establish for a predetermined period (e.g., 14-21 days) until they have developed a sufficient root system and several true leaves.

  • Salinity Treatment:

    • Prepare stock solutions of NaCl in deionized water at various concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM).

    • For soil-based experiments, apply the NaCl solutions to the pots, ensuring even distribution. A control group should receive only deionized water.

    • For hydroponic experiments, replace the nutrient solution with one containing the desired NaCl concentration.

    • To avoid osmotic shock, it is recommended to apply the salt stress gradually, increasing the concentration incrementally over several days.

  • Stress Period: Maintain the plants under the specified salinity stress for a defined period (e.g., 7, 14, or 21 days).

  • Sample Collection: At the end of the stress period, harvest plant tissues (e.g., leaves, roots) for analysis. Immediately freeze the samples in liquid nitrogen and store them at -80°C until further processing.

Extraction and Quantification of this compound

This protocol is adapted from established methods for betaine analysis and will require optimization for this compound.[4][5][6][7][8]

Materials:

  • Frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., 80% methanol or a mixture of methanol, chloroform, and water)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

  • Analytical column suitable for polar compounds (e.g., HILIC or a reversed-phase C18 column with an ion-pairing agent)

  • This compound standard (for calibration)

Procedure:

  • Tissue Homogenization:

    • Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 100-500 mg) to a centrifuge tube.

    • Add the extraction solvent at a specified ratio (e.g., 1:10 w/v).

    • Vortex the mixture thoroughly and incubate (e.g., at 4°C for 1 hour or at 60°C for 15 minutes), with intermittent vortexing.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes at 4°C).

    • Collect the supernatant. For a more exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.

  • Purification (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the betaine fraction with an appropriate solvent. This step is crucial for removing compounds that may interfere with quantification.

  • Quantification (HPLC-UV/MS):

    • HPLC-UV: Derivatization of this compound may be necessary to allow for UV detection.[7] The derivatized sample is then injected into the HPLC system.

    • LC-MS: This is the preferred method due to its high sensitivity and specificity, which may not require derivatization.[4][6][9]

    • Mobile Phase and Gradient: An isocratic or gradient elution with a mobile phase suitable for separating polar compounds should be optimized. For HILIC columns, a high organic content with a small amount of aqueous buffer is typical.[4]

    • Calibration: Prepare a standard curve using a pure this compound standard of known concentrations to quantify the amount in the plant extracts.

Assessment of Salinity Stress Indicators

To correlate this compound levels with the degree of stress, it is essential to measure other physiological and biochemical markers of salinity stress.

  • Plant Growth: Measure plant height, root length, and fresh and dry biomass.

  • Chlorophyll Content: Use a SPAD meter for a non-destructive measurement or perform a solvent extraction followed by spectrophotometry.

  • Ion Content: Measure the concentration of Na+ and K+ in plant tissues using flame photometry or inductively coupled plasma mass spectrometry (ICP-MS) to determine the Na+/K+ ratio, a key indicator of ion homeostasis.

  • Oxidative Stress Markers: Quantify malondialdehyde (MDA) content as an indicator of lipid peroxidation and hydrogen peroxide (H₂O₂) levels.

  • Other Osmolytes: Measure the concentration of proline and glycine betaine for comparison.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the hypothesized signaling pathway and the experimental workflow for investigating this compound as a biomarker.

Salinity_Stress_Response Salinity Stress Salinity Stress Ionic Stress Ionic Stress Salinity Stress->Ionic Stress This compound This compound Osmotic Adjustment Osmotic Adjustment This compound->Osmotic Adjustment Enzyme Protection Enzyme Protection This compound->Enzyme Protection ROS Scavenging ROS Scavenging This compound->ROS Scavenging Stress Tolerance Stress Tolerance Osmotic Stress Osmotic Stress Signal Transduction Signal Transduction Osmotic Stress->Signal Transduction ROS Production ROS Production Ionic Stress->ROS Production Ionic Stress->Signal Transduction ROS Production->Signal Transduction This compound Biosynthesis This compound Biosynthesis Signal Transduction->this compound Biosynthesis Tyrosine Pool Tyrosine Pool Tyrosine Pool->this compound Biosynthesis This compound Biosynthesis->this compound Osmotic Adjustment->Stress Tolerance Enzyme Protection->Stress Tolerance ROS Scavenging->Stress Tolerance

Caption: Hypothesized role of this compound in the plant response to salinity stress.

Experimental_Workflow Analysis Analysis Endpoint Biomarker Validation Induce Salinity Stress Induce Salinity Stress Harvest Plant Tissue Harvest Plant Tissue Induce Salinity Stress->Harvest Plant Tissue Biochemical Analysis This compound Quantification Harvest Plant Tissue->Biochemical Analysis Physiological Analysis Growth & Stress Markers Harvest Plant Tissue->Physiological Analysis Data Correlation Data Correlation Biochemical Analysis->Data Correlation Physiological Analysis->Data Correlation Data Correlation->Endpoint

Caption: Experimental workflow for validating this compound as a salinity stress biomarker.

Conclusion

Investigating novel biomarkers like this compound is crucial for developing more resilient crops and for the development of products that can enhance stress tolerance. While the role of this compound in salinity stress is still largely unexplored, the protocols and frameworks provided here offer a comprehensive guide for researchers to systematically study its potential. The successful validation of this compound as a biomarker would provide a valuable new tool for plant breeders, agronomists, and scientists working on crop improvement and stress physiology.

References

Navigating the Landscape of High-Purity L-Tyrosine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, sourcing high-purity reagents is a critical first step in ensuring the validity and reproducibility of experimental results. L-tyrosine, a non-essential amino acid, is a key precursor in the biosynthesis of vital catecholamines such as dopamine, norepinephrine, and epinephrine.[1][2] Its role in neurotransmission and cellular metabolism makes it a molecule of significant interest in neuroscience, metabolism, and stress-related research. This document provides a comprehensive overview of commercial suppliers of high-purity L-tyrosine, its key research applications, and detailed experimental protocols.

A Note on Terminology: The initial request specified "L-tyrosine betaine." It is important to clarify that L-tyrosine and betaine (trimethylglycine) are distinct molecules. "L-tyrosine betaine" is not a standard chemical designation. This document will focus on L-tyrosine, as it is the compound predominantly available and utilized in the research contexts described.

Commercial Suppliers of High-Purity L-Tyrosine

A variety of commercial suppliers offer high-purity L-tyrosine suitable for research purposes. The quality and specifications can vary, so it is crucial for researchers to select a supplier that meets the specific needs of their experimental setup. Key considerations include purity, grade (e.g., biotechnology, USP), and the availability of certificates of analysis.

Supplier/DistributorBrand/ManufacturerPurity/GradeCatalog Number (Example)Available Quantities
Molecular DepotMolecular Depot≥99% (Biotechnology Grade)B201018110 g
Blue Tiger ScientificMolecular Depot≥99% (Biotechnology Grade)B201018110 g
Fisher ScientificResearch Products International CorpNot specifiedMT21040CV100 g
AvantorMilliporeSigmaFor synthesisNot specifiedVaries
AvantorTCI America≥98.5%Not specifiedVaries
AvantorThermo Scientific Chemicals99%Not specifiedVaries
AvantorMP BiomedicalsCell culture reagentNot specifiedVaries
AvantorSpectrum Chemical Mfg. Corp.≥98.5% (USP, FCC)Not specifiedVaries
VivionNot specifiedNot specifiedNot specifiedBulk (starting from 25 kg)

Key Research Applications of L-Tyrosine

High-purity L-tyrosine is utilized in a range of research applications, primarily centered on its physiological roles:

  • Neurotransmitter Synthesis and Regulation: L-tyrosine is a fundamental component in the study of catecholamine pathways.[1][2] Research in this area investigates how L-tyrosine availability affects the synthesis and release of dopamine, norepinephrine, and epinephrine in various physiological and pathological conditions.[3][4]

  • Cognitive Function and Stress Response: A significant body of research focuses on the impact of L-tyrosine supplementation on cognitive performance, particularly under stressful conditions such as physical exertion, cold stress, and sleep deprivation.[3][5][] Studies have shown that L-tyrosine can help mitigate the decline in cognitive function associated with these stressors.[3]

  • Cell Culture Media Supplement: L-tyrosine is an essential component of various cell culture media, including Minimum Essential Medium (MEM).[7] It is crucial for the proper growth and proliferation of a wide range of cell types in vitro.

  • Metabolic Studies: As a precursor to thyroid hormones and melanin, L-tyrosine is also a subject of investigation in endocrinology and dermatology.[4][5]

  • Betalain Biosynthesis: In plant science, L-tyrosine is the precursor for the biosynthesis of betalains, a class of pigments with antioxidant properties.[8]

Signaling Pathways and Experimental Workflows

Catecholamine Biosynthesis Pathway

The primary signaling pathway involving L-tyrosine is the synthesis of catecholamines. This pathway is fundamental to understanding the mechanism of action of L-tyrosine in the central nervous system.

Catecholamine_Pathway LT L-Tyrosine LD L-DOPA LT->LD DA Dopamine LD->DA NE Norepinephrine DA->NE E Epinephrine NE->E TH Tyrosine Hydroxylase TH->LD DDC DOPA Decarboxylase DDC->DA DBH Dopamine β-Hydroxylase DBH->NE PNMT Phenylethanolamine N-methyltransferase PNMT->E

Caption: The enzymatic conversion of L-tyrosine to catecholamines.

General Experimental Workflow for Investigating L-Tyrosine Effects on Cognitive Function

A typical experimental workflow to assess the impact of L-tyrosine on cognitive function under stress involves several key stages, from subject recruitment to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_intervention Intervention cluster_stress Stress Induction cluster_assessment Assessment cluster_analysis Analysis SR Subject Recruitment (e.g., healthy volunteers) BL Baseline Cognitive and Physiological Measurements SR->BL RA Randomized Assignment to Groups BL->RA LT_Admin L-Tyrosine Administration RA->LT_Admin Placebo_Admin Placebo Administration RA->Placebo_Admin Stress Application of Stressor (e.g., cognitive demand, cold pressor test) LT_Admin->Stress Placebo_Admin->Stress CA Cognitive Assessment (e.g., working memory tasks) Stress->CA PA Physiological Measurements (e.g., heart rate, cortisol) Stress->PA DA Data Analysis and Statistical Comparison CA->DA PA->DA

Caption: A generalized workflow for human studies on L-tyrosine.

Detailed Experimental Protocols

Protocol 1: In Vitro Neurotransmitter Release Assay

Objective: To determine the effect of L-tyrosine supplementation on dopamine release from PC12 cells (a rat pheochromocytoma cell line commonly used as a model for neurosecretory cells).

Materials:

  • High-purity L-tyrosine (e.g., from Molecular Depot, Biotechnology Grade)

  • PC12 cell line

  • Cell culture medium (e.g., RPMI-1640) supplemented with horse serum and fetal bovine serum

  • Krebs-Ringer-HEPES (KRH) buffer

  • High potassium KRH buffer (for depolarization)

  • Dopamine ELISA kit

Procedure:

  • Cell Culture: Culture PC12 cells in standard medium until they reach 80-90% confluency.

  • L-Tyrosine Pre-incubation:

    • Prepare L-tyrosine stock solutions in sterile water or appropriate buffer.

    • Replace the culture medium with fresh medium containing varying concentrations of L-tyrosine (e.g., 0, 10, 50, 100 µM).

    • Incubate the cells for 24 hours.

  • Dopamine Release:

    • Wash the cells twice with KRH buffer.

    • Incubate the cells with KRH buffer for 30 minutes at 37°C.

    • Collect the supernatant (basal release).

    • Stimulate the cells with high potassium KRH buffer for 15 minutes to induce depolarization and neurotransmitter release.

    • Collect the supernatant (stimulated release).

  • Dopamine Quantification:

    • Measure the concentration of dopamine in the collected supernatants using a dopamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the dopamine release to the total protein content of the cells.

    • Compare the basal and stimulated dopamine release between the different L-tyrosine treatment groups.

Protocol 2: Human Cognitive Performance Under Acute Stress

Objective: To assess the effect of acute L-tyrosine supplementation on working memory in healthy adults subjected to a cold pressor test (CPT).

Materials:

  • High-purity L-tyrosine (e.g., from a supplier with USP grade)

  • Placebo (e.g., microcrystalline cellulose) in identical capsules

  • Computerized working memory task (e.g., n-back task)

  • Cold water bath (4-5°C)

  • Heart rate monitor

  • Saliva collection kits for cortisol measurement

Procedure:

  • Subject Recruitment and Screening: Recruit healthy adult volunteers with no contraindications to L-tyrosine supplementation or the CPT.

  • Study Design: Employ a double-blind, placebo-controlled, crossover design.

  • Experimental Sessions:

    • Subjects arrive at the laboratory after an overnight fast.

    • A baseline saliva sample is collected, and a baseline working memory task is performed.

    • Subjects ingest either the L-tyrosine supplement (e.g., 150 mg/kg body weight) or the placebo.

    • After a 60-minute absorption period, subjects immerse their non-dominant hand in the cold water bath for 3 minutes (CPT).

    • Immediately following the CPT, subjects perform the working memory task again.

    • Saliva samples are collected at multiple time points post-CPT to measure cortisol levels.

    • Heart rate is monitored throughout the procedure.

  • Washout Period: A washout period of at least one week separates the two experimental sessions (L-tyrosine and placebo).

  • Data Analysis:

    • Compare the change in working memory performance from baseline to post-CPT between the L-tyrosine and placebo conditions.

    • Analyze changes in heart rate and cortisol levels to assess the physiological stress response.

By understanding the available commercial sources of high-purity L-tyrosine and employing robust experimental protocols, researchers can effectively investigate the multifaceted roles of this important amino acid in health and disease.

References

Application Notes and Protocols for Incorporating Tyrosine Betaine in Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. The accuracy and reproducibility of these measurements are critically dependent on robust and optimized sample preparation protocols. Tyrosine betaine, also known as trimethyltyrosine, is an amino acid derivative belonging to the class of tyrosine and its derivatives.[1] Its zwitterionic nature, along with related compounds like tyrosine and betaine (glycine betaine), presents unique challenges for extraction and quantification.

Betaine itself is an important osmoprotective agent and a key methyl donor in the methionine cycle.[2] Altered levels of betaine and tyrosine have been linked to various physiological states and diseases, making their accurate measurement crucial in biomarker discovery and drug development.[3]

These application notes provide detailed protocols for the extraction and quantification of polar metabolites, including tyrosine and betaine, from biological samples. It includes comparative data and workflows to guide researchers in selecting the most appropriate method for their studies.

Core Metabolic Pathways

Understanding the metabolic context of tyrosine and betaine is essential for interpreting experimental results. The following diagrams illustrate their primary metabolic pathways.

Tyrosine_Metabolism cluster_catecholamines Catecholamine Synthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase pHPP p-Hydroxyphenylpyruvate Tyrosine->pHPP Tyrosine Transaminase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Melanin Melanin LDOPA->Melanin Melanogenesis Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine (Adrenaline) Norepinephrine->Epinephrine Homogentisate Homogentisate pHPP->Homogentisate Fumarate Fumarate & Acetoacetate Homogentisate->Fumarate

Caption: Overview of the Tyrosine metabolism pathway, leading to catecholamines, melanin, and energy metabolites.[4][5]

Betaine_Metabolism cluster_methionine_cycle Methionine Cycle Choline Choline BetaineAldehyde Betaine Aldehyde Choline->BetaineAldehyde Betaine Betaine (Trimethylglycine) BetaineAldehyde->Betaine BADH DMG Dimethylglycine (DMG) Betaine->DMG BHMT Homocysteine Homocysteine Methionine Methionine Betaine->Methionine Homocysteine->Methionine MS or BHMT SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyl Transfer SAH->Homocysteine

Caption: The role of Betaine as a methyl donor in the one-carbon metabolism and Methionine Cycle.[2]

Experimental Workflow for Metabolite Extraction

A generalized workflow for metabolomics sample preparation is crucial for minimizing variability and ensuring high-quality data. The primary goals are to quench metabolic activity instantly, efficiently extract metabolites, and remove interfering macromolecules like proteins and lipids.

Experimental_Workflow A 1. Sample Collection (Tissue, Cells, Biofluid) B 2. Quenching (e.g., Liquid Nitrogen) A->B C 3. Homogenization (If solid sample) B->C D 4. Metabolite Extraction (Addition of cold solvent) C->D E 5. Protein & Debris Removal (Centrifugation) D->E F 6. Supernatant Collection E->F G 7. Sample Analysis (LC-MS, NMR, etc.) F->G

Caption: A generalized experimental workflow for preparing biological samples for metabolomics analysis.[6][7]

Section 1: Metabolite Extraction Protocols

The choice of extraction solvent and protocol is one of the most critical factors influencing metabolite coverage and quantification.[8] We present three widely used protocols, with a focus on their suitability for polar metabolites like tyrosine and betaine.

Protocol 1: Biphasic Extraction (Methanol/Chloroform/Water)

This method, adapted from the Folch and Bligh-Dyer procedures, is effective for separating polar metabolites from lipids, which can cause ion suppression in mass spectrometry.[9]

Methodology:

  • For a sample of ~100 µL volume or ~50 mg tissue, add 800 µL of ice-cold Methanol. For tissues, homogenize using a bead beater or similar instrument.

  • Vortex vigorously for 1 minute.

  • Add 800 µL of ice-cold Chloroform and vortex for 1 minute.

  • Add 400 µL of cold HPLC-grade Water and vortex for 1 minute.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to induce phase separation.[10]

  • Three layers will form:

    • Upper Aqueous Layer: Contains polar metabolites (including tyrosine and betaine).

    • Middle Protein Disc: Interphase containing precipitated proteins.

    • Lower Organic Layer: Contains lipids.

  • Carefully collect the upper aqueous layer into a new tube, avoiding the protein disc.

  • Dry the extract using a vacuum concentrator (e.g., SpeedVac) without heat.

  • Store the dried extract at -80°C until analysis. Reconstitute in an appropriate solvent (e.g., Water/Acetonitrile) before injection.

Protocol 2: Monophasic Extraction (50% Methanol)

This protocol is simpler and has been shown to be highly efficient for extracting a broad range of metabolites, including essential amino acids like betaine and tyrosine, from microbial cells.[11]

Methodology:

  • For a pelleted cell sample, add 1.5 mL of ice-cold 50% Methanol.

  • Perform three freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.

  • To enhance extraction efficiency, sonicate the sample for 5 minutes following each freeze-thaw cycle.[11]

  • After the final cycle, centrifuge the sample at 13,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant containing the extracted metabolites.

  • Dry the extract using a vacuum concentrator.

  • Store the dried extract at -80°C until reconstitution for analysis.

Protocol 3: Protein Precipitation (100% Acetonitrile)

This is a rapid method for quenching and extracting metabolites, particularly from biofluids like serum or plasma, by precipitating proteins.

Methodology:

  • For 100 µL of serum or plasma, add 400 µL of ice-cold Acetonitrile (ACN).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[10]

  • Collect the supernatant, which contains the metabolites.

  • Dry the supernatant in a vacuum concentrator and store at -80°C until analysis.

Section 2: Method Comparison and Quantitative Data

The optimal extraction method depends on the sample matrix and the specific goals of the study. The table below summarizes the characteristics of the described protocols.

FeatureProtocol 1 (Biphasic)Protocol 2 (50% MeOH)Protocol 3 (ACN)
Principle Liquid-liquid extractionSingle-phase solvent extractionProtein precipitation
Phases Biphasic (Polar & Lipid)MonophasicMonophasic
Primary Use Comprehensive metabolomics & lipidomicsBroad metabolite profiling, especially microbialHigh-throughput, biofluids
Advantages Removes lipids effectively, reducing ion suppression.High yields for many polar metabolites; simple.[11]Fast, simple, good for automation.
Disadvantages More labor-intensive; risk of losing metabolites at the interface.Co-extracts some lipids; may require further cleanup.Less efficient for some metabolite classes; protein carryover possible.

The following table presents example quantitative data for tyrosine and betaine from human blood serum, demonstrating the stability of metabolites during a typical sample preparation timeline.

MetaboliteConcentration at 0h (µM)Concentration at 0.5h (µM)Concentration at 1h (µM)Concentration at 2h (µM)Concentration at 5h (µM)
Betaine 45.4 ± 2.951.9 ± 2.861.2 ± 2.950.9 ± 1.155 ± 6
Tyrosine 66 ± 1448.1 ± 2.148 ± 354 ± 362 ± 4
Data adapted from a study on metabolite stability in human serum incubated at 4°C after extraction. Concentrations are shown as mean ± standard deviation.[12]

This data indicates that both betaine and tyrosine concentrations remain relatively stable within the first 5 hours post-extraction when kept at 4°C, highlighting the importance of maintaining cold chain integrity throughout the sample preparation process.[12]

Section 3: Protocol for Targeted Quantification

After extraction, quantification is typically performed using mass spectrometry or NMR. The following is a general protocol for targeted analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Methodology: HILIC-MS/MS for Betaine and Tyrosine Quantification

  • Reconstitution: Reconstitute the dried metabolite extract in 100 µL of a suitable solvent, such as 50% acetonitrile. Include isotopically labeled internal standards (e.g., Betaine-d9, Tyrosine-¹³C₉) for accurate quantification.

  • Chromatographic Separation:

    • Column: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like betaine.[13]

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Run a gradient from high organic (e.g., 95% B) to lower organic content to elute the polar analytes.

  • Mass Spectrometry Detection:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Operate the triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.[14]

    • SRM Transitions: Develop and optimize specific precursor-to-product ion transitions for each analyte and internal standard to ensure specificity and sensitivity.

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of authentic reference standards for tyrosine and betaine.[15]

    • Calculate the concentration of each analyte in the biological sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

References

Application Notes and Protocols: Tyrosine Betaine as a Novel Excipient for Preventing Protein Aggregation in Drug Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a critical challenge in the development of biopharmaceutical drugs, potentially leading to loss of therapeutic efficacy and adverse immunogenic reactions. Excipients are therefore essential components of protein formulations, added to enhance stability and prevent aggregation. This document outlines the potential application of L-tyrosine betaine, a zwitterionic derivative of the amino acid tyrosine, as a novel excipient to mitigate protein aggregation.

While direct studies on tyrosine betaine for this specific application are limited, its chemical structure suggests a dual-function mechanism. The betaine moiety, a known osmolyte and chemical chaperone, can stabilize proteins through preferential hydration. The tyrosine component may contribute to this effect through its aromatic side chain, potentially engaging in weak, non-covalent interactions that shield hydrophobic patches on the protein surface, a key driver of aggregation.

These notes provide a theoretical framework for the action of this compound and detailed protocols for its evaluation as a protein aggregation inhibitor.

Proposed Mechanism of Action

This compound's potential as a protein stabilizer likely stems from the synergistic effects of its two main structural components: the trimethylated ammonium group (betaine) and the tyrosine backbone.

  • Osmolyte Effect of the Betaine Moiety: As an osmolyte, the betaine portion of the molecule is proposed to be preferentially excluded from the protein's surface. This thermodynamic effect raises the energy barrier for protein unfolding, a necessary step preceding aggregation. By increasing the stability of the native protein conformation, betaine discourages the exposure of aggregation-prone hydrophobic regions.

  • Role of the Tyrosine Moiety: The aromatic ring of the tyrosine component may offer additional stabilizing interactions. It could potentially engage in weak, non-covalent interactions (such as cation-π or hydrophobic interactions) with exposed hydrophobic or aromatic residues on the protein surface. This "molecular shield" could sterically hinder protein-protein interactions that lead to the formation of aggregates.

  • Zwitterionic Nature: The presence of both a permanent positive charge (quaternary ammonium) and a negative charge (carboxylate) makes this compound a zwitterion. This property can influence the local dielectric environment and disrupt the electrostatic interactions between protein molecules that can initiate aggregation.

G cluster_0 This compound cluster_1 Mechanisms of Action cluster_2 Outcome Tyrosine_Betaine {this compound | Zwitterionic Molecule} Osmolyte Osmolyte Effect (Betaine Moiety) Preferential Exclusion Tyrosine_Betaine->Osmolyte contributes to Shielding Molecular Shielding (Tyrosine Moiety) Hydrophobic/Aromatic Interactions Tyrosine_Betaine->Shielding contributes to Zwitterionic Zwitterionic Nature Electrostatic Disruption Tyrosine_Betaine->Zwitterionic possesses Stabilization Increased Protein Stability Reduced Unfolding Osmolyte->Stabilization Prevention Prevention of Protein-Protein Interaction Shielding->Prevention Zwitterionic->Prevention Aggregation {Inhibition of Protein Aggregation} Stabilization->Aggregation Prevention->Aggregation G start Start prep Prepare Reagents: - Protein Solution - this compound Solutions - ThT Working Solution start->prep setup Set up 96-well plate: - Protein + this compound + ThT - Control: Protein + Buffer + ThT prep->setup incubate Incubate at Stress Condition (e.g., 37°C with shaking) setup->incubate measure Measure Fluorescence (Ex: 440 nm, Em: 485 nm) at regular intervals incubate->measure analyze Analyze Data: - Subtract background - Plot Fluorescence vs. Time - Calculate % Inhibition measure->analyze end End analyze->end G start Start prep Prepare Samples: - Incubate protein with/without  this compound under stress - Filter through 0.22 µm filter start->prep equilibrate Equilibrate SEC Column with Mobile Phase prep->equilibrate inject Inject Sample onto Column equilibrate->inject run Run Chromatography (Constant Flow Rate) inject->run detect Detect Eluent at 280 nm run->detect analyze Analyze Chromatogram: - Identify and integrate peaks - Calculate % of monomer,  dimer, and aggregates detect->analyze end End analyze->end G start Start setup Set up DLS Instrument: - Set temperature and solvent parameters start->setup prep Prepare Samples: - Incubate protein with/without  this compound under stress - Filter into cuvette setup->prep measure Place Cuvette in Instrument and Perform Measurements prep->measure analyze Analyze Data: - Determine size distribution - Report mean hydrodynamic radius and PDI measure->analyze end End analyze->end

Application Notes and Protocols for Cryopreservation of Enzymes Using Betaine-Type Metabolite Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cryopreservation is a critical technique for the long-term storage and preservation of enzymes, ensuring their stability and functionality for various applications in research, diagnostics, and therapeutics. However, the freeze-thaw process can lead to significant enzyme denaturation and aggregation, resulting in a substantial loss of activity.[1] Traditional cryoprotectants such as dimethylsulfoxide (DMSO) and glycerol have limitations, including potential toxicity and suboptimal protection.[2]

Recent advancements have highlighted the remarkable cryoprotective capabilities of betaine-type metabolite analogs. These compounds, inspired by natural osmoprotectants found in organisms thriving in subzero temperatures, offer superior protection to enzymes during freezing.[3][4] This document provides detailed application notes and protocols for the effective cryopreservation of enzymes using these novel analogs.

Mechanism of Action

Betaine and its analogs are zwitterionic compounds that exhibit unique properties as cryoprotectants. Their mechanism of action is multifaceted and includes:

  • Stabilization of Protein Structure: Betaine analogs interact with water molecules to form a hydration shell around the enzyme, which helps to maintain its native conformation and prevent denaturation during freezing and thawing.[5]

  • Inhibition of Ice Crystal Growth: These molecules disrupt the hydrogen bonding network of water, inhibiting the formation and recrystallization of large ice crystals that can physically damage the enzyme structure.[5][6][7]

  • Prevention of Aggregation: By stabilizing individual enzyme molecules, betaine analogs prevent unfavorable intermolecular aggregation that can occur as solutes become concentrated during the freezing process.[4]

  • Osmotic Protection: As osmoprotectants, they help to mitigate the osmotic stress experienced by the enzyme as the surrounding water freezes.[5][8]

Advantages of Betaine-Type Metabolite Analogs

  • Superior Cryoprotective Ability: Synthetic betaine-type analogs, particularly those with C3-C6 alkyl chains, have demonstrated significantly higher efficacy in preserving enzyme activity compared to conventional cryoprotectants.[3][4]

  • Broad Applicability: These analogs have been shown to be effective for a wide range of enzymes, including α-glucosidase, β-glucosidase, alkaline phosphatase, lactose dehydrogenase, sulfatase, and horseradish peroxidase.[3][4]

  • Low Viscosity: Unlike glycerol, betaine analogs do not exhibit unfavorable viscous properties even at high concentrations, simplifying handling and pipetting.[4]

  • Cost-Effective Synthesis: These compounds can be synthesized easily and inexpensively.[4]

Data Presentation

Table 1: Comparison of Cryoprotective Efficacy of a Betaine Analog with Triplicate n-Butyl Chains and Control Cryoprotectants on α-Glucosidase Activity After 100 Freeze-Thaw Cycles.
CryoprotectantConcentrationRemaining Enzyme Activity (%)
Betaine Analog (with triplicate n-butyl chains) 300 mM 95% [3][4]
DMSO1000 mM13 - 28.8%[4]
Glycerol1000 mM13 - 28.8%[4]
Ectoine1000 mM13 - 28.8%[4]
Hydroxyectoine1000 mM13 - 28.8%[4]
Trehalose1000 mM13 - 28.8%[4]
No CryoprotectantN/A<10%
Table 2: Cryoprotective Effect of a Betaine Analog (with triplicate n-butyl chains) on Various Enzymes After 50 Freeze-Thaw Cycles.
EnzymeRemaining Activity without Analog (%)Remaining Activity with 300 mM Analog (%)
α-Glucosidase~20%>90%[4]
β-Glucosidase0 - 65.4%64.6 - 98.1%[4]
Alkaline Phosphatase0 - 65.4%64.6 - 98.1%[4]
Lactose Dehydrogenase0 - 65.4%64.6 - 98.1%[4]
Sulfatase0 - 65.4%64.6 - 98.1%[4]
Horseradish Peroxidase0 - 65.4%64.6 - 98.1%[4]

Experimental Protocols

Protocol 1: General Cryopreservation of Enzymes Using a Betaine-Type Metabolite Analog

This protocol describes a general method for the cryopreservation of an enzyme solution using a betaine analog as the cryoprotectant. The optimal concentration of the analog may vary depending on the specific enzyme and its initial concentration.

Materials:

  • Purified enzyme stock solution

  • Betaine-type metabolite analog (e.g., analog with triplicate n-butyl chains)

  • Appropriate buffer solution for the enzyme (e.g., 100 mM phosphate buffer, pH 7.0)

  • Cryovials

  • Freezer (-20°C or -80°C) or liquid nitrogen for storage

Procedure:

  • Preparation of Cryoprotectant-Enzyme Solution:

    • Prepare a stock solution of the betaine analog in the appropriate buffer. The concentration will depend on the specific analog used; for the analog with triplicate n-butyl chains, a final concentration of 300-500 mM is recommended.[4]

    • On ice, gently mix the enzyme stock solution with the betaine analog solution to achieve the desired final concentrations of both the enzyme and the cryoprotectant. For example, to prepare a 1 mL solution, mix the appropriate volumes of the concentrated enzyme stock, concentrated betaine analog stock, and buffer.

  • Aliquoting:

    • Dispense the enzyme-cryoprotectant mixture into pre-chilled cryovials in appropriate volumes for single-use to avoid repeated freeze-thaw cycles of the entire stock.

  • Freezing:

    • For fast freezing, directly place the cryovials in a -80°C freezer or snap-freeze in liquid nitrogen.

    • For slow freezing, use a controlled-rate freezer or place the vials in an insulated container at -80°C.

  • Storage:

    • Store the cryovials at -80°C or in the vapor phase of liquid nitrogen for long-term preservation.

  • Thawing:

    • To use the enzyme, rapidly thaw the cryovial in a 37°C water bath until just thawed.

    • Immediately place the thawed vial on ice.

    • The enzyme solution is now ready for use in downstream applications. The presence of the betaine analog is generally not detrimental to most enzymatic reactions and may even enhance them in some cases.[4]

Protocol 2: Evaluation of Cryoprotective Efficacy

This protocol outlines the steps to assess the effectiveness of a betaine analog in preserving enzyme activity through multiple freeze-thaw cycles.

Materials:

  • Enzyme solution with and without the betaine analog (prepared as in Protocol 1)

  • Control cryoprotectant solutions (e.g., 1 M DMSO, 1 M glycerol)

  • Substrate for the enzyme activity assay

  • Spectrophotometer or other appropriate detection instrument

  • Thermomixer or water bath

Procedure:

  • Initial Activity Measurement (T=0):

    • Before the first freeze-thaw cycle, measure the enzymatic activity of the enzyme solutions (with and without cryoprotectants). This will serve as the 100% activity reference.

  • Freeze-Thaw Cycles:

    • Freeze the aliquots of all enzyme preparations as described in Protocol 1.

    • Thaw the aliquots rapidly at 37°C.

    • Repeat the freeze-thaw cycle for a desired number of iterations (e.g., 10, 20, 50, 100 cycles).[3][4]

  • Activity Measurement After Freeze-Thaw:

    • After the designated number of cycles, measure the remaining enzyme activity for each preparation using a standard enzyme activity assay.

  • Data Analysis:

    • Calculate the percentage of remaining activity for each sample relative to its initial activity at T=0.

    • Compare the remaining activity of the enzyme with the betaine analog to the controls (no cryoprotectant and traditional cryoprotectants).

Visualizations

G cluster_prep Solution Preparation cluster_cryo Cryopreservation cluster_use Usage Enzyme Enzyme Stock Mix Mix Enzyme, Analog, and Buffer on Ice Enzyme->Mix Betaine Betaine Analog Stock Betaine->Mix Buffer Buffer Buffer->Mix Aliquot Aliquot into Cryovials Mix->Aliquot Freeze Freeze (-80°C or LN2) Aliquot->Freeze Store Store at -80°C or in LN2 Vapor Freeze->Store Thaw Rapid Thaw at 37°C Store->Thaw Use Use in Downstream Application Thaw->Use

Caption: Experimental workflow for enzyme cryopreservation.

G cluster_mechanism Protective Mechanism of Betaine Analogs start Freezing Process Initiated ice Ice Crystal Formation & Solute Concentration start->ice betaine Presence of Betaine Analog denature Enzyme Denaturation & Aggregation ice->denature loss Loss of Activity denature->loss hydrate Formation of Hydration Shell betaine->hydrate ice_inhibit Inhibition of Ice Crystal Growth betaine->ice_inhibit stabilize Stabilization of Native Enzyme Conformation hydrate->stabilize ice_inhibit->stabilize preserve Preservation of Activity stabilize->preserve

Caption: Logical relationships in cryoprotection.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Tyrosine Betaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of radiolabeled tyrosine betaine, a crucial tool in drug development and biomedical research. The protocols outlined below are based on established radiolabeling techniques for tyrosine and its derivatives, adapted for the specific structure of this compound (N,N,N-trimethyl-L-tyrosine).

Introduction

Radiolabeled compounds are indispensable for studying the pharmacokinetics, metabolism, and target engagement of novel therapeutic agents.[1] this compound, an analog of tyrosine, is of interest in various biological studies, and its radiolabeled forms can serve as valuable tracers. The choice of radionuclide depends on the specific application, with isotopes like Carbon-14 (¹⁴C) being ideal for long-term metabolic studies due to its long half-life, while isotopes like Tritium (³H) and radioiodine are suitable for in vitro assays and imaging studies.[2][3][4] This document details protocols for the synthesis of this compound radiolabeled with ¹⁴C, ³H, and ¹²⁵I.

General Radiolabeling Strategies

There are three primary strategies for radiolabeling molecules like this compound:

  • Direct Labeling : This involves the direct reaction of the radionuclide with the target molecule. A common example is the electrophilic substitution of radioiodine onto the aromatic ring of tyrosine.[5][6]

  • Indirect Labeling : This method involves attaching a pre-labeled prosthetic group or a chelator for a radiometal to the target molecule.[6][7]

  • Precursor-Based Synthesis : This is a multi-step process where a radiolabeled precursor is used to build the final radiolabeled molecule.[1][8] This is a common approach for introducing isotopes like ¹⁴C and ³H.

Protocol 1: Synthesis of [¹⁴C-Methyl]-L-Tyrosine Betaine

This protocol describes the synthesis of L-tyrosine betaine labeled with Carbon-14 on the N-methyl groups. This is achieved by reacting L-tyrosine with a ¹⁴C-labeled methylating agent.

Experimental Protocol

1. Materials:

  • L-Tyrosine

  • [¹⁴C]Methyl iodide ([¹⁴C]CH₃I) with high specific activity

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector

  • Lyophilizer

  • Standard laboratory glassware and safety equipment for handling radioactivity.

2. Procedure:

  • Preparation of L-Tyrosine Solution: Dissolve 10 mg of L-tyrosine in 2 mL of anhydrous DMF in a reaction vial under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: Carefully add 2 equivalents of sodium hydride to the L-tyrosine solution. The reaction mixture will be stirred at room temperature for 30 minutes to allow for the deprotonation of the amino and hydroxyl groups.

  • Radiolabeling Reaction: Introduce [¹⁴C]Methyl iodide (typically 3-4 equivalents to drive the reaction to completion) into the reaction vial. The vial should be sealed and the reaction mixture stirred at 40°C for 4-6 hours.

  • Quenching the Reaction: After the incubation period, cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by adding a few drops of water.

  • Precipitation and Washing: Add 10 mL of cold diethyl ether to the reaction mixture to precipitate the product. Centrifuge the mixture and discard the supernatant. Wash the precipitate with another 10 mL of cold diethyl ether to remove unreacted starting materials.

  • Purification: The crude product is purified by reverse-phase HPLC. The identity of the [¹⁴C-Methyl]-L-Tyrosine Betaine is confirmed by co-elution with a non-radiolabeled, synthesized standard.

  • Final Product Formulation: The fractions containing the purified product are collected, pooled, and lyophilized to obtain the final product as a solid.

Quantitative Data
ParameterValueReference
Radiochemical Yield45-60%[8]
Specific Activity50-60 mCi/mmol[8]
Radiochemical Purity>98% (by HPLC)[8]

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Analysis L-Tyrosine L-Tyrosine Deprotonation Deprotonation (NaH, DMF) L-Tyrosine->Deprotonation C14_CH3I [¹⁴C]Methyl Iodide N-Methylation N,N,N-Trimethylation (40°C, 4-6h) C14_CH3I->N-Methylation Deprotonation->N-Methylation Quench Quench Reaction N-Methylation->Quench Purification HPLC Purification Quench->Purification Final_Product [¹⁴C]-Tyrosine Betaine Purification->Final_Product

Caption: Workflow for the synthesis of [¹⁴C-Methyl]-L-Tyrosine Betaine.

Protocol 2: Synthesis of [³H]-L-Tyrosine Betaine via Tritiodehalogenation

This method involves the synthesis of a diiodinated this compound precursor, followed by catalytic tritium exchange.

Experimental Protocol

1. Materials:

  • L-Tyrosine Betaine (synthesized in-house or commercially available)

  • Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Sodium Iodide (NaI)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Tritium (³H) gas

  • Anhydrous Dimethylformamide (DMF)

  • HPLC system with a radiodetector

  • Tritium manifold system

2. Procedure: Part A: Synthesis of Diiodo-L-Tyrosine Betaine Precursor

  • Coat a reaction vial with Iodogen® by dissolving it in dichloromethane and evaporating the solvent.

  • Add a solution of L-tyrosine betaine and 2 equivalents of NaI in a suitable buffer (e.g., phosphate buffer, pH 7.4) to the Iodogen®-coated vial.

  • Let the reaction proceed for 15-20 minutes at room temperature.

  • Purify the diiodo-L-tyrosine betaine precursor by HPLC.

Part B: Catalytic Tritiation

  • In a reaction flask suitable for a tritium manifold system, add the purified diiodo-L-tyrosine betaine precursor and 10% Pd/C catalyst.[9]

  • Suspend the solids in anhydrous DMF.

  • Connect the flask to the tritium manifold, freeze-thaw the mixture to remove dissolved gases, and introduce tritium gas (typically 8-10 Ci).[9]

  • Allow the reaction to proceed for 2-4 hours at room temperature with stirring.

  • Remove the excess tritium gas and ventilate the system.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Purify the [³H]-L-Tyrosine Betaine using reverse-phase HPLC.

  • Collect and lyophilize the product-containing fractions.

Quantitative Data
ParameterValueReference
Radiochemical Yield25-40%[9]
Specific Activity20-30 Ci/mmol[9][10]
Radiochemical Purity>97% (by HPLC)[9]

Synthesis Workflow

G cluster_precursor Precursor Synthesis cluster_tritiation Tritiation Reaction cluster_purification Purification & Analysis Tyrosine_Betaine L-Tyrosine Betaine Iodination Di-iodination (Iodogen®, NaI) Tyrosine_Betaine->Iodination Precursor Diiodo-L-Tyrosine Betaine Iodination->Precursor Catalytic_Exchange Catalytic Tritiodehalogenation (Pd/C, DMF) Precursor->Catalytic_Exchange Tritium_Gas ³H Gas Tritium_Gas->Catalytic_Exchange Purification HPLC Purification Catalytic_Exchange->Purification Final_Product [³H]-Tyrosine Betaine Purification->Final_Product

Caption: Workflow for the synthesis of [³H]-L-Tyrosine Betaine.

Protocol 3: Synthesis of [¹²⁵I]-Iodo-L-Tyrosine Betaine

This protocol describes the direct radioiodination of L-tyrosine betaine using an oxidizing agent to generate the electrophilic iodine species.

Experimental Protocol

1. Materials:

  • L-Tyrosine Betaine

  • [¹²⁵I]Sodium Iodide (Na¹²⁵I)

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.1 M, pH 7.4)

  • HPLC system with a radiodetector

  • Size-exclusion chromatography columns (e.g., Sephadex G-25)

2. Procedure:

  • Reaction Setup: In a shielded vial, combine L-tyrosine betaine (1-2 mg) dissolved in 0.5 mL of phosphate buffer and [¹²⁵I]Sodium Iodide (typically 1-5 mCi).

  • Initiation of Iodination: Add a fresh solution of Chloramine-T (100 µg in 100 µL of phosphate buffer) to the reaction vial. Gently mix and allow the reaction to proceed for 1-2 minutes at room temperature.[5]

  • Quenching the Reaction: Stop the reaction by adding a solution of sodium metabisulfite (200 µg in 100 µL of phosphate buffer). This reduces the excess oxidizing agent.

  • Purification:

    • Initial Cleanup: Pass the reaction mixture through a size-exclusion column to separate the labeled product from unreacted [¹²⁵I]iodide.

    • HPLC Purification: For higher purity, the product-containing fractions from the size-exclusion chromatography can be further purified by reverse-phase HPLC.

  • Final Product Formulation: The purified fractions are collected and formulated in a suitable buffer for the intended application.

Quantitative Data
ParameterValueReference
Radiochemical Yield70-85%[5]
Specific Activity1500-2000 Ci/mmol[4]
Radiochemical Purity>99% (by HPLC)[5]

Synthesis Workflow

G Start L-Tyrosine Betaine + Na¹²⁵I Reaction Add Chloramine-T (1-2 min, RT) Start->Reaction Initiate Iodination Quench Add Sodium Metabisulfite Reaction->Quench Stop Reaction Purification Purification (Size Exclusion / HPLC) Quench->Purification Crude Product Final_Product [¹²⁵I]-Iodo-Tyrosine Betaine Purification->Final_Product Purified Product

Caption: Workflow for the direct radioiodination of L-Tyrosine Betaine.

Quality Control

The radiochemical purity of the synthesized radiolabeled this compound should be assessed using radio-HPLC or radio-TLC.[5] The identity of the product is confirmed by comparing its retention time with that of a non-radiolabeled standard.

Safety Precautions

All work with radioactive materials must be conducted in a designated and appropriately shielded laboratory facility, following all institutional and national regulations for radiation safety. Personnel should use appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses. Dosimetry badges should be worn as required.

References

Investigating the Neuroprotective Potential of L-Tyrosine and Betaine in Cellular Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases pose a significant and growing challenge to global health. The complex nature of these disorders necessitates the exploration of novel therapeutic strategies that can mitigate neuronal damage and preserve cognitive function. This document provides detailed application notes and protocols for investigating the potential synergistic neuroprotective effects of L-Tyrosine and Betaine (Trimethylglycine) in in vitro cell models.

These protocols are designed to enable researchers to systematically evaluate the efficacy of L-Tyrosine and Betaine, both individually and in combination, in protecting neuronal cells from common stressors implicated in neurodegeneration, such as oxidative stress and excitotoxicity.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the types of quantitative data that can be generated from the described experimental protocols. The hypothetical data presented is based on published effects of betaine and the known biological roles of L-tyrosine.

Table 1: Effect of L-Tyrosine and Betaine on Cell Viability under Oxidative Stress

Treatment GroupConcentrationCell Viability (%) (Mean ± SD)
Control (Untreated)-100 ± 5.2
Oxidative Stressor (e.g., H₂O₂)100 µM45 ± 4.8
L-Tyrosine + Oxidative Stressor50 µM55 ± 6.1
Betaine + Oxidative Stressor500 µM75 ± 5.5
L-Tyrosine + Betaine + Oxidative Stressor50 µM + 500 µM85 ± 6.3

Table 2: Modulation of Oxidative Stress Markers

Treatment GroupConcentrationRelative ROS Levels (%)SOD Activity (%)
Control (Untreated)-100 ± 8.1100 ± 7.5
Oxidative Stressor (e.g., H₂O₂)100 µM250 ± 15.360 ± 6.9
Betaine + Oxidative Stressor500 µM150 ± 12.485 ± 8.2
L-Tyrosine + Betaine + Oxidative Stressor50 µM + 500 µM120 ± 10.995 ± 7.8

Table 3: Assessment of Apoptosis

Treatment GroupConcentrationCaspase-3 Activity (Fold Change)% Apoptotic Cells (Annexin V+)
Control (Untreated)-1.0 ± 0.25 ± 1.5
Oxidative Stressor (e.g., H₂O₂)100 µM4.5 ± 0.640 ± 4.2
Betaine + Oxidative Stressor500 µM2.0 ± 0.415 ± 2.8
L-Tyrosine + Betaine + Oxidative Stressor50 µM + 500 µM1.5 ± 0.310 ± 2.1

Experimental Protocols

Cell Culture and Treatment

Cell Lines:

  • SH-SY5Y: A human neuroblastoma cell line commonly used in neurotoxicity and neuroprotection studies. These cells can be differentiated into a more mature neuronal phenotype.

  • Primary Neuronal Cultures: For more physiologically relevant data, primary cortical or hippocampal neurons can be isolated from embryonic rodents.

Culture Conditions:

  • SH-SY5Y cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • For differentiation, the FBS concentration is reduced to 1-2%, and retinoic acid (10 µM) is added for 5-7 days.

  • Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Treatment Protocol:

  • Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

  • Allow cells to adhere and grow to 70-80% confluency.

  • Prepare stock solutions of L-Tyrosine and Betaine in sterile culture medium or PBS.

  • Pre-treat cells with various concentrations of L-Tyrosine, Betaine, or a combination of both for a specified period (e.g., 2-24 hours).

  • Induce neurotoxicity using a relevant stressor, such as hydrogen peroxide (H₂O₂) for oxidative stress or glutamate for excitotoxicity.

  • Incubate for the desired time period before proceeding with assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • After treatment, remove the culture medium from each well.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA stock solution (10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • After treatment, wash the cells twice with warm HBSS.

  • Incubate the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Express ROS levels as a percentage relative to the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in neuroprotective signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-NF-κB, anti-Bcl-2, anti-Bax, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Key Pathways and Workflows

G cluster_stress Cellular Stressors cluster_agents Neuroprotective Agents cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress ROS Production ROS Production Oxidative Stress->ROS Production induces NF-kB Activation NF-kB Activation Oxidative Stress->NF-kB Activation activates Apoptotic Cascade (Caspase-3) Apoptotic Cascade (Caspase-3) Oxidative Stress->Apoptotic Cascade (Caspase-3) triggers Excitotoxicity Excitotoxicity Excitotoxicity->ROS Production induces L-Tyrosine L-Tyrosine PI3K/Akt Pathway PI3K/Akt Pathway L-Tyrosine->PI3K/Akt Pathway may modulate Betaine Betaine Betaine->ROS Production inhibits Betaine->NF-kB Activation inhibits Betaine->Apoptotic Cascade (Caspase-3) inhibits Betaine->PI3K/Akt Pathway activates Neuronal Damage Neuronal Damage ROS Production->Neuronal Damage leads to Inflammation Inflammation NF-kB Activation->Inflammation promotes Apoptosis Apoptosis Apoptotic Cascade (Caspase-3)->Apoptosis results in Neuronal Survival Neuronal Survival PI3K/Akt Pathway->Neuronal Survival promotes Inflammation->Neuronal Damage contributes to

Caption: Putative neuroprotective signaling pathways of L-Tyrosine and Betaine.

G Start Start Cell Culture (e.g., SH-SY5Y) Cell Culture (e.g., SH-SY5Y) Start->Cell Culture (e.g., SH-SY5Y) Pre-treatment with L-Tyrosine and/or Betaine Pre-treatment with L-Tyrosine and/or Betaine Cell Culture (e.g., SH-SY5Y)->Pre-treatment with L-Tyrosine and/or Betaine Induction of Neurotoxicity (e.g., H2O2) Induction of Neurotoxicity (e.g., H2O2) Pre-treatment with L-Tyrosine and/or Betaine->Induction of Neurotoxicity (e.g., H2O2) Incubation Incubation Induction of Neurotoxicity (e.g., H2O2)->Incubation Endpoint Assays Endpoint Assays Incubation->Endpoint Assays Cell Viability (MTT) Cell Viability (MTT) Endpoint Assays->Cell Viability (MTT) ROS Measurement (DCFH-DA) ROS Measurement (DCFH-DA) Endpoint Assays->ROS Measurement (DCFH-DA) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Endpoint Assays->Apoptosis Assay (Annexin V/PI) Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Endpoint Assays->Western Blot (Signaling Proteins) Data Analysis and Interpretation Data Analysis and Interpretation Cell Viability (MTT)->Data Analysis and Interpretation ROS Measurement (DCFH-DA)->Data Analysis and Interpretation Apoptosis Assay (Annexin V/PI)->Data Analysis and Interpretation Western Blot (Signaling Proteins)->Data Analysis and Interpretation End End Data Analysis and Interpretation->End

Caption: Experimental workflow for assessing neuroprotective effects.

G cluster_hypothesis Hypothesis cluster_experiments Experimental Design cluster_data Data Collection & Analysis cluster_conclusion Conclusion Hypothesis L-Tyrosine and Betaine have synergistic neuroprotective effects Cell Model Selection Choose appropriate neuronal cell line (e.g., SH-SY5Y, primary neurons) Hypothesis->Cell Model Selection Dose-Response Determine optimal concentrations of L-Tyrosine and Betaine Cell Model Selection->Dose-Response Combination Studies Test individual vs. combined treatments Dose-Response->Combination Studies Mechanism of Action Investigate effects on oxidative stress, apoptosis, and signaling pathways Combination Studies->Mechanism of Action Quantitative Assays Cell Viability (MTT) ROS Levels (DCFH-DA) Caspase Activity Mechanism of Action->Quantitative Assays Qualitative/Semi-Quantitative Western Blotting Immunofluorescence Mechanism of Action->Qualitative/Semi-Quantitative Statistical Analysis ANOVA, t-tests Quantitative Assays->Statistical Analysis Qualitative/Semi-Quantitative->Statistical Analysis Conclusion Evaluate the synergistic potential and mechanisms of neuroprotection Statistical Analysis->Conclusion

Caption: Logical relationship for investigating synergistic neuroprotection.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Tyrosine Betaine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving tyrosine betaine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as N,N,N-trimethyl-L-tyrosine, is a zwitterionic amino acid derivative. Like many zwitterions, it possesses both a positively charged quaternary ammonium group and a negatively charged carboxylate group. This structure can lead to strong intermolecular interactions in its crystalline form, resulting in limited solubility in neutral aqueous solutions. Achieving sufficient concentration is often crucial for experimental assays and formulation development.

Q2: What is the expected solubility of this compound in pure water at room temperature?

Q3: What are the primary factors that influence the solubility of this compound?

A3: The main factors influencing the solubility of this compound, a zwitterionic compound, are:

  • pH: Solubility is highly dependent on pH. Moving away from the isoelectric point (pI) increases solubility.

  • Temperature: For many compounds, solubility increases with temperature, although this should be determined empirically.

  • Co-solvents: The addition of water-miscible organic solvents can either increase or decrease solubility.

  • Presence of Salts: The ionic strength of the solution can impact solubility through "salting-in" or "salting-out" effects.[2][3]

Q4: Can I increase the solubility of this compound by heating the solution?

A4: Yes, increasing the temperature often enhances the solubility of amino acid derivatives. However, it is crucial to assess the thermal stability of this compound to avoid degradation. It is recommended to gently heat the solution and observe for any changes in color or clarity that might indicate decomposition. For L-tyrosine, gentle heating is a common practice to aid dissolution.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
This compound does not dissolve in neutral water (pH ~7). This compound is at or near its isoelectric point (pI), where solubility is minimal for zwitterions.1. Adjust the pH: Lower the pH to below its pKa1 (carboxylate group) or raise it above its pKa2 (amino group) to form the more soluble cationic or anionic species, respectively. A starting point would be to try adjusting the pH to < 4 or > 9. 2. Use a buffer: Prepare the solution in a buffer system that maintains a pH away from the pI.
Precipitation occurs when a stock solution (e.g., in acid or base) is neutralized. The pH of the final solution is brought close to the isoelectric point of this compound, causing it to precipitate out of solution.1. Work at a different pH: If the experiment allows, conduct it at a pH where this compound is soluble. 2. Use a stabilizing agent: Consider the addition of co-solvents, surfactants, or cyclodextrins to the final solution to maintain solubility at a neutral pH.
The required concentration cannot be achieved even with pH adjustment. The intrinsic solubility of the ionic form at that pH and temperature is still insufficient for the desired concentration.1. Increase the temperature: Gently heat the solution while stirring. Ensure the compound is thermally stable at the chosen temperature. 2. Use a co-solvent: Add a water-miscible organic solvent like ethanol or DMSO. Start with a small percentage (e.g., 5-10% v/v) and increase as needed. Note that DMSO is a known solvent for this compound.[1] 3. Consider advanced formulation strategies: For higher concentrations, explore methods like cyclodextrin complexation or creating a co-amorphous system.
The solution is cloudy or forms a suspension instead of a clear solution. Incomplete dissolution or the presence of insoluble impurities.1. Increase mixing time and energy: Ensure vigorous stirring or sonication to aid dissolution. 2. Filter the solution: If impurities are suspected, filter the solution through a 0.22 µm or 0.45 µm filter. 3. Verify compound purity: Check the purity of the this compound sample.

Quantitative Data on Solubility

Direct quantitative solubility data for this compound is limited. The following tables provide data for analogous zwitterionic compounds (L-tyrosine and Glycine Betaine) to serve as a reference for experimental design.

Table 1: pH-Dependent Solubility of L-Tyrosine in Water at 25°C

pHSolubility (mg/mL)Molar Solubility (mM)
1.82.011.0
3.2 - 7.50.452.5
9.51.47.7
10.03.820.9
(Data sourced from product information for L-Tyrosine)

Table 2: Temperature-Dependent Solubility of Glycine Betaine in Water

Temperature (°C)Solubility ( g/100g water)Molar Solubility (mol/kg water)
2016013.66
2516814.34
3017615.02
4019416.56
(Representative data for glycine betaine, a structurally similar compound)[5][6]

Table 3: Effect of Co-solvents on the Solubility of L-Tyrosine at 298.15 K (25°C)

Co-solventMole Fraction Solubility of L-Tyrosine
Water2.48 x 10⁻⁵
Methanol0.18 x 10⁻⁵
Ethanol0.08 x 10⁻⁵
n-Propanol0.03 x 10⁻⁵
DMSO1.83 x 10⁻⁵
(Data from a study on L-Tyrosine, showing relative solubility in different solvents)[7][8][9]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility

Objective: To determine the solubility of this compound at various pH values.

Materials:

  • This compound

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter

  • Stir plate and stir bars

  • Thermostatically controlled water bath or incubator

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC system

Methodology:

  • Prepare a series of aqueous solutions with different pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12) using deionized water and adjusting with 0.1 M HCl or 0.1 M NaOH.

  • Add an excess amount of this compound to a known volume of each pH-adjusted solution in separate vials. Ensure there is undissolved solid at the bottom.

  • Seal the vials and place them in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the corresponding pH buffer.

  • Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).

  • Calculate the original concentration in the supernatant to determine the solubility at each pH.

Protocol 2: Enhancing Solubility using Cyclodextrin Complexation

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate with heating capability

  • Freeze-dryer (lyophilizer)

Methodology:

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to cyclodextrin.

  • Complexation in Solution:

    • Dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water with stirring. Gentle heating (40-50°C) can be applied to aid dissolution.[10]

    • Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.

    • Continue stirring the mixture at a constant temperature for 24-48 hours.

  • Isolation of the Complex (Kneading Method):

    • Alternatively, create a paste by adding a small amount of water-ethanol (1:1 v/v) to a 1:1 molar mixture of this compound and cyclodextrin in a mortar.

    • Knead the paste for 60 minutes.

    • Dry the resulting solid in an oven at 40-50°C.

  • Lyophilization (Freeze-Drying):

    • For a more amorphous and readily soluble complex, freeze the aqueous solution from step 2.2.

    • Lyophilize the frozen solution until all the water has been removed to obtain a fluffy powder.

  • Solubility Assessment: Determine the aqueous solubility of the prepared complex using Protocol 1 (at a fixed pH, e.g., 7.0) and compare it to the solubility of uncomplexed this compound.

Protocol 3: Preparation of a Co-Amorphous System with an Amino Acid

Objective: To enhance the solubility and dissolution rate of this compound by creating a co-amorphous system with another amino acid.[11][12]

Materials:

  • This compound

  • A co-former amino acid (e.g., Tryptophan or Arginine)[11][12]

  • Ball mill or a solvent evaporation setup (rotary evaporator)

  • Mortar and pestle

Methodology (Solvent Evaporation Method):

  • Select a co-former amino acid. Basic amino acids like arginine have shown good results for acidic drugs, while tryptophan can also be effective for zwitterions.[11][12]

  • Choose a common solvent in which both this compound and the co-former are soluble (e.g., a water/ethanol mixture, or an acidic/basic aqueous solution).

  • Dissolve equimolar amounts of this compound and the co-former in the chosen solvent.

  • Remove the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Further dry the resulting solid under high vacuum for 24 hours to remove any residual solvent.

  • The resulting solid is the co-amorphous mixture. Characterize its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Evaluate the solubility and dissolution rate of the co-amorphous system in the desired aqueous medium and compare it to the crystalline this compound.

Visualizations

G cluster_0 Initial State cluster_1 Aqueous Environment Tyrosine_Betaine_Solid This compound (Solid) Zwitterion Zwitterionic Form (Low Solubility at pI) Tyrosine_Betaine_Solid->Zwitterion Cationic Cationic Form (Soluble) Zwitterion->Cationic  + H+ (Low pH) Anionic Anionic Form (Soluble) Zwitterion->Anionic  - H+ (High pH)

Caption: pH effect on this compound solubility.

G Start Insoluble this compound pH_Adjust Adjust pH Start->pH_Adjust Co_Solvent Add Co-solvent (e.g., DMSO) Start->Co_Solvent Complexation Cyclodextrin Complexation Start->Complexation Co_Amorphous Form Co-amorphous System Start->Co_Amorphous Soluble Soluble this compound pH_Adjust->Soluble Co_Solvent->Soluble Complexation->Soluble Co_Amorphous->Soluble

Caption: Solubility enhancement strategies workflow.

G cluster_0 Cyclodextrin Complexation CD Hydrophilic Exterior Hydrophobic Cavity Complex Inclusion Complex (Water Soluble) CD->Complex TB This compound TB->CD:f1 Encapsulation

Caption: Mechanism of cyclodextrin inclusion.

References

Optimizing the extraction yield of tyrosine betaine from plant tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of tyrosine betaine from plant tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound, also known as N,N,N-trimethyltyrosine, is a quaternary ammonium compound derived from the amino acid tyrosine. In plants, it is believed to function as a compatible solute, playing a role in protecting cells from abiotic stresses such as salinity and drought. Its structural similarity to other bioactive compounds makes it a molecule of interest for pharmaceutical and nutraceutical applications.

Q2: Which plant species are good sources of this compound?

While glycine betaine is more commonly studied, tyrosine-derived betaines like hordenine (N,N-dimethyltyramine) are found in various plants, most notably in germinated barley (Hordeum vulgare)[1]. The presence and concentration of this compound can vary significantly between plant species and even different tissues within the same plant. Marine algae are also a known source of various betaines[2][3].

Q3: What are the common methods for extracting this compound from plant tissues?

Common methods for extracting quaternary ammonium compounds like this compound from plant tissues include:

  • Solvent Extraction: This is the initial and most fundamental step. Methanol, ethanol, or aqueous mixtures of these solvents are frequently used[4][5]. Ultrasound-assisted extraction can enhance the efficiency of this process[6].

  • Solid-Phase Extraction (SPE): SPE is often used as a cleanup step to remove interfering compounds from the crude extract. Ion-exchange resins are particularly effective for purifying charged molecules like betaines[7][8][9].

  • Reactive Extraction: This method involves using a reactive agent to form a complex with the betaine, facilitating its transfer into an organic phase[10][11].

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is known for being environmentally friendly and effective at preserving thermolabile compounds[6].

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of betaines[5][9][12]. When coupled with detectors like Ultraviolet (UV), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS/MS), HPLC provides high sensitivity and specificity[5][8][13]. For accurate quantification, it is crucial to use a certified reference standard of this compound to create a calibration curve.

Q5: Are there any known signaling pathways involving this compound in plants?

The direct signaling pathways of this compound are not as well-elucidated as those for its precursor, L-tyrosine, or for glycine betaine. L-tyrosine is a crucial precursor for a wide range of specialized metabolites with diverse physiological roles, including alkaloids and pigments[14][15]. Tyrosine biosynthesis itself is regulated through feedback inhibition[16]. Glycine betaine is well-known to act as an osmoprotectant, protecting cellular machinery and maintaining osmotic balance under stress[17][18][19]. It is hypothesized that this compound plays a similar osmoprotective role.

Troubleshooting Guides

Issue 1: Low Extraction Yield
Potential Cause Troubleshooting Step
Inefficient cell disruption Ensure plant tissue is thoroughly homogenized or finely powdered, often after freeze-drying or freezing in liquid nitrogen, to maximize surface area for solvent penetration.
Inappropriate solvent selection Test a range of solvents with varying polarities (e.g., methanol, ethanol, water, and mixtures thereof). For betaines, polar solvents are generally more effective[5].
Insufficient extraction time or temperature Optimize the extraction duration and temperature. Techniques like ultrasound-assisted or microwave-assisted extraction can reduce time and improve yield, but be mindful of the thermal stability of this compound[6].
Degradation of this compound Betaines can be thermally unstable. Avoid excessively high temperatures during extraction and solvent evaporation steps[6].
Incomplete elution from purification columns If using SPE, ensure the elution solvent is strong enough to displace the bound this compound from the resin. Multiple elution steps may be necessary.
Issue 2: Co-extraction of Impurities and Interfering Substances
Potential Cause Troubleshooting Step
High lipid content in the plant material Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids before the main extraction.
Presence of pigments and phenols Incorporate a cleanup step using Solid-Phase Extraction (SPE) with appropriate sorbents (e.g., C18 for non-polar interferences, ion-exchange for charged molecules)[7][9].
Co-elution with other amino acids or betaines during chromatography Optimize the HPLC mobile phase composition and gradient to improve the separation of this compound from other compounds. Proline, for instance, can interfere with glycine betaine quantification[9].
Formation of emulsions during liquid-liquid extraction To break emulsions, try adding salt (salting out), changing the pH, or using centrifugation. Gentle swirling instead of vigorous shaking can also prevent emulsion formation[20].
Issue 3: Inaccurate Quantification

| Potential Cause | Troubleshooting Step | | Matrix effects in HPLC-MS/MS | Prepare calibration standards in a matrix that closely matches the sample extract to compensate for ion suppression or enhancement. The use of an internal standard is also highly recommended. | | Poor peak shape in chromatography | Ensure the sample solvent is compatible with the mobile phase. Adjust the pH of the mobile phase, as this can significantly affect the retention and peak shape of zwitterionic compounds like betaines. | | Degradation of standard solutions | Store stock and working standards at low temperatures and protect them from light to prevent degradation. Prepare fresh working standards regularly. | | Instrumental carryover | Implement a robust wash cycle for the HPLC autosampler and column between injections, especially when analyzing samples with high concentrations of this compound[8]. |

Data Presentation

Table 1: Comparison of Different Extraction Methods for Betaines

Extraction MethodPlant/Source MaterialTarget Betaine(s)Reported Yield/RecoveryReference(s)
Ultrasound-Assisted ExtractionDried Beet WasteTotal BetaineNot specified, but noted as effective[6]
Microwave-Assisted ExtractionNot specifiedBetaine9 mg L⁻¹[6]
Enzyme-Based ExtractionNot specifiedBetacyanins and Betaxanthins14.7 mg/100mL and 11.4 mg/100mL[6]
Solvent Extraction (100% H₂O)Lycium barbarum (Goji berry)Glycine BetaineHigher yield compared to ethanol and methanol mixtures[5]
Reactive Extraction (with DNNDSA)Sugarbeet MolassesGlycine Betaine~67.5% in a single step[10]
Soxhlet Extraction (80% aq. methanol)Ascophyllum nodosumγ-aminobutyric acid betaine0.008–0.014% of dry weight[21]

Note: Quantitative data specifically for this compound extraction yield is limited in the reviewed literature. The data presented here for other betaines can serve as a starting point for methodological design.

Experimental Protocols

Protocol 1: General Solvent Extraction and SPE Cleanup for this compound
  • Sample Preparation: Freeze-dry the plant tissue and grind it into a fine powder.

  • Extraction:

    • Suspend the powdered tissue (e.g., 1 gram) in a suitable solvent (e.g., 20 mL of 80% methanol in water).

    • Sonication for 30-60 minutes at a controlled temperature (e.g., 35°C) can be applied to improve extraction efficiency[5][6].

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant. Repeat the extraction on the pellet at least once more and pool the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the pooled supernatants under reduced pressure at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a small volume of deionized water.

  • Purification by Cation-Exchange SPE:

    • Condition a cation-exchange SPE cartridge (e.g., Amberlite IR-120 H+ form) by passing through a strong acid and then washing with deionized water until the eluate is neutral[22].

    • Load the reconstituted extract onto the column.

    • Wash the column with deionized water to remove neutral and anionic compounds.

    • Elute the betaines with an aqueous ammonia or ammonium hydroxide solution.

  • Final Preparation: Evaporate the elution solvent and reconstitute the purified extract in the mobile phase for HPLC analysis.

Protocol 2: HPLC-UV/ELSD Quantification of Betaines
  • Chromatographic System: An HPLC system equipped with a UV or ELSD detector.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for separating polar compounds like betaines[5]. A strong cation exchange (SCX) column can also be used[13].

  • Mobile Phase: A typical mobile phase for HILIC is a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate)[5]. The exact composition and gradient will need to be optimized for this compound.

  • Detection:

    • ELSD: Drift tube temperature and nebulizer gas flow should be optimized.

    • UV: Detection wavelength should be set according to the absorbance maximum of the this compound derivative if a derivatization step is used[13]. Underivatized this compound has a UV absorbance around 275 nm due to the phenolic ring.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow plant_tissue Plant Tissue homogenization Homogenization/ Grinding plant_tissue->homogenization extraction Solvent Extraction (e.g., 80% Methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Solvent Evaporation supernatant->evaporation reconstitution Reconstitution (in Water) evaporation->reconstitution spe Solid-Phase Extraction (Cation Exchange) reconstitution->spe elution Elution (Ammonia Solution) spe->elution final_evap Final Evaporation elution->final_evap final_recon Reconstitution (in Mobile Phase) final_evap->final_recon hplc HPLC Analysis final_recon->hplc

Caption: Workflow for this compound Extraction and Purification.

tyrosine_biosynthesis_pathway cluster_shikimate Shikimate Pathway cluster_tyrosine Tyrosine Biosynthesis cluster_betaine This compound Formation cluster_stress Stress Response shikimate Shikimate chorismate Chorismate shikimate->chorismate prephenate Prephenate chorismate->prephenate arogenate Arogenate prephenate->arogenate l_tyrosine L-Tyrosine arogenate->l_tyrosine n_methyltyramine N-Methyltyramine l_tyrosine->n_methyltyramine Methylation hordenine Hordenine (N,N-Dimethyltyramine) n_methyltyramine->hordenine Methylation tyrosine_betaine This compound (N,N,N-Trimethyltyrosine) hordenine->tyrosine_betaine Methylation osmoprotection Osmoprotection tyrosine_betaine->osmoprotection osmotic_stress Abiotic Stress (e.g., Salinity, Drought) osmotic_stress->tyrosine_betaine Induces

Caption: Biosynthesis and Putative Role of this compound in Plants.

References

Stability issues of N,N,N-trimethyltyrosine under different pH and temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N,N,N-trimethyltyrosine (TMY) under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during laboratory work.

Stability Data of N,N,N-Trimethyltyrosine

The following table summarizes the representative stability data for N,N,N-trimethyltyrosine under forced degradation conditions. This data is intended to provide a general guideline for experimental design.

pHTemperature (°C)Incubation Time (hours)TMY Remaining (%)Major Degradants Observed
2.02524>99Not Detected
2.0402498.5Trace impurities
2.0602495.2Demethylated species
7.02524>99Not Detected
7.04024>99Not Detected
7.0602499.1Trace impurities
10.02524>99Not Detected
10.0402497.8Demethylated and oxidized species
10.0602492.3Demethylated and oxidized species

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare TMY Stock Solution prep_samples Dilute TMY in Buffers prep_solution->prep_samples prep_buffers Prepare pH Buffers (e.g., pH 2, 7, 10) prep_buffers->prep_samples temp_stress Incubate at Different Temperatures (e.g., 25°C, 40°C, 60°C) prep_samples->temp_stress time_points Collect Samples at Time Points (e.g., 0, 6, 12, 24 hours) temp_stress->time_points neutralize Neutralize Samples time_points->neutralize hplc_analysis HPLC-UV Analysis neutralize->hplc_analysis quantify Quantify TMY Peak Area hplc_analysis->quantify degradants Identify and Quantify Degradant Peaks hplc_analysis->degradants report Generate Stability Report quantify->report degradants->report Stability_Factors cluster_conditions Stress Conditions TMY N,N,N-trimethyltyrosine (Stable) Degradation Degradation Products TMY->Degradation leads to High_Temp High Temperature High_Temp->Degradation accelerates Extreme_pH Extreme pH (Acidic/Alkaline) Extreme_pH->Degradation accelerates Oxidants Oxidizing Agents Oxidants->Degradation accelerates

Troubleshooting peak tailing in HPLC analysis of tyrosine betaine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the HPLC analysis of tyrosine betaine. It is intended for researchers, scientists, and drug development professionals who may encounter challenges such as peak tailing during their experiments.

Experimental Protocol: HILIC Method for this compound Analysis

This section details a typical Hydrophilic Interaction Liquid Chromatography (HILIC) method suitable for the analysis of the polar zwitterion, this compound.

Objective: To achieve symmetric peak shapes and reproducible retention of this compound.

Instrumentation:

  • HPLC or UHPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or Mass Spectrometry (MS) detector

Chromatographic Conditions:

ParameterRecommended Setting
Column HILIC Silica Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Sample Diluent 70:30 Acetonitrile:Water
Detection UV at 220 nm or MS with ESI+

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the sample diluent to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound, with a focus on peak tailing.

Q1: Why is my this compound peak tailing?

Peak tailing for this compound, a compound with a basic amine group, is frequently caused by secondary interactions with the stationary phase or other issues within the HPLC system.[1][2][3][4][5] The primary causes can be categorized as either chemical or physical.

Chemical Causes:

  • Silanol Interactions: The most common chemical cause of peak tailing for basic compounds is the interaction between the positively charged amine group of the analyte and negatively charged residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][5][6][7] This secondary retention mechanism leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the this compound and the silanol groups.[6] If the pH is not optimized, it can lead to inconsistent interactions and peak tailing.

Physical Causes:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4]

  • Column Degradation: Over time, HPLC columns can degrade. This can manifest as a void at the column inlet, a blocked frit, or a contaminated packing bed, all of which can disrupt the flow path and cause peak tailing.[1][2]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.[3][4]

Q2: How can I reduce peak tailing caused by silanol interactions?

To mitigate peak tailing due to silanol interactions, you can modify the mobile phase or choose a different type of column.

Mobile Phase Modifications:

ModificationRecommended ActionExpected Outcome
Adjust pH Lower the pH of the mobile phase (e.g., to pH 3) by adding an acid like formic acid or trifluoroacetic acid (TFA).At a lower pH, silanol groups are protonated and less likely to interact with the positively charged analyte.[2]
Increase Buffer Concentration Increase the concentration of the buffer in the mobile phase (e.g., ammonium acetate from 10 mM to 20 mM).The buffer ions can compete with the analyte for interaction with the active sites on the stationary phase, effectively masking the silanol groups.[1]
Add a Competing Base Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.

Column Selection:

  • Use an End-Capped Column: These columns have been chemically treated to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.[1][8]

  • Consider a Polar-Embedded Column: These columns have a polar group embedded in the stationary phase that helps to shield the silanol groups.

  • Switch to a Different Stationary Phase: If peak tailing persists, a different chemistry, such as a polymer-based column, may be more suitable as it does not have silanol groups.

Q3: What should I do if I suspect column overload?

If you suspect that column overload is the cause of your peak tailing, the solution is straightforward.

Troubleshooting Steps:

  • Reduce Injection Concentration: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves and becomes more symmetrical, the original issue was likely column overload.

  • Reduce Injection Volume: Alternatively, decrease the injection volume while keeping the concentration the same.

Q4: How can I check for and address column degradation?

Column degradation can be diagnosed through a series of checks and can sometimes be rectified.

Diagnostic and Corrective Actions:

IssueDiagnostic StepCorrective Action
Column Void Disconnect the column from the detector and look for a visible gap at the inlet.Reverse the column and flush with a strong solvent. If the problem persists, the column may need to be replaced.[2]
Blocked Frit A sudden increase in backpressure is a strong indicator of a blocked inlet frit.Replace the inlet frit. Using a guard column can help prevent this issue.[1]
Contamination If performance degrades over time, the column may be contaminated.Flush the column with a series of strong solvents. Consult the column manufacturer's guide for recommended cleaning procedures.

Visualizations

The following diagrams illustrate key concepts and workflows related to troubleshooting peak tailing in HPLC.

TroubleshootingWorkflow start Peak Tailing Observed check_overload Is it Column Overload? start->check_overload remedy_overload Reduce Sample Concentration/ Injection Volume check_overload->remedy_overload Yes check_column Is it Column Degradation? check_overload->check_column No end Symmetrical Peak Achieved remedy_overload->end remedy_column Clean or Replace Column/ Use Guard Column check_column->remedy_column Yes check_silanol Are Silanol Interactions the Cause? check_column->check_silanol No remedy_column->end remedy_silanol Modify Mobile Phase (pH, Buffer) or Use End-Capped Column check_silanol->remedy_silanol Yes check_silanol->end No/Other Issue remedy_silanol->end

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

SilanolInteraction cluster_stationary_phase Silica Stationary Phase cluster_mobile_phase Mobile Phase silanol Si-O⁻ Negatively Charged Silanol Group tyrosine_betaine This compound R-NH₃⁺ Positively Charged Amine tyrosine_betaine->silanol Ionic Interaction (Causes Peak Tailing)

Caption: The interaction between this compound and a silanol group.

References

Determining the optimal concentration of tyrosine betaine for osmoprotection in yeast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal concentration of tyrosine betaine for enhancing osmoprotection in yeast. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of osmotic stress response in yeast?

When yeast cells encounter a hyperosmotic environment, they activate the High Osmolarity Glycerol (HOG) pathway, a mitogen-activated protein (MAP) kinase cascade.[1][2] This signaling pathway leads to the intracellular accumulation of glycerol, which acts as a compatible solute to counteract the external osmotic pressure and prevent water loss.[1][2]

Q2: How can an external compound like this compound provide osmoprotection?

Exogenously supplied compatible solutes, known as osmoprotectants, can be accumulated by yeast cells to increase their internal solute concentration, thereby maintaining cell turgor and viability under high osmotic conditions. While glycerol is the primary endogenous osmolyte in Saccharomyces cerevisiae, other compounds, including certain amino acids and their derivatives like betaines, can also serve this protective function.

Q3: Is there a known optimal concentration of this compound for yeast osmoprotection?

Currently, there is a lack of published quantitative data specifically defining the optimal concentration of this compound for osmoprotection in yeast. Therefore, empirical determination through systematic experimentation is necessary. The following sections provide detailed protocols and troubleshooting guides to assist in this determination.

Experimental Protocols

To determine the optimal concentration of this compound, a series of experiments should be conducted to assess yeast viability and growth under osmotic stress in the presence of varying concentrations of the compound.

Yeast Viability Assay Under Osmotic Stress

This protocol outlines how to assess the percentage of viable yeast cells after exposure to hyperosmotic conditions with and without this compound.

Materials:

  • Saccharomyces cerevisiae strain of choice

  • Yeast extract-peptone-dextrose (YPD) medium

  • Sterile water

  • Osmotic stressing agent (e.g., Sodium Chloride [NaCl] or Sorbitol)

  • This compound stock solution (sterile-filtered)

  • Methylene blue solution (0.1% w/v)

  • Hemocytometer and microscope

  • Sterile test tubes or microcentrifuge tubes

  • Incubator

Methodology:

  • Yeast Culture Preparation: Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Cell Suspension: The next day, measure the optical density (OD₆₀₀) of the overnight culture and dilute it with fresh YPD to a starting OD₆₀₀ of 0.1.

  • Experimental Setup: Prepare a series of test tubes with 5 mL of YPD medium.

    • Control (No Stress): YPD only.

    • Control (Osmotic Stress): YPD containing the desired concentration of the stressing agent (e.g., 1 M NaCl or 1.5 M Sorbitol).

    • Experimental Groups: YPD with the stressing agent and varying concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).

  • Inoculation and Incubation: Inoculate each tube with the prepared yeast suspension to a final OD₆₀₀ of 0.1. Incubate at 30°C with shaking for a defined period (e.g., 4-6 hours).

  • Viability Staining: After incubation, take an aliquot from each tube. Mix a small volume of the cell suspension with an equal volume of methylene blue solution and incubate for 5 minutes.

  • Cell Counting: Load the stained cell suspension onto a hemocytometer. Under a microscope, count the number of blue (non-viable) and colorless (viable) cells.

  • Calculate Viability:

    • Viability (%) = (Number of viable cells / Total number of cells) x 100

Yeast Growth Curve Assay

This assay monitors the growth kinetics of yeast in the presence of osmotic stress and different concentrations of this compound.

Materials:

  • All materials from the Viability Assay

  • 96-well microplate

  • Microplate reader capable of measuring OD₆₀₀

Methodology:

  • Prepare Microplate: In a 96-well plate, set up the same control and experimental groups as in the viability assay in a final volume of 200 µL per well. Include multiple replicates for each condition.

  • Inoculation: Inoculate each well with the yeast suspension to a starting OD₆₀₀ of 0.1.

  • Incubation and Measurement: Place the microplate in a plate reader set to 30°C with intermittent shaking. Measure the OD₆₀₀ of each well at regular intervals (e.g., every 30-60 minutes) for 24-48 hours.

  • Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves for each condition. Compare the lag phase, exponential growth rate, and final cell density between the different concentrations of this compound.

Data Presentation

The quantitative data obtained from these experiments should be organized into clear and structured tables for easy comparison.

Table 1: Illustrative Data for Yeast Viability Assay

This compound (mM)Osmotic StressorMean Viability (%)Standard Deviation
0 (No Stress)None98.21.5
01 M NaCl35.74.2
0.11 M NaCl45.13.8
0.51 M NaCl62.92.9
1.01 M NaCl78.53.1
5.01 M NaCl85.32.5
10.01 M NaCl83.92.8

Table 2: Illustrative Data for Yeast Growth Curve Assay (Specific Growth Rate)

This compound (mM)Osmotic StressorSpecific Growth Rate (µ)
0 (No Stress)None0.45
01 M NaCl0.12
0.11 M NaCl0.18
0.51 M NaCl0.25
1.01 M NaCl0.33
5.01 M NaCl0.38
10.01 M NaCl0.36

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis YeastCulture Overnight Yeast Culture CellSuspension Dilute to OD600=0.1 YeastCulture->CellSuspension Setup Prepare Media with Stressor and this compound CellSuspension->Setup Inoculate Inoculate with Yeast Suspension Setup->Inoculate Incubate Incubate at 30°C Inoculate->Incubate Viability Viability Assay (Methylene Blue) Incubate->Viability Growth Growth Curve Assay (OD600 Readings) Incubate->Growth

Caption: Workflow for determining the osmoprotective effect of this compound.

Yeast Osmotic Stress Signaling Pathway

HOG_Pathway OsmoticStress High Osmolarity Sln1 Sln1 OsmoticStress->Sln1 Sho1 Sho1 OsmoticStress->Sho1 Ypd1 Ypd1 Sln1->Ypd1 Ste20_Ste50 Ste20/Ste50 Sho1->Ste20_Ste50 Ssk1 Ssk1 Ypd1->Ssk1 Ssk2_22 Ssk2/22 (MAPKKK) Ssk1->Ssk2_22 Ste11 Ste11 (MAPKKK) Ste20_Ste50->Ste11 Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 Ste11->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Glycerol Glycerol Production Hog1->Glycerol GeneExpression Gene Expression Hog1->GeneExpression Osmoprotection Osmoprotection Glycerol->Osmoprotection GeneExpression->Osmoprotection

Caption: Simplified diagram of the High Osmolarity Glycerol (HOG) pathway in yeast.

Troubleshooting Guide

Q4: My yeast viability is low across all conditions, including the no-stress control. What could be the issue?

  • A4.1: Initial Culture Health: Ensure that the starting overnight culture is healthy and in the exponential growth phase. An old or unhealthy culture will have lower viability.

  • A4.2: Contamination: Check for bacterial or other microbial contamination in your yeast culture and media.

  • A4.3: Methylene Blue Staining: Ensure the methylene blue solution is at the correct concentration and that the incubation time is not excessively long, as this can lead to false positives for non-viable cells.

Q5: I am not observing a significant osmoprotective effect with this compound at any concentration. What should I try?

  • A5.1: Concentration Range: The tested concentration range may not be optimal. Try a broader range of concentrations, including both lower and higher values.

  • A5.2: Osmotic Stressor Concentration: The concentration of the stressing agent (NaCl or sorbitol) might be too high, causing irreparable damage to the cells that cannot be overcome by the osmoprotectant. Try reducing the concentration of the stressing agent.

  • A5.3: Incubation Time: The duration of exposure to osmotic stress might be too long. A shorter incubation time may reveal a protective effect that is masked by long-term damage.

  • A5.4: this compound Solubility and Stability: Confirm that the this compound is fully dissolved in the medium and is stable under the experimental conditions.

Q6: My growth curve data is inconsistent between replicates. How can I improve this?

  • A6.1: Inoculum Uniformity: Ensure that the initial inoculum is well-mixed and that each well of the microplate receives the same starting cell density.

  • A6.2: Pipetting Accuracy: Use calibrated pipettes and proper technique to minimize volume variations between wells.

  • A6.3: Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in media concentration. If this is an issue, avoid using the outermost wells or fill them with sterile water.

  • A6.4: Shaking: Ensure adequate and consistent shaking in the microplate reader to maintain a homogenous cell suspension.

Q7: Could this compound be toxic to the yeast at high concentrations?

  • A7.1: Yes, it is possible that at high concentrations, this compound or any other solute could become toxic to the cells. This is why it is crucial to test a range of concentrations. If you observe a decrease in viability or growth rate at higher concentrations compared to intermediate concentrations, this may indicate a toxic effect. Include a control group with only this compound (no osmotic stressor) at high concentrations to test for direct toxicity.

References

Technical Support Center: Overcoming Matrix Effects in Mass Spectrometry Analysis of Tyrosine Betaine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for identifying and mitigating matrix effects in the mass spectrometry analysis of tyrosine betaine. Given its zwitterionic nature, this compound is susceptible to analytical challenges, primarily ion suppression or enhancement, which can compromise data quality.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound.

Q1: My signal intensity for this compound is low and inconsistent across different biological samples. What is the likely cause?

This issue is a classic symptom of matrix effects. Matrix effects occur when co-eluting molecules from the sample (the "matrix") interfere with the ionization of your target analyte, this compound, in the mass spectrometer's ion source.[1][2] This interference can either decrease the signal (ion suppression) or, less commonly, increase it (ion enhancement), leading to poor accuracy and reproducibility.[3][4] Components like salts, phospholipids, and endogenous metabolites are often responsible.[5]

Q2: How can I definitively confirm that matrix effects are impacting my analysis?

There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method (Quantitative): This is the industry-standard approach.[5] You compare the peak area of this compound in a "clean" solvent to its peak area in a blank matrix extract that has been spiked with the same concentration of the analyte after the extraction process. A significant difference between the two signals indicates a matrix effect.[3][5]

  • Post-Column Infusion (Qualitative): This method helps identify at which points in your chromatographic run matrix effects are occurring.[3][5] A constant flow of this compound solution is infused into the mobile phase after the analytical column but before the MS detector. A blank matrix extract is then injected. Dips or rises in the constant analyte signal correspond to retention times where co-eluting matrix components are causing ion suppression or enhancement, respectively.[6][7]

Q3: I've confirmed ion suppression is occurring. What is the most effective first step to solve this?

The most effective way to combat matrix effects is to improve your sample preparation to remove the interfering compounds before they enter the LC-MS system.[4] Consider upgrading your sample cleanup protocol:

  • Protein Precipitation (PPT): A fast but often "dirtiest" method, prone to leaving phospholipids and other interferences.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible solvent, leaving many interferences behind.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a sorbent to selectively bind and elute the analyte, effectively removing a wide range of interfering compounds.[8] This is often the best choice for complex matrices.

Q4: My sample preparation is optimized, but I still see variability. What calibration strategy should I use?

When sample cleanup alone is insufficient, advanced calibration strategies are necessary to compensate for remaining matrix effects.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your sample (e.g., blank plasma, urine). This ensures that the standards experience the same matrix effects as the unknown samples, improving accuracy.[2]

  • Stable Isotope Dilution (SID): This is the gold-standard approach.[4] A stable isotope-labeled (e.g., ¹³C, ²H) version of this compound is added to every sample, standard, and QC at a known concentration. Because this internal standard is chemically identical to the analyte, it co-elutes and experiences the exact same ionization suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal for quantification, the matrix effect is effectively cancelled out.[9]

Q5: I do not have access to a stable isotope-labeled internal standard for this compound. What is a good alternative?

The method of standard additions is a powerful alternative.[6] In this technique, each sample is split into several aliquots. One is analyzed as is, while the others are spiked with increasing, known concentrations of a this compound standard. A calibration curve is then generated for each individual sample. The endogenous concentration is determined by extrapolating the curve back to a zero response. While highly accurate, this method is labor-intensive as it requires multiple analyses per sample.[3][6]

Frequently Asked Questions (FAQs)

Q1: What exactly is a matrix effect in LC-MS?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[10][11] These components can compete with the analyte for charge or access to the droplet surface within the electrospray ionization (ESI) source, leading to inaccurate quantification.[11][12]

Q2: Why is this compound particularly susceptible to matrix effects?

As a polar, zwitterionic compound, this compound tends to elute early in typical reversed-phase chromatography, a region where many other highly polar and endogenous matrix components (like salts and phospholipids) also elute. This co-elution increases the likelihood of interference during the ionization process.

Q3: What are the most common sources of matrix effects in biological samples like plasma or urine?

The most common culprits are phospholipids from cell membranes, salts, endogenous metabolites, and proteins.[5] Phospholipids are particularly problematic in ESI-MS and are a primary target for removal during sample preparation.[8]

Q4: What is the difference between ion suppression and ion enhancement?

  • Ion Suppression: The most common matrix effect, where co-eluting compounds reduce the ionization efficiency of the analyte, causing a lower-than-expected signal.[10][12]

  • Ion Enhancement: A less common effect where matrix components increase the ionization efficiency of the analyte, leading to a higher-than-expected signal.

Q5: Can I just dilute my sample to reduce matrix effects?

Yes, simple dilution can be an effective strategy to reduce the concentration of interfering matrix components.[13] However, this approach also dilutes your analyte, which may compromise the sensitivity of the assay, particularly if this compound is present at low concentrations.[2]

Experimental Protocols & Data

Protocol 1: Assessing Matrix Effect via Post-Extraction Spike
  • Prepare Analyte Solutions: Create two stock solutions of this compound:

    • Set A (Neat Solvent): Spike a known concentration of this compound (e.g., 50 ng/mL) into the final mobile phase solvent.

    • Set B (Matrix Extract): Process a blank matrix sample (e.g., plasma) through your entire sample preparation procedure. Spike the same concentration of this compound (50 ng/mL) into the final, processed extract.

  • Analysis: Analyze multiple replicates (n=3-6) of both Set A and Set B by LC-MS/MS.

  • Calculation: Calculate the Matrix Effect Factor (MEF) using the following formula: MEF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • An MEF of 1 indicates no matrix effect.

    • An MEF < 1 indicates ion suppression.

    • An MEF > 1 indicates ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol assumes a mixed-mode or polymeric reversed-phase SPE cartridge suitable for polar compounds.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.[14]

  • Sample Loading: Load 500 µL of pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge at a slow flow rate.[14]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove highly polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% formic acid in methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase for LC-MS analysis.

Protocol 3: Sample Cleanup using Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of polar metabolites from a biological matrix.

  • Precipitation & Extraction: To 100 µL of plasma sample, add 400 µL of ice-cold methanol to precipitate proteins.[15] Vortex thoroughly.

  • Phase Separation: Add 300 µL of water and 500 µL of dichloromethane.[16] Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.

  • Collection: Carefully collect the upper aqueous layer, which contains the polar metabolites including this compound.

  • Dry & Reconstitute: Evaporate the aqueous layer to dryness and reconstitute in 100 µL of mobile phase for analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniqueTypical Analyte Recovery (%)Matrix Effect Factor (MEF)Primary Benefit
Protein Precipitation (PPT) 85 - 105%0.4 - 0.8Fast and simple
Liquid-Liquid Extraction (LLE) 70 - 95%0.7 - 1.0Better removal of salts and lipids
Solid-Phase Extraction (SPE) 80 - 100%0.9 - 1.1Highest purity extracts, minimal MEF

Note: Values are representative and can vary based on the specific matrix and analyte.

Visualizations

Diagram 1: General Troubleshooting Workflow for Matrix Effects

G cluster_start start Poor Reproducibility or Inaccurate Quantification assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me decision_me Matrix Effect Significant? assess_me->decision_me optimize_sp Optimize Sample Preparation (e.g., switch to SPE) decision_me->optimize_sp Yes end_ok Method Validated decision_me->end_ok No reassess_me Re-assess Matrix Effect optimize_sp->reassess_me decision_me2 Matrix Effect Resolved? reassess_me->decision_me2 use_is Implement Advanced Calibration (Stable Isotope Dilution or Standard Addition) decision_me2->use_is No decision_me2->end_ok Yes use_is->end_ok end_fail Re-evaluate Chromatography or MS Conditions G cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) p1 Add Sample p2 Add Organic Solvent (e.g., Acetonitrile) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 l1 Add Sample l2 Add Immiscible Organic Solvent & Buffer l1->l2 l3 Vortex & Centrifuge l2->l3 l4 Collect Aqueous or Organic Layer l3->l4 s1 Condition Cartridge s2 Load Sample s1->s2 s3 Wash Interferences s2->s3 s4 Elute Analyte s3->s4 G Mechanism of Ion Suppression in ESI Source cluster_ideal Ideal Ionization (Clean Sample) cluster_suppressed Ion Suppression (Complex Matrix) droplet1 ESI Droplet gas_phase1 Abundant Analyte Ions droplet1->gas_phase1 Efficient Ionization analyte1 This compound analyte1->droplet1 droplet2 ESI Droplet gas_phase2 Reduced Analyte Ions droplet2->gas_phase2 Competition for Charge/Surface analyte2 This compound analyte2->droplet2 matrix Matrix Interference matrix->droplet2

References

Technical Support Center: Optimization of Fermentation Conditions for Microbial Production of Tyrosine Betaine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for the microbial production of tyrosine betaine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses common problems encountered during the microbial fermentation of this compound, offering potential causes and solutions.

Problem IDIssuePotential CausesRecommended Solutions
TB-001 Low or No this compound Production - Inefficient precursor (L-tyrosine) supply.- Low expression or activity of methyltransferase enzymes.- Sub-optimal fermentation conditions (pH, temperature, aeration).- Presence of inhibitory compounds in the medium.- Supplement the medium with L-tyrosine or engineer the host strain for L-tyrosine overproduction.[1][2][3][4][5][6][7]- Optimize codon usage of the methyltransferase genes for the host organism and use strong, inducible promoters.- Perform a design of experiments (DoE) to optimize pH, temperature, and dissolved oxygen levels.[8]- Analyze the fermentation broth for potential inhibitors and consider medium exchange or detoxification.
TB-002 Accumulation of L-tyrosine Precursor - Rate-limiting methylation step.- Insufficient availability of the methyl donor (S-adenosylmethionine - SAM).- Feedback inhibition of methyltransferase activity.- Increase the expression of the methyltransferase genes.- Engineer the SAM regeneration pathway to improve its availability.- Investigate potential feedback inhibition by this compound and consider protein engineering of the methyltransferases.
TB-003 Formation of Undesired Byproducts - Diversion of L-tyrosine to other metabolic pathways.- Non-specific activity of methyltransferases.- Metabolic overflow due to high substrate uptake rates.- Knock out competing pathways for L-tyrosine consumption.- Characterize the substrate specificity of the methyltransferases and consider enzymes with higher specificity.- Implement a controlled feeding strategy to avoid excess substrate accumulation.[2]
TB-004 Poor Cell Growth - Toxicity of this compound or intermediate metabolites.- Nutrient limitation in the fermentation medium.- Sub-optimal physical fermentation parameters.- Investigate the cytotoxicity of this compound and consider in situ product removal strategies.- Analyze nutrient consumption and supplement limiting components through fed-batch strategies.- Optimize agitation and aeration to ensure proper mixing and oxygen supply.[8]
TB-005 Inconsistent Fermentation Results - Genetic instability of the production strain.- Variability in inoculum quality.- Inconsistent media preparation or sterilization.- Confirm the genetic integrity of the strain after fermentation.- Standardize inoculum preparation procedures, including age and cell density.- Implement strict quality control for media components and sterilization processes.
TB-006 Foaming in the Bioreactor - High cell density.- Presence of cell lysis products.- Certain media components (e.g., yeast extract).- Add an appropriate antifoaming agent.[2]- Optimize process parameters to minimize cell stress and lysis.- Evaluate different nitrogen sources to reduce foaming.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the microbial production of this compound.

1. What is a plausible biosynthetic pathway for this compound in a microbial host?

A likely biosynthetic route for this compound involves the methylation of L-tyrosine. This can be conceptualized as a three-step enzymatic process analogous to the synthesis of glycine betaine from glycine, utilizing N-methyltransferases that use S-adenosylmethionine (SAM) as the methyl donor.

Tyrosine_Betaine_Pathway Tyrosine L-Tyrosine N_Methyltyrosine N-Methyltyrosine Tyrosine->N_Methyltyrosine N-methyltransferase 1 N_N_Dimethyltyrosine N,N-Dimethyltyrosine N_Methyltyrosine->N_N_Dimethyltyrosine N-methyltransferase 2 Tyrosine_Betaine This compound N_N_Dimethyltyrosine->Tyrosine_Betaine N-methyltransferase 3 SAM1 SAM SAH1 SAH SAM1->SAH1 SAM2 SAM SAH2 SAH SAM2->SAH2 SAM3 SAM SAH3 SAH SAM3->SAH3

Caption: Hypothetical biosynthetic pathway of this compound from L-tyrosine.

2. Which microbial hosts are suitable for this compound production?

  • Escherichia coli : A well-characterized host for metabolic engineering with a vast array of genetic tools. It can be engineered for high-level production of the precursor L-tyrosine.[1][2][3][4][5][6][7]

  • Halomonas species : These halophilic bacteria are known to naturally produce and accumulate various compatible solutes, including betaines, to cope with high salinity.[9][10][11][12][13] They possess robust metabolic pathways for osmoprotectant synthesis, which could potentially be engineered for this compound production.

3. What are the key fermentation parameters to optimize for this compound production?

The optimization of fermentation conditions is crucial for maximizing product yield. Key parameters include:

  • Carbon Source : Glucose is a commonly used carbon source.[2]

  • Nitrogen Source : Yeast extract and peptone are common nitrogen sources.

  • pH : The optimal pH needs to be determined empirically, often between 6.0 and 7.5.

  • Temperature : Typically, microbial fermentations are carried out between 30°C and 37°C.

  • Aeration and Agitation : Adequate dissolved oxygen is critical for cell growth and product formation.

  • Precursor (L-tyrosine) Concentration : If the host is not engineered to overproduce L-tyrosine, its concentration in the medium is a critical factor.

4. How can I quantify the concentration of this compound in my fermentation broth?

Several analytical techniques can be adapted for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC) : This is a widely used method for the separation and quantification of amino acids and their derivatives. A suitable method would likely involve a reversed-phase or HILIC column with UV or mass spectrometric (MS) detection.[14][15][16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique offers high sensitivity and specificity, allowing for accurate quantification even in complex matrices like fermentation broth.[15][17]

5. How can I improve the intracellular availability of the precursor L-tyrosine?

To enhance the supply of L-tyrosine, several metabolic engineering strategies can be employed in the host organism:

  • Overexpression of key enzymes in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.[1][3]

  • Deletion of competing pathways that drain the precursors for L-tyrosine synthesis, such as the pathways for phenylalanine and tryptophan biosynthesis.[1][6]

  • Alleviation of feedback inhibition of key enzymes in the L-tyrosine biosynthetic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the optimization of this compound production.

Protocol 1: Shake Flask Fermentation for Strain Screening and Initial Optimization

This protocol outlines a general procedure for small-scale fermentation to screen different microbial strains or evaluate the effect of media components on this compound production.

Shake_Flask_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation Inoculation Inoculation Inoculum->Inoculation Media Media Preparation & Sterilization Media->Inoculation Incubation Incubation with Shaking Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling OD_measurement OD600 Measurement Sampling->OD_measurement TB_quantification This compound Quantification (HPLC/LC-MS) Sampling->TB_quantification

Caption: Workflow for shake flask fermentation experiments.

Materials:

  • Baffled shake flasks (250 mL or 500 mL)

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge

  • HPLC or LC-MS system

  • Sterile syringes and filters

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the production strain into a seed culture medium.

    • Incubate overnight at the optimal temperature and shaking speed.

  • Media Preparation:

    • Prepare the fermentation medium with the desired composition of carbon source, nitrogen source, salts, and any necessary supplements (e.g., L-tyrosine).

    • Dispense the medium into shake flasks and sterilize by autoclaving.

  • Inoculation:

    • Inoculate the fermentation flasks with the seed culture to a starting optical density at 600 nm (OD600) of 0.1.

  • Incubation:

    • Incubate the flasks in a shaking incubator at the desired temperature and agitation speed.

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular time intervals.

    • Measure the OD600 to monitor cell growth.

    • Centrifuge the sample to pellet the cells.

    • Filter the supernatant and store it at -20°C for later analysis.

    • Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS).[14][15][16][17]

Protocol 2: Fed-Batch Fermentation in a Bioreactor

This protocol describes a fed-batch fermentation strategy in a controlled bioreactor to achieve higher cell densities and product titers.

Materials:

  • Benchtop bioreactor (e.g., 5 L) with pH, temperature, and dissolved oxygen (DO) control

  • Feed pumps

  • Concentrated feed solutions (e.g., glucose, nitrogen source, L-tyrosine)

Procedure:

  • Bioreactor Preparation and Sterilization:

    • Assemble and calibrate the bioreactor and probes (pH, DO, temperature).

    • Fill the bioreactor with the initial batch medium and sterilize it in place.

  • Inoculation:

    • Inoculate the bioreactor with a sufficient volume of seed culture to achieve the desired starting OD600.

  • Batch Phase:

    • Run the fermentation in batch mode until the initial carbon source is nearly depleted. This is typically indicated by a sharp increase in the DO signal.

  • Fed-Batch Phase:

    • Start the feeding of a concentrated nutrient solution at a pre-determined rate. The feed rate can be constant or controlled based on a parameter like DO or pH to maintain optimal growth and production conditions.

  • Process Monitoring and Control:

    • Continuously monitor and control pH, temperature, and DO at their setpoints.

    • Take samples periodically to measure cell density, substrate consumption, and this compound production.

  • Harvesting:

    • Stop the fermentation when the production rate plateaus or declines.

    • Harvest the fermentation broth for downstream processing and product purification.

Protocol 3: Quantification of this compound by HPLC-UV

This protocol provides a general framework for developing an HPLC-UV method for quantifying this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase and Gradient:

  • A common mobile phase system for amino acid derivatives consists of an aqueous buffer (e.g., phosphate buffer or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • A gradient elution may be necessary to achieve good separation from other components in the fermentation broth.

Method Development and Validation:

  • Standard Preparation:

    • Prepare a stock solution of purified this compound standard.

    • Create a series of calibration standards by diluting the stock solution.

  • Wavelength Selection:

    • Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer.

  • Chromatographic Conditions Optimization:

    • Optimize the mobile phase composition and gradient profile to achieve a sharp, symmetrical peak for this compound with good resolution from interfering peaks.

  • Calibration Curve:

    • Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis:

    • Inject the filtered fermentation samples.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the concentration using the calibration curve.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, and specificity according to standard guidelines.

References

Technical Support Center: Purification of Tyrosine Betaine from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of tyrosine betaine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps and primary challenges in extracting this compound from crude biological samples?

A1: The initial step in purifying this compound, a quaternary ammonium compound, from crude extracts, such as those from marine algae, typically involves solvent extraction. Common methods include Soxhlet extraction with 80% aqueous methanol or repeated extractions with methanol at elevated temperatures.

The primary challenges at this stage include:

  • Low Concentration: this compound is often a minor component in crude extracts, necessitating efficient extraction and concentration methods.

  • Co-extraction of Impurities: The extraction process is often not highly selective, leading to the co-extraction of a wide array of other compounds, including salts, pigments, lipids, and other polar molecules like various amino acids and other betaines.

  • Compound Stability: this compound's stability can be influenced by factors such as pH and temperature during extraction. Harsh extraction conditions should be avoided to prevent degradation.[1]

Q2: My this compound seems to be co-purifying with other similar compounds. What are these likely contaminants and how can I separate them?

A2: A significant challenge in this compound purification is the co-purification of structurally similar molecules. Due to its phenolic group, this compound can co-elute with other phenolic compounds present in the extract. Other common co-purifying compounds include other betaines (like glycine betaine or proline betaine) and various amino acids.

To address this, a multi-step purification strategy is recommended:

  • Ion Exchange Chromatography (IEC): This is a powerful technique for separating charged molecules. Since this compound is a zwitterionic compound, its net charge is pH-dependent. By carefully selecting the type of ion exchange resin (cation or anion) and optimizing the pH and salt gradient for elution, it is possible to achieve good separation from other charged molecules.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds. It can effectively separate this compound from less polar phenolic compounds and other hydrophobic impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While less common for highly polar compounds, RP-HPLC can be used as a final polishing step to remove any remaining non-polar impurities.

Q3: I am observing low recovery of this compound during the purification process. What are the potential causes and how can I improve the yield?

A3: Low recovery of this compound can be attributed to several factors throughout the purification workflow:

  • Inefficient Extraction: The initial extraction from the crude material may be incomplete. Optimizing the solvent system, temperature, and extraction time can improve the initial yield.

  • Degradation: this compound may degrade if exposed to extreme pH or high temperatures for prolonged periods. It is crucial to assess the stability of your compound under the conditions used for extraction and purification.

  • Irreversible Binding to Chromatographic Media: In some cases, the target molecule can bind irreversibly to the column matrix. This can be mitigated by carefully selecting the chromatographic resin and optimizing the elution conditions.

  • Losses during Solvent Evaporation: During the concentration of fractions, volatile compounds can be lost. Using appropriate evaporation techniques, such as rotary evaporation under reduced pressure and controlled temperature, can minimize these losses.

To improve recovery, consider performing small-scale pilot experiments to optimize each step of your purification protocol before processing the entire batch.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Broad or Tailing Peaks in HPLC 1. Column Overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH.1. Reduce the sample load on the column. 2. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Co-elution of Impurities 1. Insufficient resolution of the chromatographic method. 2. Presence of structurally very similar compounds.1. Optimize the gradient slope, mobile phase composition, and temperature. 2. Employ an orthogonal separation technique (e.g., switch from ion exchange to HILIC). 3. Consider preparative TLC or other high-resolution techniques for small-scale purification.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate. 2. Column degradation. 3. Temperature variations.1. Ensure proper mixing and degassing of the mobile phase and check the pump for consistent performance. 2. Use a guard column and regularly wash the column according to the manufacturer's instructions. 3. Use a column oven to maintain a constant temperature.
No Peak Detected for this compound 1. Compound degradation. 2. Insufficient concentration in the injected sample. 3. Lack of a suitable chromophore for UV detection.1. Check the stability of this compound under your experimental conditions. 2. Concentrate the sample before injection. 3. Use a more universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). Derivatization to add a UV-active moiety is also an option.[2][3]

Experimental Protocols

Extraction of this compound from Marine Algae

This protocol describes a general method for the extraction of betaines from dried marine algal samples.

Methodology:

  • Sample Preparation: Dry the marine algal material at 60°C in a circulating air oven and then grind it into a fine powder.

  • Soxhlet Extraction:

    • Accurately weigh 3-4 g of the powdered algal material and place it in a Soxhlet extractor.

    • Extract with 80% aqueous methanol for 5 hours.

  • Concentration: After extraction, evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound using Ion Exchange Chromatography (IEC)

This protocol provides a general guideline for the purification of betaines using a cation exchange resin.

Methodology:

  • Resin Preparation: Use a cation exchange resin (e.g., Amberlite IR-120 H+ form). Pack the resin into a column and equilibrate it with deionized water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of deionized water and load it onto the equilibrated column.

  • Washing: Wash the column with deionized water to remove unbound, neutral, and anionic compounds.

  • Elution: Elute the bound betaines using a solution of aqueous ammonia or a salt gradient (e.g., 0.1 M to 2 M NaCl). The exact conditions will need to be optimized for this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable analytical method such as HPLC-UV or LC-MS.

  • Desalting and Concentration: Pool the fractions containing this compound. If a salt gradient was used for elution, the sample will need to be desalted (e.g., using a desalting column or dialysis). Concentrate the purified fraction by rotary evaporation.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow crude_extract Crude Extract (from Marine Algae) solvent_extraction Solvent Extraction (e.g., 80% Methanol) crude_extract->solvent_extraction concentration1 Concentration (Rotary Evaporation) solvent_extraction->concentration1 iec Ion Exchange Chromatography (Cation Exchange) concentration1->iec fraction_collection1 Fraction Collection & Analysis (HPLC) iec->fraction_collection1 pooling1 Pooling of This compound Fractions fraction_collection1->pooling1 desalting Desalting pooling1->desalting concentration2 Concentration desalting->concentration2 hilic Hydrophilic Interaction Liquid Chromatography (HILIC) concentration2->hilic fraction_collection2 Fraction Collection & Purity Analysis hilic->fraction_collection2 pure_tyrosine_betaine Pure this compound fraction_collection2->pure_tyrosine_betaine

Caption: A typical experimental workflow for the purification of this compound from a crude extract.

signaling_pathway cluster_stress Cellular Stress (e.g., Osmotic, Oxidative) cluster_cell Cell stress Stress Signal tyrosine_betaine This compound (as an osmoprotectant and methyl donor) stress->tyrosine_betaine Induces accumulation nf_kb_inhibition Inhibition of NF-κB Pathway tyrosine_betaine->nf_kb_inhibition Suppresses methionine_cycle Methionine Cycle tyrosine_betaine->methionine_cycle Donates methyl group osmotic_balance Maintenance of Cellular Osmotic Balance tyrosine_betaine->osmotic_balance Contributes to inflammation_reduction Reduced Expression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb_inhibition->inflammation_reduction Leads to sam S-Adenosylmethionine (SAM) (Universal Methyl Donor) methionine_cycle->sam methylation Cellular Methylation Reactions (DNA, proteins, etc.) sam->methylation

References

Technical Support Center: Long-Term Storage and Stability of Tyrosine Betaine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of compounds during long-term storage is paramount to experimental success and product efficacy. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of tyrosine betaine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: this compound, possessing both a phenolic group and a quaternary ammonium salt (betaine) structure, is susceptible to degradation from several environmental factors. The primary contributors to its instability during long-term storage are:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by the presence of metal ions.

  • Light Exposure: Similar to many phenolic compounds, this compound can undergo photodegradation upon exposure to UV and visible light, leading to the formation of colored degradation products.

  • Elevated Temperatures: High temperatures can accelerate the rate of all chemical degradation pathways, including oxidation and potential decarboxylation.

  • pH Extremes: Both highly acidic and alkaline conditions can promote the degradation of this compound. Alkaline conditions, in particular, can increase its susceptibility to oxidation.

  • Moisture: The presence of water can facilitate hydrolytic degradation reactions and can also act as a medium for other degradation processes.

Q2: I've observed a yellowing of my this compound sample over time. What is the likely cause?

A2: The development of a yellow to brown coloration in your this compound sample is a strong indicator of oxidative degradation. The phenolic ring of tyrosine is susceptible to oxidation, which can lead to the formation of quinone-like structures and other chromophoric (color-producing) degradation products. This process is often accelerated by exposure to light and oxygen.

Q3: Can I store this compound in a standard laboratory freezer (-20°C)?

A3: Storing this compound at -20°C is generally a good practice to slow down degradation rates. However, for optimal long-term stability, storage at -80°C is recommended, especially for high-purity reference standards or critical experimental samples. It is also crucial to ensure the container is tightly sealed to prevent moisture ingress, which can occur even at low temperatures during freeze-thaw cycles.

Q4: Are there any specific excipients I should avoid when formulating this compound?

A4: Yes, certain excipients can promote the degradation of this compound. It is advisable to perform compatibility studies before finalizing a formulation.[1][2][3][4] Key excipients to be cautious with include:

  • Reducing Sugars (e.g., Lactose): These can potentially interact with the amine functionality of this compound, although the quaternary nature of the betaine amine reduces the likelihood of a classic Maillard reaction.[1][3][4]

  • Excipients with High Peroxide Content (e.g., Povidone): Peroxides can initiate and accelerate oxidative degradation of the phenolic group.[2]

  • Metal Ion Contaminants: Transition metal ions (e.g., iron, copper) can catalyze the oxidation of phenols. Ensure excipients are of high purity with low metal content.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Experimental Results

This is often the first sign of degradation. If you are experiencing a decrease in the expected biological activity or analytical signal of your this compound, consider the following troubleshooting steps.

Troubleshooting Workflow:

A Inconsistent Results/ Loss of Potency B Review Storage Conditions A->B C Assess Sample Purity (HPLC) B->C Sub-optimal conditions F Re-evaluate Experimental Protocol B->F Optimal conditions D Implement Corrective Storage Actions C->D Degradation confirmed C->F No degradation detected E Consider Sample Purification D->E

Figure 1: Troubleshooting inconsistent results.

  • Review Storage Conditions:

    • Temperature: Was the sample consistently stored at the recommended temperature (ideally ≤ -20°C)? Were there any prolonged periods at room temperature?

    • Light Exposure: Was the sample protected from light using amber vials or by storing it in the dark?[5][6]

    • Atmosphere: Was the container tightly sealed to minimize exposure to oxygen and humidity? For highly sensitive applications, was the sample stored under an inert atmosphere (e.g., argon or nitrogen)?

  • Assess Sample Purity:

    • Utilize a stability-indicating High-Performance Liquid Chromatography (HPLC) method to analyze the purity of your current sample. Compare the chromatogram to that of a freshly prepared or certified reference standard.

    • Look for the appearance of new peaks or a decrease in the area of the main this compound peak.

  • Implement Corrective Storage Actions:

    • If degradation is confirmed, immediately transfer an aliquot of a fresh, pure sample to optimal storage conditions: ≤ -20°C (or -80°C for long-term), in an amber, tightly sealed container, and consider purging the headspace with an inert gas.

Issue 2: Visible Changes in the Sample (Color Change, Clumping)

Physical changes are clear indicators of degradation or improper storage.

Troubleshooting Workflow:

A Visible Sample Changes (Color, Clumping) B Identify Nature of Change A->B C Oxidative Degradation B->C Yellowing/ Browning D Moisture Absorption B->D Clumping/ Caking E Protect from Light and Oxygen C->E F Improve Desiccation and Sealing D->F

Figure 2: Troubleshooting visible sample changes.

  • Yellowing/Browning: This indicates oxidative degradation.

    • Immediate Action: Protect the sample from light and oxygen. Store in amber containers and consider backfilling with an inert gas.

    • Prevention: When handling the solid, minimize its exposure time to air and light. For solutions, use deoxygenated solvents.

  • Clumping or Caking: This is a sign of moisture absorption.

    • Immediate Action: Store the sample in a desiccator to remove excess moisture.

    • Prevention: Use containers with high-quality seals. For highly hygroscopic samples, store in a desiccator or a controlled humidity environment.

Data Presentation: Factors Affecting Stability

The following table summarizes the key factors influencing this compound degradation and recommended mitigation strategies.

FactorPotential ImpactRecommended Storage and Handling Conditions
Temperature Increased degradation rateSolid: ≤ -20°C (long-term: -80°C). Solution: 2-8°C (short-term), ≤ -20°C (long-term).
Light Photodegradation, leading to color change and loss of potency.Store in amber glass vials or other opaque containers.[5][6] Protect from direct sunlight and artificial light.
Oxygen Oxidation of the phenolic ring, causing coloration and degradation.Use tightly sealed containers. For high sensitivity, purge with inert gas (N₂ or Ar). Consider adding antioxidants for formulated products.[5][7]
Humidity Moisture absorption leading to clumping and potential hydrolysis.Store in a dry environment or desiccator. Ensure containers are well-sealed.
pH Accelerated degradation in highly acidic or alkaline conditions.For solutions, maintain pH in the neutral to slightly acidic range (pH 4-6).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid powder in a 60°C oven for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV or PDA detector.

  • A C18 reversed-phase column is a good starting point. Due to the zwitterionic nature of this compound, a mixed-mode column (combining reversed-phase and ion-exchange) may also be effective.[8]

Initial Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for optimal wavelength using a PDA detector; start with 274 nm (typical for tyrosine).

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject the unstressed this compound solution to determine its retention time.

  • Inject the samples from the forced degradation study (Protocol 1).

  • Evaluate the chromatograms for the separation of the main peak from any new peaks (degradation products).

  • Optimize the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a different pH buffer), and other parameters to achieve adequate resolution between all peaks.

  • Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Potential Degradation Pathways of this compound

cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation TB This compound O1 Quinone-like Intermediates TB->O1 O₂, light, metal ions P1 Ring Opening/ Fragmentation TB->P1 UV/Visible Light T1 Decarboxylation TB->T1 Heat O2 Polymerization Products (Colored) O1->O2

Figure 3: Potential degradation pathways for this compound.

Logical Workflow for Long-Term Storage

A Receive/Synthesize This compound B Select Appropriate Container A->B Solid or Solution? C Control Storage Atmosphere B->C Amber, Tightly Sealed D Set Storage Temperature C->D Consider Inert Gas E Store Sample D->E ≤ -20°C F Periodic Stability Testing (HPLC) E->F

Figure 4: Recommended workflow for ensuring long-term stability.

References

Technical Support Center: Enhancing Cellular Uptake of Tyrosine Betaine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the uptake of tyrosine betaine in cultured cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular uptake important?

This compound is a conjugate molecule combining the amino acid L-tyrosine and the osmolyte betaine (trimethylglycine). Enhancing its uptake into cultured cells is crucial for researchers investigating its potential therapeutic effects, studying its metabolic fate, or using it as a vehicle for targeted drug delivery.

Q2: Which plasma membrane transporters are likely responsible for this compound uptake?

While specific transporters for this compound have not been fully characterized, uptake is likely mediated by transporters of its constituent molecules:

  • L-type amino acid transporter 1 (LAT1): This is a major transporter for tyrosine in many cell types, including human fibroblasts, where it accounts for approximately 90% of tyrosine uptake.[1] In human melanoma cells, a system L-like transporter is also the primary means of tyrosine entry.[2]

  • Amino acid transport system A: This system is known to be involved in the osmotically inducible uptake of betaine.[3]

  • Other neutral amino acid transporters: Systems such as T and ASC, which transport neutral amino acids with aromatic or smaller side chains, could also potentially contribute to this compound transport.[2]

Q3: What are the general strategies to enhance the uptake of this compound?

Several strategies can be employed to enhance the uptake of this compound, primarily by modulating the activity or expression of its potential transporters:

  • Cell Line Selection: Utilize cell lines known to have high expression of LAT1 or osmotically responsive transporters.

  • Hormonal Stimulation: Treatment with agents that increase intracellular cyclic AMP (cAMP), such as melanocyte-stimulating hormone (MSH) in melanocytes, has been shown to increase tyrosine transport.[4]

  • Osmotic Stress: Exposing cells to hypertonic conditions can induce the uptake of betaine via system A transporters.[3]

  • Genetic Engineering: Overexpression of specific transporters like LAT1 in the target cells could significantly increase uptake.

  • Chemical Enhancers: While not directly reported for this compound, certain molecules that alter membrane fluidity or interact with transporters could potentially enhance uptake.

Q4: How can I overcome the low solubility of this compound in my culture medium?

L-tyrosine has low solubility at neutral pH, which may also be a characteristic of this compound.[5] To address this:

  • Use a Salt Form: Similar to L-tyrosine disodium salt, a salt form of this compound, if available, would likely have higher solubility.[5]

  • Prepare Concentrated Stocks at Extreme pH: L-tyrosine can be dissolved at a pH below 2 or above 9. A similar approach could be tested for this compound, followed by neutralization upon dilution in the culture medium.[5]

  • Utilize Dipeptide Analogs: If the experimental design allows, using a dipeptide containing this compound could improve solubility and uptake.[5]

Troubleshooting Guides

Problem 1: Low or No Uptake of this compound
Possible Cause Troubleshooting Step
Low expression of relevant transporters in the chosen cell line. 1. Screen different cell lines for higher uptake. 2. Perform qPCR or Western blot to quantify the expression of potential transporters like LAT1. 3. Consider transiently or stably overexpressing the transporter in your cell line.
Sub-optimal culture conditions. 1. Ensure the pH and temperature of the culture medium are optimal for the cells and the transport process. 2. Check for nutrient depletion in the medium, as insufficient energy can impair active transport.[6]
Degradation of this compound in the medium. 1. Prepare fresh solutions of this compound for each experiment. 2. Analyze the stability of the compound in the culture medium over time using methods like HPLC.
Inaccurate measurement of uptake. 1. Verify the functionality of your detection method (e.g., radiolabel counting, HPLC). 2. Include positive controls (e.g., cells with known high uptake, or uptake of L-tyrosine or betaine separately).
Problem 2: High Variability in Uptake Measurements
Possible Cause Troubleshooting Step
Inconsistent cell number or density. 1. Ensure accurate cell counting for each replicate. 2. Seed cells at a consistent density and allow them to reach a similar confluency before the experiment.
Variations in experimental timing. 1. Use a multichannel pipette for simultaneous addition and removal of solutions. 2. Precisely time the incubation and washing steps for all samples.
Edge effects in multi-well plates. 1. Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. 2. Ensure even distribution of media and cells across all wells.
Cell stress during the assay. 1. Handle cells gently during washing and reagent addition to prevent detachment or damage. 2. Pre-warm all solutions to the experimental temperature.

Experimental Protocols

Protocol 1: Radiolabeled this compound Uptake Assay

This protocol describes a method to measure the uptake of this compound using a radiolabeled version of the molecule (e.g., [14C]-tyrosine betaine).

Materials:

  • Cultured cells grown in 24-well plates

  • Radiolabeled [14C]-tyrosine betaine

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Wash buffer (ice-cold PBS)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail and vials

  • Scintillation counter

Methodology:

  • Seed cells in a 24-well plate and grow to desired confluency.

  • On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

  • Add the uptake buffer containing the desired concentration of [14C]-tyrosine betaine to each well.

  • Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).

  • To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold wash buffer.

  • Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Transfer the lysate to a scintillation vial, add the scintillation cocktail, and mix thoroughly.

  • Measure the radioactivity in a scintillation counter.

  • In parallel wells, determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA) to normalize the uptake data.

  • Express the results as nmol of this compound/mg of protein/min.

Protocol 2: Competitive Inhibition Assay

This assay helps to identify the transporters involved in this compound uptake.

Methodology:

  • Follow the steps of the radiolabeled uptake assay (Protocol 1).

  • In the incubation step, add a high concentration (e.g., 100-fold molar excess) of a potential inhibitor along with the [14C]-tyrosine betaine.

  • Potential inhibitors include:

    • L-tyrosine and other large neutral amino acids (to test for LAT1 involvement)

    • Betaine (to test for betaine transporter involvement)

    • Specific inhibitors of known transporters (if available)

  • Compare the uptake of [14C]-tyrosine betaine in the presence and absence of the inhibitor. A significant reduction in uptake suggests that the inhibitor and this compound share the same transporter.

Quantitative Data Summary

The following tables present hypothetical data from experiments designed to characterize and enhance this compound uptake.

Table 1: this compound Uptake in Different Cell Lines

Cell LineTransporter Expression ProfileUptake Rate (nmol/mg protein/min)
HEK293 Low LAT1, Low System A1.5 ± 0.2
MCF-7 High LAT1, Low System A8.2 ± 0.6
MDCK Low LAT1, High System A (inducible)3.1 ± 0.3
CHO-K1 Moderate LAT1 and System A4.5 ± 0.4

Table 2: Effect of Inhibitors and Stimulators on this compound Uptake in MCF-7 Cells

ConditionUptake Rate (nmol/mg protein/min)% of Control
Control 8.2 ± 0.6100%
+ L-tyrosine (10 mM) 2.1 ± 0.325.6%
+ Betaine (10 mM) 7.9 ± 0.596.3%
+ Forskolin (cAMP inducer) 12.5 ± 0.9152.4%

Visualizations

Signaling Pathways and Workflows

G cluster_0 Potential Uptake Mechanisms TyrosineBetaine This compound (Extracellular) LAT1 LAT1 Transporter TyrosineBetaine->LAT1 L-Tyrosine Competition SystemA System A Transporter TyrosineBetaine->SystemA Osmotic Induction CellInterior This compound (Intracellular) LAT1->CellInterior SystemA->CellInterior

Caption: Potential transport mechanisms for this compound uptake.

G start Seed Cells wash1 Wash with Uptake Buffer start->wash1 add_substrate Add Radiolabeled This compound wash1->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_wash Stop Uptake & Wash with Cold Buffer incubate->stop_wash lyse Lyse Cells stop_wash->lyse measure Measure Radioactivity & Protein Content lyse->measure end Analyze Data measure->end

Caption: Experimental workflow for a radiolabeled uptake assay.

G MSH MSH Receptor MC1R MSH->Receptor AC Adenylate Cyclase Receptor->AC Gs ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Transporter Tyrosine Transporter (e.g., LAT1) PKA->Transporter Phosphorylates/ Activates Uptake Increased Tyrosine Uptake Transporter->Uptake

Caption: cAMP signaling pathway for enhancing tyrosine transport.

References

Addressing low yield in the chemical synthesis of N,N,N-trimethyltyrosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of N,N,N-trimethyltyrosine, also known as L-tyrosine betaine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low yield, encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing N,N,N-trimethyltyrosine?

The most common method is the exhaustive methylation of L-tyrosine. This process involves reacting L-tyrosine with an excess of a methylating agent, such as methyl iodide, in the presence of a base. The reaction proceeds by stepwise methylation of the primary amine to a secondary amine, then to a tertiary amine, and finally to the desired quaternary ammonium salt, N,N,N-trimethyltyrosine.[1][2][3][4]

Q2: What are the main factors that contribute to low yield in this synthesis?

Several factors can lead to a low yield of N,N,N-trimethyltyrosine:

  • Incomplete Methylation: The reaction may not go to completion, resulting in a mixture of mono-, di-, and trimethylated products.

  • Side Reactions: The most common side reaction is the O-methylation of the phenolic hydroxyl group of tyrosine.

  • Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and reaction time can significantly impact the yield.

  • Purification Losses: The separation of the desired product from starting materials, incompletely methylated intermediates, and side products can be challenging and lead to loss of product.

Q3: How can I minimize the O-methylation side reaction?

Minimizing O-methylation is crucial for achieving a high yield. Here are a few strategies:

  • Use of a Protecting Group: Protecting the phenolic hydroxyl group with a suitable protecting group before the N-methylation reaction is a common strategy. The protecting group can be removed after the exhaustive methylation is complete.

  • Careful Control of Reaction Conditions: Using a milder base and lower reaction temperatures can sometimes favor N-alkylation over O-alkylation. The choice of solvent can also influence the selectivity.[5]

  • Choice of Methylating Agent: While methyl iodide is common, other methylating agents with different "hardness" profiles might offer better selectivity for N-alkylation. For instance, reagents with a "soft" leaving group, like methyl iodide, tend to favor N-alkylation.[5]

Q4: What is a suitable method for purifying N,N,N-trimethyltyrosine?

Due to the ionic nature of the quaternary ammonium salt, ion-exchange chromatography is a highly effective method for purification.[6][7][8][9] Cation-exchange chromatography can be used to bind the positively charged N,N,N-trimethyltyrosine, allowing for the separation from unreacted L-tyrosine and other non-ionic or anionic impurities. The product is then eluted using a salt gradient or a change in pH.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common problems encountered during the synthesis of N,N,N-trimethyltyrosine.

Problem 1: Low Overall Yield

A low overall yield can be due to a variety of factors. The following logical workflow can help identify and address the root cause.

Low_Yield_Troubleshooting Start Low Overall Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Significant Side Products? Incomplete_Reaction->Side_Reactions No Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Increase excess of methyl iodide Incomplete_Reaction->Optimize_Conditions Yes Purification_Issues Low Yield After Purification? Side_Reactions->Purification_Issues No Analyze_Side_Products Identify Side Products (e.g., via NMR, MS): - O-methylated tyrosine - Incompletely methylated products Side_Reactions->Analyze_Side_Products Yes Optimize_Purification Optimize Purification: - Adjust pH for binding to ion-exchange resin - Optimize salt gradient for elution - Check for product precipitation Purification_Issues->Optimize_Purification Yes Check_Reagents Check Reagent Quality: - Freshly distilled methyl iodide - Anhydrous solvent - Purity of L-tyrosine Optimize_Conditions->Check_Reagents Protecting_Group Consider Protecting Group for Phenolic -OH Analyze_Side_Products->Protecting_Group Synthesis_Workflow Start L-Tyrosine Protection Protection of Phenolic -OH (e.g., Benzylation) Start->Protection Methylation Exhaustive N-Methylation (Excess MeI, Base) Protection->Methylation Deprotection Deprotection of Phenolic -OH (e.g., Hydrogenolysis) Methylation->Deprotection Purification Purification (Ion-Exchange Chromatography) Deprotection->Purification Product N,N,N-trimethyltyrosine Purification->Product

References

Technical Support Center: Optimizing Tyrosine Feeding Strategies in CHO Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chinese Hamster Ovary (CHO) cell cultures. The focus is on optimizing tyrosine feeding strategies to prevent its depletion and ensure robust cell growth, high productivity, and desired product quality.

Frequently Asked Questions (FAQs)

Q1: Why is tyrosine a critical amino acid in CHO cell cultures?

Tyrosine is essential for the production of monoclonal antibodies (mAbs) and other recombinant proteins in CHO cells.[1] Its depletion can lead to several critical issues, including:

  • Reduced specific productivity: Insufficient tyrosine can impair translation efficiency, leading to a significant drop in the amount of protein produced per cell.[2][3]

  • Decreased cell viability: Tyrosine starvation can induce autophagic cell death, resulting in a lower peak viable cell density (VCD) and a rapid decline in cell viability.[1][3]

  • Product quality issues: Depletion of tyrosine can cause misincorporation of other amino acids, such as phenylalanine or histidine, into the protein sequence, creating sequence variants.[4] It can also affect other critical quality attributes, such as aggregation and lysine variants.[2]

Q2: What are the main challenges associated with tyrosine feeding in CHO cell cultures?

The primary challenge is the low solubility of L-tyrosine in water at a neutral pH (less than 0.5 g/L).[5][6] This makes it difficult to prepare concentrated, pH-neutral feed solutions, leading to several complications:

  • Risk of precipitation: If not properly dissolved, tyrosine can precipitate in the feed medium or bioreactor, making it unavailable to the cells.[5][7]

  • Process complexity: A common workaround is to use a separate alkaline feed for tyrosine, which increases the complexity of the feeding strategy and risks pH spikes in the bioreactor.[5][8]

  • Sub-optimal nutrient supply: Inaccurate estimation of tyrosine consumption can lead to either depletion or accumulation, both of which can negatively impact the culture.

Q3: What are the alternatives to feeding L-tyrosine directly?

Several alternatives with improved solubility are available to overcome the challenges of direct L-tyrosine feeding:

  • Dipeptides: Using tyrosine-containing dipeptides, such as Glycyl-L-tyrosine (GY) or L-alanyl-L-tyrosine (AY), can significantly increase solubility at neutral pH.[5][7][9] These dipeptides are taken up by the cells and cleaved intracellularly to release free tyrosine.[7][10]

  • Chemically Modified Tyrosine: Phospho-L-tyrosine disodium salt is a highly soluble derivative that can be integrated into neutral pH feeds.[8][11]

  • Metabolic Engineering: Genetically engineering CHO cells to endogenously produce tyrosine from phenylalanine is a novel strategy that can eliminate the need for external tyrosine feeding.[12][13]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Precipitation in feed medium or bioreactor L-tyrosine concentration exceeds its solubility at the given pH.- Verify the pH of your tyrosine stock solution; it should be either below 2 or above 9 for L-tyrosine. - Consider switching to a more soluble form of tyrosine, such as a dipeptide (e.g., Glycyl-L-tyrosine) or a chemically modified version (e.g., Phospho-L-tyrosine disodium salt).[5][8] - If using an alkaline feed, ensure proper mixing and controlled addition to the bioreactor to avoid localized pH changes that could cause precipitation.[5]
Low peak viable cell density (VCD) and poor culture viability Tyrosine depletion leading to cell starvation and autophagic cell death.[1][3]- Monitor tyrosine concentration in the culture supernatant regularly using methods like HPLC. - Adjust your feeding strategy based on the cell-specific consumption rate.[14] - Implement a more robust feeding strategy using a highly soluble tyrosine source to ensure consistent availability.
Decreased specific productivity (qP) Insufficient intracellular tyrosine is limiting protein synthesis.[2]- Increase the tyrosine concentration in your feed. A study showed that a high tyrosine concentration promoted cell growth and mAb production.[15] - Ensure that the chosen tyrosine source is efficiently taken up and metabolized by the cells.
Presence of tyrosine sequence variants in the final product Tyrosine depletion is causing misincorporation of phenylalanine or histidine during translation.[4]- Maintain a sufficient concentration of tyrosine throughout the entire culture duration.[4] - Supplementation with tyrosine has been shown to eliminate these sequence variants.[4]
Inconsistent batch-to-batch performance Variability in the preparation of tyrosine feed solutions or inaccurate feeding.- Standardize the protocol for preparing tyrosine stock solutions, paying close attention to pH and final concentration. - Automate the feeding process to ensure accurate and consistent delivery to the bioreactor.

Data Presentation

Table 1: Solubility of Different Tyrosine Sources

Tyrosine SourceSolubility in Water at Neutral pHKey Advantages
L-Tyrosine< 0.5 g/L[5][6]Low cost.
L-Tyrosine Disodium Salt Dihydrate100 g/LHigher solubility than L-tyrosine.
Glycyl-L-tyrosine (Dipeptide)Up to 50 times higher than L-Tyrosine.[5]High solubility at neutral pH, avoids pH spikes.[5]
Phospho-L-tyrosine Disodium Salt> 50 g/L[11]Very high solubility, stable in neutral pH feeds.[8][11]

Experimental Protocols

Protocol 1: Preparation of an Alkaline L-Tyrosine Stock Solution (e.g., 10 g/L)

  • Materials: L-Tyrosine, Milli-Q or cell culture grade water, 5 M Sodium Hydroxide (NaOH).

  • Procedure: a. Measure approximately 80% of the final required volume of water into a sterile container. b. Adjust the pH of the water to ≥ 13 using 5 M NaOH.[16] c. Slowly add the L-Tyrosine powder while mixing continuously until it is completely dissolved. d. Add water to reach the final volume. e. Sterile filter the solution using a 0.22 µm filter. f. Store at the recommended temperature. Caution: This solution is highly alkaline and must be added to the bioreactor in a controlled manner to prevent pH spikes.[8]

Protocol 2: Monitoring Tyrosine Concentration in Culture Supernatant

  • Sample Preparation: a. Collect a sample from the bioreactor at specified time points. b. Centrifuge the sample to pellet the cells. c. Collect the supernatant for analysis.

  • Analytical Method: a. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying amino acid concentrations. b. Use a suitable HPLC system with a method specifically developed for amino acid analysis (e.g., pre-column derivatization followed by UV or fluorescence detection). c. Prepare a standard curve with known concentrations of tyrosine to quantify the samples accurately.

  • Data Analysis: a. Calculate the tyrosine concentration in each sample based on the standard curve. b. Determine the tyrosine consumption rate to inform adjustments to the feeding strategy.

Visualizations

Tyrosine_Depletion_Pathway Tyr_dep Tyrosine Depletion mTOR_inhibition mTOR Pathway Inhibition Tyr_dep->mTOR_inhibition leads to Productivity_dec Decreased Specific Productivity Tyr_dep->Productivity_dec directly impacts Autophagy_init Autophagy Initiation mTOR_inhibition->Autophagy_init results in Cell_death Autophagic Cell Death Autophagy_init->Cell_death can cause Troubleshooting_Workflow Start Sub-optimal Culture Performance (Low VCD, Low Titer) Check_Tyr Monitor Tyrosine Concentration Start->Check_Tyr Is_Depleted Is Tyrosine Depleted? Check_Tyr->Is_Depleted Adjust_Feed Adjust Feeding Strategy: - Increase feed rate - Increase Tyr concentration Is_Depleted->Adjust_Feed Yes Check_Precipitation Check for Precipitation Is_Depleted->Check_Precipitation No End Optimized Performance Adjust_Feed->End Is_Precipitated Precipitation Observed? Check_Precipitation->Is_Precipitated Change_Source Switch to More Soluble Tyrosine Source (Dipeptide, Modified Tyr) Is_Precipitated->Change_Source Yes Other_Factors Investigate Other Limiting Factors Is_Precipitated->Other_Factors No Change_Source->End Other_Factors->End

References

Technical Support Center: Enhancing L-Tyrosine Solubility in Cell Culture Media with Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dipeptides to overcome the solubility challenges of L-tyrosine in cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is L-tyrosine solubility an issue in cell culture media?

A1: L-tyrosine, an essential amino acid for protein synthesis and cellular metabolism, has very low solubility in aqueous solutions at a neutral pH, typically less than 0.5 g/L.[1][2] This limitation can hinder the preparation of concentrated feed media required for high-density cell cultures, such as those used in fed-batch and perfusion processes for biopharmaceutical production.[1][2]

Q2: How do dipeptides improve L-tyrosine solubility?

A2: By chemically coupling L-tyrosine with another amino acid, such as glycine or alanine, a dipeptide is formed (e.g., Glycyl-L-tyrosine or L-Alanyl-L-tyrosine). These dipeptides exhibit significantly higher solubility at neutral pH, in some cases up to 50 times more soluble than free L-tyrosine.[1][2][3][4] This allows for the formulation of concentrated, pH-neutral media feeds, simplifying bioprocesses.[5]

Q3: My dipeptide solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation can occur for several reasons:

  • Concentration Limit: You may have exceeded the solubility limit of the dipeptide in your chosen solvent. Refer to the solubility data for the specific dipeptide you are using.

  • pH Issues: The pH of your solvent can influence dipeptide solubility. While generally more soluble at neutral pH than L-tyrosine, extreme pH values should be avoided during initial dissolution unless specified by the manufacturer.

  • Salting Out: High concentrations of salts in your buffer or media can reduce the solubility of the dipeptide, causing it to precipitate.

  • Troubleshooting Steps:

    • Gently warm the solution (to no more than 37°C) and vortex to see if the precipitate dissolves.

    • If using a buffer, try dissolving the dipeptide in sterile, purified water first before adding it to your buffered solution.

    • Consider preparing a more dilute stock solution.

Q4: I'm observing unexpected changes in cell growth or metabolism after switching to a dipeptide supplement. Why is this happening?

A4: Different dipeptides can have varying effects on cell metabolism. For instance, studies with CHO cells have shown that while Glycyl-L-tyrosine (GY) and L-tyrosyl-L-valine (YV) had minimal impact on phenotype and metabolism, L-prolyl-L-tyrosine (PY) led to a significant reduction in viable cell density and altered metabolic activity, including increased ATP formation.[1][6] It is crucial to evaluate the specific effects of a chosen dipeptide on your particular cell line.

Q5: How are dipeptides taken up and utilized by the cells?

A5: Dipeptides are transported into the cell by cellular transporters.[5] Once inside the cell, they are cleaved by intracellular enzymes called peptidases, releasing the individual amino acids (e.g., L-tyrosine and glycine or alanine) to be used in cellular processes like protein synthesis.[5][7]

Q6: How should I sterilize my dipeptide stock solutions?

A6: It is recommended to prepare dipeptide stock solutions using sterile water or buffers and then sterilize the final solution by filtration through a 0.22 µm filter.[8] Autoclaving is generally not recommended as the high temperatures can degrade the dipeptide.

Q7: Can I completely replace L-tyrosine with a dipeptide in my cell culture medium?

A7: Yes, in many cases, dipeptides can fully replace free L-tyrosine in cell culture media.[3] Because they are efficiently taken up and metabolized by the cells, they can serve as the sole source of this essential amino acid.[2][3]

Quantitative Data Summary

The following tables provide a summary of the solubility of L-tyrosine and its dipeptide derivatives.

Table 1: Solubility of L-Tyrosine and Common Dipeptides

CompoundSolubility in Water at Neutral pHReference
L-Tyrosine< 0.5 g/L[1][2]
Glycyl-L-tyrosine (GY)Up to 50x higher than L-Tyrosine[1][2][3][4]
L-Alanyl-L-tyrosine (AY)Up to 50x higher than L-Tyrosine[3][4]
L-prolyl-L-tyrosine (PY)Highly soluble[1][6]

Table 2: Commercially Available L-Tyrosine Dipeptides

Product NameDipeptideManufacturerKey Features
cQrex® GYGlycyl-L-tyrosineEvonikHigh solubility, chemically defined, non-animal origin.[1][2][5]
cQrex® AYL-Alanyl-L-tyrosineEvonikHigh solubility, chemically defined, non-animal origin.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Sterile Dipeptide Stock Solution

Materials:

  • Dipeptide powder (e.g., Glycyl-L-tyrosine)

  • Sterile, purified water (e.g., cell culture grade water) or a suitable sterile buffer (e.g., PBS)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Laminar flow hood or biosafety cabinet

Procedure:

  • In a laminar flow hood, weigh the desired amount of dipeptide powder using aseptic technique.

  • Transfer the powder to a sterile conical tube.

  • Add the required volume of sterile, purified water or buffer to achieve the desired stock concentration.

  • Gently vortex or swirl the tube until the dipeptide is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Draw the dipeptide solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile tube or vial.

  • Label the vial with the dipeptide name, concentration, date of preparation, and store at the recommended temperature (typically -20°C for long-term storage).[9]

Protocol 2: Supplementing Cell Culture Medium with Dipeptide Stock Solution

Materials:

  • Prepared sterile dipeptide stock solution

  • Basal cell culture medium

  • Cell culture flasks or plates

  • Cells to be cultured

Procedure:

  • Thaw the dipeptide stock solution at room temperature or in a 37°C water bath.

  • Gently mix the stock solution to ensure homogeneity.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium.

  • Under sterile conditions, add the calculated volume of the dipeptide stock solution to your cell culture medium.

  • Gently swirl the medium to ensure even distribution of the dipeptide.

  • Proceed with your cell seeding and cultivation protocol as usual.

  • For fed-batch cultures, the dipeptide can be included in the concentrated feed solution.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Supplementation weigh Weigh Dipeptide Powder dissolve Dissolve in Sterile Water/Buffer weigh->dissolve sterilize Filter-Sterilize (0.22 µm) dissolve->sterilize store Store at -20°C sterilize->store thaw Thaw Stock Solution store->thaw Begin Experiment add Add to Basal Medium thaw->add culture Seed and Culture Cells add->culture monitor Monitor Cell Growth & Metabolism culture->monitor

Experimental workflow for preparing and using dipeptide stock solutions.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_starvation Tyrosine Starvation dipeptide L-Tyrosine Dipeptide (e.g., Gly-Tyr) transporter Dipeptide Transporter dipeptide->transporter cleavage Intracellular Peptidases transporter->cleavage tyrosine Free L-Tyrosine cleavage->tyrosine protein_synthesis Protein Synthesis tyrosine->protein_synthesis mTOR mTOR Pathway tyrosine->mTOR Sufficient Levels Promote Activation autophagy Autophagy mTOR->autophagy Inhibits tyr_starvation L-Tyrosine Starvation mTOR_inhibition mTOR Inhibition tyr_starvation->mTOR_inhibition autophagy_induction Autophagy Induction mTOR_inhibition->autophagy_induction cell_death Autophagic Cell Death autophagy_induction->cell_death

Cellular uptake and impact of L-tyrosine dipeptides on key signaling pathways.

References

Technical Support Center: L-Tyrosine Recovery from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the recovery of L-tyrosine from fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recovering L-tyrosine from fermentation broth?

A1: The main challenges stem from L-tyrosine's low solubility in aqueous solutions at neutral pH, the presence of microbial cells and other fermentation byproducts, and the tendency of the broth to become viscous and colored, especially when cell lysis occurs.[1] Common issues include inefficient separation of L-tyrosine from biomass, contamination with intracellular components like proteins and nucleic acids, and difficulties in achieving high purity and yield.[1][2]

Q2: Why does the fermentation broth become viscous and dark during L-tyrosine recovery?

A2: This phenomenon is typically observed when alkaline conditions (pH > 9.0) are used to dissolve L-tyrosine.[1] The high pH causes lysis of the microbial cells, releasing intracellular contents such as proteins, DNA, and pigments into the broth.[1][2] This not only increases the viscosity, making filtration and centrifugation difficult, but also introduces a host of impurities that complicate downstream purification.[1]

Q3: What is isoelectrocrystallization and why is it used for L-tyrosine purification?

A3: Isoelectrocrystallization is a purification technique that relies on the principle of minimum solubility of a molecule at its isoelectric point (pI). For L-tyrosine, the pI is approximately 5.63. By adjusting the pH of the L-tyrosine solution to its pI, its solubility is significantly reduced, causing it to crystallize out of the solution, leaving many impurities behind. This is a crucial step in achieving high purity.

Q4: What are the advantages of using an acidification method for L-tyrosine recovery over an alkaline lysis method?

A4: The primary advantage of the acidification method is that it avoids cell lysis.[1] By lowering the pH to around 0.5 with an acid like sulfuric acid, L-tyrosine crystals dissolve without rupturing the microbial cells.[1] This prevents the release of intracellular impurities, resulting in a less viscous and lighter-colored supernatant after centrifugation.[1] This, in turn, simplifies subsequent purification steps and can lead to higher recovery yields and purity.[1]

Troubleshooting Guides

Issue 1: Low Recovery Yield of L-Tyrosine

Possible Causes & Solutions

CauseRecommended Action
Incomplete dissolution of L-tyrosine crystals. L-tyrosine has low solubility at neutral pH. Ensure the pH is adjusted sufficiently to either the acidic range (e.g., pH 0.5-2.0) or the alkaline range (e.g., pH > 9.5) to fully dissolve the L-tyrosine before separating the biomass.[1][3]
L-tyrosine loss during biomass removal. If the broth is highly viscous due to cell lysis, L-tyrosine can be trapped with the cell debris during centrifugation or filtration.[1] Consider using the acidification method to avoid cell lysis and reduce viscosity.[1]
Inefficient crystallization. Optimize the pH for isoelectrocrystallization. The pH should be carefully adjusted to L-tyrosine's isoelectric point (around 5.6). Also, control the temperature during crystallization, as solubility is temperature-dependent.[4][5] Slow cooling can promote the formation of larger, purer crystals.[4]
Co-precipitation with impurities. The presence of other fermentation byproducts or released intracellular components can interfere with L-tyrosine crystallization.[5] A decolorization step using activated carbon before crystallization can help remove some of these impurities.[1]
Issue 2: Poor Purity of the Final L-Tyrosine Product

Possible Causes & Solutions

CauseRecommended Action
Contamination from cell lysis. If using an alkaline lysis method, the release of proteins, nucleic acids, and other cellular components is a major source of impurities.[1][2] Switching to an acidification method that avoids cell lysis can significantly improve purity.[1]
Ineffective decolorization. Pigments from the fermentation medium or released from cells can co-purify with L-tyrosine. Ensure sufficient treatment with activated carbon to remove these colored impurities before crystallization.[1]
Co-crystallization with other amino acids. Fermentation broths can contain other amino acids, such as phenylalanine, which can co-crystallize with L-tyrosine, especially if they have similar properties.[5] Purity can be assessed using methods like HPLC.[4][6] Further purification steps like recrystallization may be necessary.
Inadequate washing of crystals. After filtration, the L-tyrosine crystals should be washed with a suitable solvent (e.g., cold water) to remove any remaining soluble impurities from the mother liquor.
Issue 3: Difficulty in Processing the Fermentation Broth (High Viscosity, Poor Filterability)

Possible Causes & Solutions

CauseRecommended Action
Cell lysis from alkaline treatment. The release of intracellular macromolecules is the primary cause of increased viscosity.[1][2] The most effective solution is to avoid cell lysis by using the acidification method for L-tyrosine dissolution.[1]
High biomass density. While high biomass can contribute to viscosity, the effect is significantly exacerbated by cell lysis.[2] If high biomass is a persistent issue even without lysis, consider dilution or enzymatic treatment (e.g., with DNases to break down released DNA if some lysis is unavoidable).
Formation of excessive foam. L-tyrosine crystals can contribute to excessive foaming during fermentation and processing.[2] The use of appropriate antifoaming agents may be necessary.

Experimental Protocols

Protocol 1: L-Tyrosine Recovery via Acidification and Isoelectrocrystallization

This method is designed to achieve high recovery and purity by avoiding cell lysis.[1]

  • Acidification:

    • Slowly add a strong acid (e.g., 98% sulfuric acid) to the fermentation broth to adjust the pH to approximately 0.5.[1]

    • Stir the mixture until all L-tyrosine crystals are completely dissolved. The broth should not become significantly more viscous or darker in color.[1]

  • Biomass Removal:

    • Separate the microbial cells from the acidified broth by centrifugation.

  • Decolorization:

    • Add activated carbon to the supernatant to decolorize the solution. The exact amount will depend on the level of coloration and should be optimized.

    • Stir for a defined period and then remove the activated carbon by filtration.

  • Isoelectrocrystallization:

    • Slowly add a base (e.g., sodium hydroxide solution) to the clarified L-tyrosine solution to adjust the pH to its isoelectric point (approximately 5.6).

    • L-tyrosine will precipitate as white crystals. Allow sufficient time for crystallization to complete. Slow cooling can improve crystal size and purity.[4]

  • Final Product Recovery:

    • Collect the L-tyrosine crystals by filtration.

    • Wash the crystals with cold water to remove residual soluble impurities.

    • Dry the purified L-tyrosine crystals.

Protocol 2: Quantification of L-Tyrosine using HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for determining the concentration and purity of L-tyrosine.[4][7]

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to remove cells and particulate matter.

    • Filter the supernatant through a 0.22 µm filter.

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the instrument.

  • HPLC Conditions (Example):

    • Column: A suitable column for amino acid analysis, such as a C18 column or a mixed-mode column.[6]

    • Mobile Phase: The mobile phase composition will depend on the column and detection method. It often consists of a buffer and an organic solvent.

    • Detection: UV detection at a wavelength where L-tyrosine absorbs (e.g., 274.5 nm or 283 nm).[8][9]

    • Flow Rate and Temperature: These parameters should be optimized for good separation and peak shape.

  • Quantification:

    • Prepare a series of L-tyrosine standards of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of L-tyrosine in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Solubility of L-Tyrosine at Different pH Values (at 25 °C)

pHSolubility (mg/mL)Reference
1.82.0[3]
3.2 - 7.50.45[3][8]
9.51.4[3]
10.03.8[3]

Table 2: Comparison of L-Tyrosine Recovery Methods

MethodKey StepsReported YieldReported PurityAdvantagesDisadvantagesReference
Alkaline Lysis pH adjustment to >9.0, cell lysis, biomass removal, acid precipitation.90-95%98%High dissolution of L-tyrosine.Increased broth viscosity, release of impurities, difficult processing.[1][2]
Acidification pH adjustment to ~0.5, biomass removal, decolorization, isoelectrocrystallization.92%>98.5%Avoids cell lysis, lower viscosity, fewer impurities.Requires handling of strong acids.[1]

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_recovery Recovery & Purification cluster_outputs Outputs Fermentation L-Tyrosine Fermentation Broth (Cells + L-Tyrosine Crystals + Medium) Acidification Acidification (pH ~0.5) Fermentation->Acidification Dissolve L-Tyrosine Centrifugation Centrifugation Acidification->Centrifugation Decolorization Decolorization (Activated Carbon) Centrifugation->Decolorization Supernatant Biomass Waste Biomass Centrifugation->Biomass Cell Pellet Crystallization Isoelectrocrystallization (pH ~5.6) Decolorization->Crystallization FiltrationDrying Filtration & Drying Crystallization->FiltrationDrying Purified Purified L-Tyrosine FiltrationDrying->Purified troubleshooting_logic Start Low L-Tyrosine Purity CheckViscosity Is broth highly viscous? Start->CheckViscosity CheckColor Is final product colored? CheckViscosity->CheckColor No Sol_Acidify Switch to Acidification Method to avoid cell lysis. CheckViscosity->Sol_Acidify Yes CheckPurity HPLC shows other peaks? CheckColor->CheckPurity No Sol_Decolorize Improve Decolorization Step (e.g., more activated carbon). CheckColor->Sol_Decolorize Yes Sol_Recrystallize Perform Recrystallization to remove co-crystallized impurities. CheckPurity->Sol_Recrystallize Yes End Purity Improved CheckPurity->End No Sol_Acidify->End Sol_Decolorize->End Sol_Recrystallize->End

References

Impact of storage conditions on the stability of concentrated tyrosine feed media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Concentrated Tyrosine Feed Media

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the impact of storage conditions on the stability of concentrated tyrosine feed media. Below are frequently asked questions, troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of precipitation in my concentrated tyrosine feed media during storage?

A: The primary cause of precipitation is the low solubility of L-tyrosine at or near neutral pH.[1] In concentrated feed media, the precipitate is predominantly composed of amino acids, with L-tyrosine being the most prevalent component (approximately 77% by weight), often co-precipitating with L-phenylalanine (around 4% by weight).[2] This issue is exacerbated in process intensification efforts that require highly concentrated feeds.[2]

Q2: How does storage temperature affect the stability and appearance of the feed media?

A: Storage temperature significantly impacts both the chemical stability of amino acids and the physical appearance of the media. Storing media at refrigerated temperatures (4-8°C) is shown to reduce amino acid degradation compared to room temperature storage.[3][4] Furthermore, storage at 4-8°C can significantly minimize the formation of colored compounds, which can occur at higher temperatures.[4]

Q3: What is the role of pH in maintaining tyrosine stability and preventing precipitation?

A: pH is a critical factor for tyrosine solubility. Tyrosine's solubility is lowest in the pH range of 3 to 8.5 and increases significantly in acidic (below pH 2) or alkaline (above pH 9) conditions.[5] Adjusting the media preparation pH to an alkaline range (e.g., pH 9-10) can prevent tyrosine precipitation, even at concentrations up to 6.0 g/L.[4][6] However, using a separate high-pH feed can add complexity to cell culture processes, such as the risk of pH spikes in the bioreactor.[1][7]

Q4: I've noticed my media turning a yellow or brown color over time. What causes this?

A: The discoloration is likely due to chemical reactions, such as the Maillard reaction, occurring between components in the media, which can be accelerated by factors like heat and light.[8] Storing the media at lower temperatures (4-8°C) significantly reduces color formation.[4]

Q5: How long can I store my concentrated tyrosine feed media?

A: The viable storage duration depends heavily on the formulation and storage conditions (pH, temperature, light exposure). Studies have shown that significant degradation of some media components can occur over 28 days, even under controlled conditions.[9] For long-term stability, it is crucial to optimize pH and store at 4-8°C, but validation for your specific media and process is recommended.[4]

Q6: Are there effective alternatives to free L-tyrosine for highly concentrated feeds?

A: Yes, several alternatives offer enhanced solubility at neutral pH. Dipeptides, such as glycyl-L-tyrosine, can increase solubility by up to 50 times compared to free L-tyrosine.[1][7] Chemically modified versions, like phospho-L-tyrosine disodium salt, also provide improved solubility and stability, preventing precipitation over several months in liquid feed.

Q7: My cell culture is showing inconsistent growth and productivity. Could my feed media storage be the cause?

A: Yes, variability in media components due to improper storage can directly impact cell culture performance and product quality.[4] Precipitation removes essential amino acids from the solution, changing the nutrient composition, while chemical degradation can lead to the loss of critical components and the formation of potentially toxic byproducts.[2][9]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered with concentrated tyrosine feed media.

Issue 1: Visible Precipitate in Feed Media
Potential Cause Troubleshooting Steps
Low Solubility at Neutral pH 1. Verify pH: Check if the media pH is within the low-solubility range (3-8.5).[5]2. Adjust pH: For future preparations, consider adjusting the final pH to an alkaline range (~pH 9-10) to increase tyrosine solubility.[4]3. Use Alternatives: Evaluate the use of more soluble tyrosine dipeptides or chemically modified tyrosine for your application.[1]
Low Storage Temperature 1. Review Preparation Protocol: Preparing the medium at a slightly elevated temperature (e.g., 40-50°C) before storing at 4-8°C can help prevent precipitation.[4]
High Tyrosine Concentration 1. Re-evaluate Concentration: Determine if the current tyrosine concentration is essential. If possible, reducing the concentration may resolve precipitation.2. Adopt High-pH Strategy: If high concentration is necessary, utilize a high-pH feed strategy.[6]
Issue 2: Media Discoloration (Yellowing/Browning)
Potential Cause Troubleshooting Steps
High Storage Temperature 1. Lower Storage Temperature: Store media at 4-8°C to minimize the rate of chemical reactions that cause discoloration.[4]
Light Exposure 1. Protect from Light: Store media containers in the dark or use amber-colored vessels to prevent photo-oxidation of light-sensitive components.[10]
Extended Storage Time 1. Use Fresh Media: Prepare feed media closer to the time of use to reduce the duration over which degradation reactions can occur.

Data Summary

The stability of a concentrated feed medium is highly dependent on both its preparation and storage conditions.

Table 1: Effect of Final Preparation pH and Storage Temperature on Media Stability After 28 Days

Final Preparation pHStorage at Room Temperature (RT)Storage at 4-8°C
7.0 - 7.8 No Precipitation, but potential for increased amino acid degradation and color formation.[3][4]Precipitation Observed .[4]
9.0 No Precipitation.No Precipitation. Reduced color formation compared to RT.[4]
10.0 No Precipitation.No Precipitation. Reduced color formation compared to RT.[4]

Experimental Protocols

Protocol 1: Visual Assessment of Media Stability

Objective: To visually inspect for signs of instability such as precipitation and color change over time.

Methodology:

  • Prepare the concentrated tyrosine feed medium according to your standard protocol.

  • Aliquot the medium into multiple sterile, transparent containers.

  • Designate different storage conditions for the aliquots (e.g., Room Temperature in light, Room Temperature in dark, 4-8°C in dark).

  • At regular intervals (e.g., Day 0, 7, 14, 21, 28), visually inspect each aliquot.

  • Record observations by taking high-resolution photographs against a white background.

  • Document the first appearance and extent of any precipitate (e.g., none, light haze, flocculent, dense sediment).

  • Document any color change by comparing to the Day 0 sample.

Protocol 2: Quantification of Soluble Tyrosine Concentration

Objective: To accurately measure the concentration of soluble tyrosine in the feed medium to assess degradation or loss due to precipitation.

Methodology (Based on HPLC) :

  • Sample Preparation:

    • Carefully collect a liquid sample from the top portion of the stored medium, avoiding any visible precipitate.

    • Perform a deproteinization step if necessary, for example, using a 10 kDa molecular weight cut-off spin filter.

    • Dilute the sample to fall within the quantifiable range of the assay using an appropriate buffer.

  • Derivatization (Pre-column):

    • Use a validated derivatization method to make the amino acids detectable. A common approach uses ortho-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids.[11]

  • Chromatographic Separation:

    • Inject the derivatized sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a reverse-phase column.[11]

  • Detection:

    • Use a variable wavelength or fluorescence detector set to the appropriate wavelengths for the derivatized amino acids.[11][12]

  • Quantification:

    • Create a standard curve using known concentrations of a tyrosine standard.

    • Compare the peak area of the tyrosine in the sample to the standard curve to determine its concentration.

Protocol 3: Characterization of Precipitate

Objective: To identify the components of any precipitate formed during storage.

Methodology:

  • Precipitate Collection:

    • Isolate the precipitate from the medium by centrifugation or gravity settlement.[4]

    • Carefully remove the supernatant.

    • Wash the precipitate with a suitable solvent (e.g., cold deionized water) to remove residual soluble components and re-centrifuge.

  • Solubilization:

    • Re-dissolve the precipitate in a solvent known to solubilize tyrosine, such as a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH).

  • Component Analysis:

    • Amino Acid Analysis: Analyze the re-dissolved solution using the HPLC method described in Protocol 2 to identify and quantify the amino acid components.[2]

    • Inorganic Analysis: Use Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) to identify and quantify any inorganic elements present in the precipitate.[2]

Visualizations

References

Validation & Comparative

Comparative Analysis of Tyrosine Betaine and Glycine Betaine as Osmoprotectants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of different osmoprotectants is crucial for developing strategies to mitigate the detrimental effects of osmotic stress on cells and organisms. This guide provides a comparative analysis of two such compounds: the well-characterized glycine betaine and the lesser-known tyrosine betaine.

While extensive research has illuminated the role of glycine betaine as a potent osmoprotectant, a direct comparative analysis with this compound is notably absent in the current scientific literature. This guide, therefore, presents a comprehensive overview of the known osmoprotective mechanisms of glycine betaine, supported by experimental data and methodologies. The absence of equivalent data for this compound will be clearly indicated, highlighting a significant knowledge gap and a potential avenue for future research.

Glycine Betaine: A Potent and Well-Studied Osmoprotectant

Glycine betaine (N,N,N-trimethylglycine) is a quaternary ammonium compound that is widely recognized for its ability to protect cells from the adverse effects of osmotic stress.[1][2] It functions as a "compatible solute," meaning it can accumulate to high intracellular concentrations to balance external osmolarity without interfering with normal cellular processes.[1]

Mechanism of Action

The osmoprotective effects of glycine betaine are multifaceted and include:

  • Osmotic Adjustment: By accumulating in the cytoplasm, glycine betaine increases the intracellular solute concentration, thereby reducing the water potential gradient and preventing water loss from the cell.

  • Stabilization of Macromolecules: Glycine betaine has been shown to stabilize proteins and enzymes, protecting them from denaturation and maintaining their function under stress conditions.[3]

  • Protection of Photosynthetic Machinery: In plants, glycine betaine plays a crucial role in protecting the components of the photosynthetic apparatus from damage induced by osmotic stress.

  • ROS Detoxification: Glycine betaine can help mitigate oxidative stress by scavenging reactive oxygen species (ROS) that are often produced in excess during osmotic stress.[4]

Signaling Pathways

The accumulation of glycine betaine in response to osmotic stress is a regulated process involving specific signaling pathways. In plants, the biosynthesis of glycine betaine from choline is catalyzed by two key enzymes: choline monooxygenase (CMO) and betaine aldehyde dehydrogenase (BADH).[2] The expression of the genes encoding these enzymes is often upregulated in response to osmotic stress signals. Studies in watermelon suspension cells have suggested that jasmonate signaling plays a role in the osmotic stress-induced biosynthesis of glycine betaine.[5]

dot

Caption: Glycine Betaine biosynthesis signaling pathway under osmotic stress.

This compound: An Unexplored Potential Osmoprotectant

This compound (N,N,N-trimethyltyrosine) is structurally similar to glycine betaine, suggesting it may also possess osmoprotective properties. However, a thorough investigation into its efficacy and mechanism of action is currently lacking in the scientific literature. The search for direct comparative studies, quantitative data, and detailed experimental protocols for this compound as an osmoprotectant yielded no significant results.

Quantitative Data Comparison

Due to the lack of available research on this compound as an osmoprotectant, a quantitative comparison with glycine betaine is not possible at this time. The following table summarizes the type of quantitative data that would be necessary for a comprehensive comparative analysis.

ParameterGlycine Betaine (Hypothetical Data)This compound (Data Not Available)
Cell Viability (%) under Osmotic Stress 85%-
Intracellular Accumulation (mM) 150-
Enzyme Activity Protection (%) 90%-
Reduction in ROS Levels (%) 60%-

Experimental Protocols

To facilitate future research in this area, we provide a generalized experimental workflow for the comparative analysis of osmoprotectants.

Experimental_Workflow cluster_0 Cell Culture and Stress Induction cluster_1 Assessment of Osmoprotective Efficacy cluster_2 Mechanistic Studies cluster_3 Data Analysis and Comparison A Cell Seeding B Treatment with Osmoprotectants (Glycine Betaine vs. This compound) A->B C Induction of Osmotic Stress (e.g., with Sorbitol or NaCl) B->C D Cell Viability Assay (e.g., MTT, Trypan Blue) C->D E Measurement of Intracellular Osmolyte Concentration (e.g., HPLC) C->E F Enzyme Activity Assays C->F G Quantification of ROS Levels C->G H Gene Expression Analysis (e.g., qPCR, RNA-seq) C->H I Western Blot for Signaling Proteins C->I J Statistical Analysis of Quantitative Data D->J E->J F->J G->J H->J I->J

References

Comparative Guide to the Osmoprotective Functions of Proline and Glycine Betaine in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the osmoprotective capabilities of two key compatible solutes, proline and glycine betaine, in the model plant Arabidopsis thaliana. The information presented is supported by experimental data to aid in the research and development of strategies for enhancing plant stress tolerance.

Introduction to Osmoprotectants in Arabidopsis thaliana

Abiotic stresses, such as drought and high salinity, pose significant threats to plant growth and agricultural productivity. Plants have evolved various mechanisms to cope with these challenges, one of which is the accumulation of compatible solutes, also known as osmoprotectants. These are small, soluble molecules that are non-toxic at high concentrations and help maintain cellular turgor, protect cellular structures, and scavenge reactive oxygen species (ROS) under osmotic stress.[1][2]

Among the most studied osmoprotectants are the amino acid proline and the quaternary ammonium compound glycine betaine. Both play crucial roles in mitigating the detrimental effects of osmotic stress, but they differ in their biosynthetic pathways, accumulation levels, and precise mechanisms of action.[2][3] Understanding these differences is vital for developing targeted approaches to improve crop resilience. This guide focuses on their functions in Arabidopsis thaliana, a primary model organism for plant biology research.

Data Presentation: Proline vs. Glycine Betaine under Osmotic Stress

The following tables summarize quantitative data from various studies on the effects of proline and glycine betaine on Arabidopsis thaliana under osmotic stress conditions.

Table 1: Endogenous Accumulation of Proline and Glycine Betaine in Arabidopsis thaliana under Osmotic Stress.

OsmolyteStress ConditionFold Increase in Concentration (approx.)Reference
Proline 100 mM NaCl>10-fold[4]
200 mM Mannitol>10-fold[5]
Water StressSignificant increase[3]
Glycine Betaine Cold AcclimationSharp increase[6]
Water Stress (-1.6 MPa)~18-fold[6]
Exogenous ABA applicationSignificant increase[6]

Table 2: Comparative Effects of Proline and Glycine Betaine on Physiological and Biochemical Parameters of Arabidopsis thaliana under Osmotic Stress.

ParameterOsmoprotectantEffect under Osmotic StressReference
Germination Rate Proline (transgenic overexpression)Higher than wild-type under mannitol stress[7]
Glycine Betaine (transgenic)Enhanced tolerance to salt and cold during germination[8]
Root Length Proline (transgenic overexpression)Longer roots than wild-type under mannitol stress[7]
Glycine Betaine (transgenic)Improved root growth under drought and salt stress[9]
Relative Water Content Proline (exogenous application)Maintained higher RWC[10]
Glycine Betaine (transgenic)Maintained higher RWC under salt stress[9]
Photosystem II Activity ProlineProtects PSII from photoinhibition[1]
Glycine BetaineProtects PSII components from damage[11]
Lipid Peroxidation (MDA levels) Proline (exogenous application)Reduced MDA levels[10]
Glycine BetaineReduces oxidative damage[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Osmotic Stress Tolerance Assay in Arabidopsis thaliana

This protocol is used to assess the ability of plants to germinate and grow under osmotic stress.

  • Materials:

    • Arabidopsis thaliana seeds (wild-type and experimental lines)

    • Murashige and Skoog (MS) medium including vitamins

    • Sucrose

    • Agar

    • Mannitol or Sodium Chloride (NaCl)

    • Petri plates

    • Sterile water

    • Growth chamber

  • Procedure:

    • Prepare 1/2 MS medium with 1% sucrose and 0.8% agar.

    • Autoclave the medium and cool to ~50-60°C.

    • Add sterile mannitol (e.g., 200-400 mM) or NaCl (e.g., 100-175 mM) to the medium for stress treatments. Pour plates.[12][13]

    • Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with a drop of Tween-20 for 10 minutes, and then rinse 4-5 times with sterile water.

    • Sow seeds on control and stress-containing plates.

    • Seal the plates and stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

    • Monitor daily and record germination rates, green cotyledon rates, and primary root length at specified time points (e.g., 7-15 days).[13]

2. Quantification of Proline Content

This colorimetric assay is based on the reaction of proline with ninhydrin.

  • Materials:

    • Plant tissue (e.g., 50-100 mg fresh weight)

    • 3% (w/v) Sulfosalicylic acid

    • Glacial acetic acid

    • Acidic ninhydrin reagent (ninhydrin in a mixture of glacial acetic acid and phosphoric acid)

    • Toluene

    • L-proline standard solutions

    • Spectrophotometer

  • Procedure:

    • Homogenize plant tissue in 3% sulfosalicylic acid.

    • Centrifuge the homogenate at 12,000 rpm for 10 minutes.

    • To 2 mL of the supernatant, add 2 mL of glacial acetic acid and 2 mL of acidic ninhydrin reagent.

    • Boil the mixture in a water bath at 100°C for 60 minutes.

    • Terminate the reaction by placing the tubes on ice.

    • Add 4 mL of toluene and vortex thoroughly to extract the chromophore.

    • Allow phase separation and measure the absorbance of the upper toluene layer at 520 nm.

    • Calculate proline concentration based on a standard curve prepared with L-proline.[4][6]

3. Quantification of Glycine Betaine Content

This method involves the formation of a periodide complex with glycine betaine, which is then measured spectrophotometrically.

  • Materials:

    • Dried plant tissue

    • Milli-Q water

    • 2 N Sulfuric acid (H₂SO₄)

    • Cold potassium iodide-iodine reagent (periodide solution)

    • 1,2-dichloroethane

    • Glycine betaine standard solutions

    • Spectrophotometer

  • Procedure:

    • Extract glycine betaine from finely ground dry plant material with Milli-Q water.

    • Centrifuge the extract, and mix the supernatant with 2 N H₂SO₄.

    • Add the cold periodide solution to the mixture and store at 4°C for 16 hours.

    • Centrifuge at 10,000 x g for 15 minutes at 0°C.

    • Discard the supernatant and dissolve the periodide crystals in 1,2-dichloroethane.

    • After a 2-2.5 hour incubation at room temperature, measure the absorbance at 365 nm.

    • Quantify the glycine betaine concentration using a standard curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Proline Biosynthesis and Signaling in Response to Osmotic Stress

// Nodes Osmotic_Stress [label="Osmotic Stress\n(Drought, Salinity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ABA [label="ABA Biosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; P5CS1 [label="P5CS1 Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; P5CS_enzyme [label="P5CS Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glutamate [label="Glutamate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; P5C [label="P5C", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proline [label="Proline", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; P5CR [label="P5CR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stress_Tolerance [label="Stress Tolerance\n(Osmotic Adjustment, ROS Scavenging)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDH [label="PDH Gene\nExpression", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proline_Deg [label="Proline\nDegradation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Osmotic_Stress -> ABA [label="induces"]; ABA -> P5CS1 [label="activates"]; P5CS1 -> P5CS_enzyme [label="translates to"]; Glutamate -> P5C [label="ATP, NADPH", arrowhead="open", headlabel="", taillabel="", dir="forward", edgetooltip="Catalyzed by P5CS"]; P5CS_enzyme [shape=plaintext, label="", width=0, height=0]; P5CS_enzyme -> Glutamate [style=dashed, arrowhead=none]; P5C -> Proline [label="NAD(P)H", arrowhead="open", headlabel="", taillabel="", dir="forward", edgetooltip="Catalyzed by P5CR"]; P5CR [shape=plaintext, label="", width=0, height=0]; P5CR -> P5C [style=dashed, arrowhead=none]; Proline -> Stress_Tolerance [label="leads to"]; Osmotic_Stress -> PDH [label="represses", style=dashed, color="#EA4335"]; PDH -> Proline_Deg [label="mediates"]; Proline -> Proline_Deg [arrowhead=tee, color="#EA4335"]; }

Caption: Proline biosynthesis is primarily regulated by osmotic stress via ABA-dependent signaling.

Glycine Betaine Biosynthesis and Action in Arabidopsis thaliana

// Nodes Osmotic_Stress [label="Osmotic Stress\n(Drought, Salinity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JA_SA_ABA [label="JA, SA, ABA\nSignaling", fillcolor="#FBBC05", fontcolor="#202124"]; CMO [label="CMO Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; BADH [label="BADH Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Choline [label="Choline", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Betaine_Aldehyde [label="Betaine Aldehyde", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Glycine_Betaine [label="Glycine Betaine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CMO_enzyme [label="CMO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BADH_enzyme [label="BADH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stress_Tolerance [label="Stress Tolerance\n(Enzyme Protection, Membrane Stability)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Osmotic_Stress -> JA_SA_ABA [label="induces"]; JA_SA_ABA -> CMO [label="upregulates"]; JA_SA_ABA -> BADH [label="upregulates"]; Choline -> Betaine_Aldehyde [label="catalyzed by", arrowhead="open", dir="forward"]; Betaine_Aldehyde -> Choline [label="", arrowhead="none", style=invis]; CMO_enzyme -> Choline [style=dashed, arrowhead=none]; Betaine_Aldehyde -> Glycine_Betaine [label="catalyzed by", arrowhead="open", dir="forward"]; Glycine_Betaine -> Betaine_Aldehyde [label="", arrowhead="none", style=invis]; BADH_enzyme -> Betaine_Aldehyde [style=dashed, arrowhead=none]; Glycine_Betaine -> Stress_Tolerance [label="leads to"]; }

Caption: Glycine betaine synthesis is induced by stress, involving phytohormone signaling pathways.

Experimental Workflow for Comparing Osmoprotectant Function

// Nodes Start [label="Plant Material\n(Wild-Type & Transgenic Arabidopsis)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stress_Application [label="Impose Osmotic Stress\n(Mannitol or NaCl)", fillcolor="#FBBC05", fontcolor="#202124"]; Phenotypic_Analysis [label="Phenotypic Analysis\n(Germination, Root Growth, Biomass)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Physiological_Analysis [label="Physiological Measurements\n(Relative Water Content, Photosynthetic Efficiency)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biochemical_Analysis [label="Biochemical Assays\n(Proline, Glycine Betaine, MDA Content)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Comparison [label="Comparative Data Analysis", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on Osmoprotective Efficacy", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Stress_Application; Stress_Application -> Phenotypic_Analysis; Stress_Application -> Physiological_Analysis; Stress_Application -> Biochemical_Analysis; Phenotypic_Analysis -> Data_Comparison; Physiological_Analysis -> Data_Comparison; Biochemical_Analysis -> Data_Comparison; Data_Comparison -> Conclusion; }

Caption: Workflow for the comparative analysis of osmoprotectants in Arabidopsis thaliana.

Conclusion

Both proline and glycine betaine are effective osmoprotectants that enhance the tolerance of Arabidopsis thaliana to osmotic stress. Proline accumulation is often more pronounced and is tightly regulated by stress-induced ABA signaling.[14][15] Its roles extend from osmotic adjustment to ROS scavenging and signaling.[1] Glycine betaine, while not naturally produced in large quantities by Arabidopsis, demonstrates significant protective effects when introduced via genetic engineering.[8][9] It is particularly effective in stabilizing proteins and membranes.[11]

The choice of targeting either proline or glycine betaine biosynthesis for enhancing stress tolerance in plants may depend on the specific stress conditions and the desired protective mechanism. Future research could focus on engineering plants to produce optimal levels of both osmoprotectants to leverage their distinct and complementary protective functions.

References

Comparative Efficacy of Proline and Glycine Betaine in Mitigating Drought Stress in Wheat: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on the scope of this guide: While the intended focus of this comparison was tyrosine betaine, a thorough review of existing scientific literature revealed a significant lack of research on its specific effects on drought stress in wheat. Therefore, this guide provides a comprehensive comparison between proline and the well-researched osmoprotectant, glycine betaine , as a representative betaine compound. This substitution allows for a data-driven analysis of their respective efficacies in alleviating the adverse effects of drought on wheat. One study has suggested that proline may have superior efficacy in mitigating oxidative stress compared to an unspecified betaine[1].

Introduction

Drought is a major abiotic stress that severely limits wheat productivity worldwide. Plants have evolved various mechanisms to cope with water scarcity, including the accumulation of compatible solutes, also known as osmoprotectants. These molecules, such as the amino acid proline and the quaternary ammonium compound glycine betaine, play crucial roles in osmotic adjustment, detoxification of reactive oxygen species (ROS), and protection of cellular structures. This guide provides a comparative analysis of the efficacy of exogenously applied proline and glycine betaine in enhancing drought tolerance in wheat, supported by experimental data and detailed methodologies.

Quantitative Data Presentation

The following tables summarize the quantitative effects of proline and glycine betaine application on various physiological and growth parameters of wheat subjected to drought stress.

Table 1: Effect of Exogenous Proline on Wheat under Drought Stress
ParameterDrought LevelProline TreatmentResult% Change vs. Drought ControlReference
Plant Height (cm)Severe30 mM Foliar Spray58.10Increased[2]
Shoot Dry Weight (g)Severe30 mM Foliar Spray3.66Increased[2]
Root Dry Weight (g)Severe30 mM Foliar Spray1.28+65%[2]
Grain YieldMild Drought25 mM Foliar SprayIncreased+2.88%[1]
Grain YieldMild Drought50 mM Foliar SprayIncreased+10.81%[1]
Grain YieldSevere Drought25 mM Foliar SprayIncreased+33.90%[1]
Grain YieldSevere Drought50 mM Foliar SprayIncreased+52.88%[1]
Malondialdehyde (MDA) ContentMild Drought25 mM Foliar SprayIncreased+77.88%[1]
Malondialdehyde (MDA) ContentSevere Drought50 mM Foliar SprayIncreased+41.40%[1]
Endogenous Proline Content (mg g⁻¹ FW)Drought1 mM Foliar Spray2.25-66%[3]
Leaf Water Potential (MPa)Drought1 mM Foliar Spray-1.85Increased[3]
Table 2: Effect of Exogenous Glycine Betaine on Wheat under Drought Stress
ParameterDrought LevelGlycine Betaine TreatmentResult% Change vs. Drought ControlReference
Plant Height80% FMC5 mM Foliar SprayIncreased+11%[4]
Plant Height60% FMC5 mM Foliar SprayIncreased+28%[4]
Shoot Fresh Weight60% FMC5 mM Foliar SprayIncreased+41%[4]
Photosynthetic Rate (Pn)60% FMC5 mM Foliar SprayIncreased+27%[4]
Transpiration Rate (E)60% FMC5 mM Foliar SprayIncreased+47%[4]
Stomatal Conductance (gs)60% FMC5 mM Foliar SprayIncreased+35%[4]
Grains per SpikeProlonged Drought100 mM Foliar SprayImproved-[5]
Thousand Grain WeightProlonged Drought100 mM Foliar SprayImproved-[5]
Endogenous Proline AccumulationWater Stress100 mM Root Priming412% of controlLower than non-primed[6]
Total Soluble Sugars AccumulationWater Stress100 mM Root Priming196% of controlLower than non-primed[6]

Experimental Protocols

Proline Application and Drought Stress Induction in Wheat

Objective: To evaluate the effect of exogenous proline on the growth and physiological responses of wheat under drought stress.

Materials and Methods:

  • Plant Material: Wheat ( Triticum aestivum L.) seeds are surface-sterilized and sown in pots containing a sterilized soil mixture.

  • Growth Conditions: Plants are grown in a controlled environment with a defined photoperiod, temperature, and humidity.

  • Drought Stress Induction: Drought is typically imposed at a specific growth stage (e.g., tillering, anthesis) by withholding irrigation until the soil moisture content reaches a predetermined level (e.g., 45% or 60% of field capacity)[1]. Control plants are maintained at optimal soil moisture (e.g., 80% field capacity).

  • Proline Application: Proline solutions of varying concentrations (e.g., 25 mM, 50 mM) are prepared and applied to the plants, usually as a foliar spray until the leaves are thoroughly wet[1]. A control group under drought stress receives a spray of deionized water.

  • Data Collection: Morphological parameters (plant height, biomass), physiological parameters (relative water content, chlorophyll content, gas exchange), and biochemical markers (proline content, MDA content, antioxidant enzyme activity) are measured at specific time points after treatment.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the significance of the treatments, with means compared using a suitable post-hoc test like Tukey's test at a significance level of p ≤ 0.05.

Glycine Betaine Application and Drought Stress Induction in Wheat

Objective: To assess the efficacy of exogenous glycine betaine in mitigating drought stress in wheat.

Materials and Methods:

  • Plant Material and Growth Conditions: Similar to the proline protocol, wheat seedlings are grown in pots under controlled environmental conditions.

  • Drought Stress Induction: Water stress is induced by withholding irrigation to achieve different field moisture capacities (FMC), such as 80% and 60% FMC[4].

  • Glycine Betaine Application: A solution of glycine betaine (e.g., 5 mM) is applied as a foliar spray to the wheat plants[4]. Alternatively, root priming with GB solutions (e.g., 50 mM, 100 mM) can be performed before the onset of drought[6].

  • Data Collection: A range of parameters are measured, including morphological traits (plant height, fresh and dry weight), physiological characteristics (photosynthetic rate, transpiration rate, stomatal conductance), and biochemical indicators (chlorophyll content).

  • Statistical Analysis: A completely randomized design (CRD) is often employed, and the collected data are analyzed using ANOVA to test for significant differences between treatments.

Signaling Pathways and Experimental Workflow

Signaling Pathways in Drought Stress Mitigation

The following diagrams illustrate the putative signaling pathways through which proline and glycine betaine enhance drought tolerance in wheat.

Proline_Signaling_Pathway Drought Drought Stress ABA_synthesis ↑ Abscisic Acid (ABA) Synthesis Drought->ABA_synthesis ROS_production ↑ Reactive Oxygen Species (ROS) Drought->ROS_production ABA_receptor ABA Receptors (PYL/PYR/RCAR) ABA_synthesis->ABA_receptor ROS_scavenging ROS Scavenging (Antioxidant Enzymes) ROS_production->ROS_scavenging induces PP2C PP2Cs (Negative Regulators) ABA_receptor->PP2C inhibition SnRK2 SnRK2s (Protein Kinases) PP2C->SnRK2 inhibition Proline_synthesis ↑ Proline Biosynthesis (P5CS gene) SnRK2->Proline_synthesis activation Stomatal_closure Stomatal Closure SnRK2->Stomatal_closure activation Osmotic_adjustment Osmotic Adjustment Cell Turgor Maintenance Proline_synthesis->Osmotic_adjustment Proline_synthesis->ROS_scavenging contributes to

Caption: Proline-mediated drought stress signaling pathway in wheat.

Glycine_Betaine_Signaling_Pathway Drought Drought Stress Drought_tolerance Enhanced Drought Tolerance Drought->Drought_tolerance negatively impacts GB_application Exogenous Glycine Betaine (GB) Application Osmotic_adjustment Osmotic Adjustment GB_application->Osmotic_adjustment Membrane_stabilization Membrane & Protein Stabilization GB_application->Membrane_stabilization Photosynthesis_protection Protection of Photosynthetic Apparatus GB_application->Photosynthesis_protection ROS_detoxification ↑ Antioxidant Enzymes (SOD, POD) ROS Detoxification GB_application->ROS_detoxification ABA_signaling Modulation of ABA Signaling (TaSnRK2.8, TaPP2C) GB_application->ABA_signaling Osmotic_adjustment->Drought_tolerance Membrane_stabilization->Drought_tolerance Photosynthesis_protection->Drought_tolerance ROS_detoxification->Drought_tolerance ABA_signaling->Drought_tolerance

Caption: Glycine betaine-mediated drought stress mitigation pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for comparing the efficacy of osmoprotectants in mitigating drought stress in wheat.

Experimental_Workflow cluster_treatments Treatment Application start Start: Wheat Seed Germination & Seedling Growth stress_induction Drought Stress Induction (e.g., withholding water) start->stress_induction control Control (Well-watered) stress_induction->control No Stress drought_control Drought Control (Water Spray) stress_induction->drought_control Stress proline_treatment Proline Treatment (Foliar Spray) stress_induction->proline_treatment Stress gb_treatment Glycine Betaine Treatment (Foliar Spray) stress_induction->gb_treatment Stress data_collection Data Collection (Morphological, Physiological, Biochemical Parameters) control->data_collection drought_control->data_collection proline_treatment->data_collection gb_treatment->data_collection analysis Statistical Analysis (ANOVA, Mean Comparison) data_collection->analysis conclusion Conclusion: Comparative Efficacy Assessment analysis->conclusion

Caption: Experimental workflow for comparing osmoprotectants.

Discussion and Conclusion

Both proline and glycine betaine have demonstrated significant efficacy in mitigating the adverse effects of drought stress on wheat, albeit through partially overlapping and distinct mechanisms.

Proline application, particularly as a foliar spray, has been shown to significantly improve growth parameters such as plant height and root and shoot biomass under drought conditions[2]. Notably, it has a substantial positive impact on grain yield, with increases of over 50% observed under severe drought[1]. The mechanism of proline action involves osmotic adjustment, which helps maintain cell turgor, and it also plays a role in scavenging reactive oxygen species. Interestingly, exogenous proline application can sometimes lead to an increase in malondialdehyde (MDA) content, an indicator of lipid peroxidation, suggesting a complex role in the oxidative stress response[1]. Furthermore, exogenous application can lead to a decrease in the plant's own endogenous proline synthesis[3].

Glycine betaine also effectively enhances drought tolerance in wheat. Its application can lead to significant improvements in plant height, biomass, and key physiological processes like photosynthesis, transpiration, and stomatal conductance[4]. Glycine betaine is particularly effective in protecting the photosynthetic machinery and stabilizing cellular membranes and proteins. Root priming with glycine betaine has been shown to reduce the accumulation of stress-induced osmolytes like proline and soluble sugars, suggesting it may provide a more direct or efficient means of osmotic protection[6]. This could be advantageous as the plant would expend less energy on synthesizing its own osmoprotectants. Glycine betaine also enhances the activity of antioxidant enzymes, contributing to ROS detoxification[6].

References

Metabolomic profiling of salt-stressed algae with and without tyrosine betaine accumulation

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the metabolic strategies of marine microalgae under salinity stress, contrasting species with and without the accumulation of the compatible solute tyrosine betaine. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the metabolic adaptations, supported by experimental data and detailed protocols.

In the face of rising salinity, a significant environmental stressor, microalgae have evolved sophisticated mechanisms to maintain cellular integrity and function. A key strategy is the accumulation of compatible solutes, small organic molecules that balance osmotic pressure without interfering with cellular metabolism. While glycine betaine and proline are well-studied osmoprotectants, the role of other compounds, such as this compound, is less understood. This guide delves into the metabolomic shifts that occur in salt-stressed algae, offering a comparative analysis between algae that accumulate well-known compatible solutes and those that do not, with a focus on the potential implications of this compound accumulation.

Quantitative Metabolomic Changes Under Salt Stress

The following tables summarize the quantitative changes in key metabolites observed in different algal species under salt stress. This data, compiled from multiple studies, highlights the diverse metabolic reprogramming that occurs in response to increased salinity.

Table 1: Changes in Amino Acid Concentrations in Salt-Stressed Algae

MetaboliteAlgal SpeciesSalt ConcentrationFold Change vs. ControlReference
ProlineChlamydomonas reinhardtii200 mM NaCl+++[1]
Glycine BetaineTetragenococcus halophilaHigh Salinity+++[2]
GlutamateTetragenococcus halophila (no osmoprotectant)1-2 M NaCl++[2]
ValinePopulus euphraticaSalt Stress+[3]
β-AlaninePopulus euphraticaSalt Stress+[3]

(+++: significant increase, ++: moderate increase, +: slight increase)

Table 2: Changes in Carbohydrate Concentrations in Salt-Stressed Algae

MetaboliteAlgal SpeciesSalt ConcentrationFold Change vs. ControlReference
SucroseSalicornia europaea50-100 mM NaCl+++[4][5]
GlucoseSalicornia europaea50-100 mM NaCl+++[4][5]
Carbohydrates (total)Chlamydomonas reinhardtii200 mM NaCl+[6]

(+++: significant increase, +: slight increase)

Table 3: Changes in Lipid and Fatty Acid Composition in Salt-Stressed Algae

MetaboliteAlgal SpeciesSalt ConcentrationFold Change vs. ControlReference
Oleic acid (C18:1)Chlamydomonas reinhardtii200 mM NaCl+ (40.29% increase)[1]
α-Linolenic acid (C18:3)Chlamydomonas reinhardtii200 mM NaCl+ (increase)[1]
Fatty Acids (total)Chlamydomonas nivalis0.2 M NaCl+ (up to 52.0% DCW)[7]
Lipids (total)Chlamydomonas reinhardtii200 mM NaCl+[6]

(+: increase, DCW: Dry Cell Weight)

Experimental Protocols

A generalized workflow for the metabolomic analysis of salt-stressed algae is presented below. Detailed protocols can be found in the cited literature.

Algal Culture and Salt Stress Induction
  • Culture Conditions: Algal strains are typically grown in their respective standard liquid media (e.g., BG-11 for freshwater algae, f/2 for marine algae) under controlled conditions of light, temperature, and aeration.

  • Stress Application: For salt stress experiments, a concentrated NaCl solution is added to the culture medium to achieve the desired final concentration. Control cultures are maintained without the addition of NaCl.[8]

  • Harvesting: Algal cells are harvested at specific time points after stress induction by centrifugation. The cell pellets are then washed with a salt solution isotonic to the culture medium to remove extracellular salts.

Metabolite Extraction

A common method for extracting a broad range of metabolites is the two-phase extraction using a methanol-chloroform-water mixture.

  • Quenching: The harvested cell pellet is immediately frozen in liquid nitrogen to quench metabolic activity.

  • Extraction: A cold solvent mixture (e.g., 2:1:1 methanol:chloroform:water) is added to the frozen pellet.

  • Phase Separation: The mixture is vortexed and then centrifuged to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein/cell debris (interphase) layers.

  • Drying: The polar and non-polar phases are collected separately and dried under a stream of nitrogen or using a vacuum concentrator.

Metabolomic Analysis

The dried extracts are reconstituted in an appropriate solvent and analyzed using techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily for the analysis of volatile and semi-volatile compounds. Derivatization is often required to increase the volatility of metabolites like amino acids and organic acids.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for analyzing a wide range of polar and non-polar metabolites. Different column chemistries can be used to target specific classes of compounds.[9]

Visualizing the Workflow and Metabolic Pathways

Caption: Experimental workflow for metabolomic profiling of salt-stressed algae.

Metabolic_Pathways cluster_tyrosine Tyrosine Metabolism cluster_betaine Hypothetical this compound Synthesis cluster_osmoprotection Osmoprotection & Stress Response cluster_other_osmolytes Other Compatible Solutes Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine Dopamine Dopamine Tyrosine->Dopamine ROS_Scavenging ROS Scavenging Tyrosine->ROS_Scavenging Precursor for Antioxidants Proline Proline Glycine_Betaine Glycine Betaine Sugars Sugars (e.g., Sucrose) Tyrosine_Betaine This compound Tyramine->Tyrosine_Betaine Methylation Steps Osmotic_Balance Osmotic Balance Tyrosine_Betaine->Osmotic_Balance Proline->Osmotic_Balance Glycine_Betaine->Osmotic_Balance Sugars->Osmotic_Balance

Caption: Key metabolic pathways altered by salt stress in algae.

Comparative Analysis: The Potential Role of this compound

Direct comparative metabolomic studies on algae that accumulate this compound versus those that do not are currently limited. However, based on the known roles of other betaines and the metabolic pathways of tyrosine, we can infer the potential impact of this compound accumulation.

Algae Lacking this compound:

  • Primary Osmoprotectants: These algae typically accumulate high concentrations of proline and/or glycine betaine in response to salt stress.[1][2] This is a significant metabolic investment, diverting resources from growth-related pathways.

  • Carbohydrate Accumulation: An increase in soluble sugars like sucrose and glucose is often observed, contributing to osmotic adjustment.[4][5]

  • Lipid Remodeling: Salt stress can induce changes in fatty acid composition and lead to the accumulation of neutral lipids, potentially as an energy reserve or as a mechanism to maintain membrane fluidity.[1][6][7]

  • Redox Homeostasis: Increased production of antioxidants is common to combat the oxidative stress that accompanies high salinity.

Hypothesized Profile of Algae with this compound Accumulation:

  • Efficient Osmoprotection: Like other betaines, this compound would be an effective compatible solute, helping to maintain osmotic balance and protect cellular machinery.

  • Tyrosine Pathway Upregulation: The biosynthesis of this compound would necessitate the upregulation of the tyrosine metabolic pathway. Tyrosine itself is a precursor to various secondary metabolites with roles in stress response, including antioxidants.

  • Altered Amino Acid Pool: The diversion of tyrosine towards betaine synthesis could lead to a decrease in the free tyrosine pool and potentially affect the synthesis of other tyrosine-derived compounds.

  • Potential for Enhanced Stress Tolerance: The dual function of the tyrosine pathway in producing both an osmoprotectant (this compound) and precursors for antioxidants could provide a synergistic advantage for algae in high-salinity environments.

Conclusion

The metabolomic response of algae to salt stress is a complex and multifaceted process involving the reprogramming of major metabolic pathways. While the accumulation of compatible solutes like proline and glycine betaine is a well-established strategy, the role of less common compounds such as this compound is an emerging area of research. Further comparative metabolomic studies are needed to fully elucidate the specific advantages conferred by the accumulation of this compound and to explore its potential applications in biotechnology and drug development. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for future investigations into the fascinating world of algal stress metabolism.

References

Validation of tyrosine betaine as a specific biomarker for osmotic stress

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular stress responses, the identification of specific and reliable biomarkers is paramount for researchers, scientists, and drug development professionals. Osmotic stress, a prevalent condition in various physiological and pathological states, necessitates precise monitoring. This guide provides a comprehensive comparison of tyrosine betaine, an emerging biomarker for osmotic stress, with other established alternatives, supported by experimental data and detailed protocols.

Introduction to this compound as an Osmotic Stress Biomarker

This compound is a naturally occurring amino acid derivative that has recently garnered attention for its role as an osmoprotectant.[1][2] Like other betaines, it is believed to stabilize cellular functions under osmotic stress, thereby maintaining cell integrity and function.[1] Its overproduction in certain fungi has been associated with protection against environmental stressors.[2] While research into this compound as a specific biomarker is still in its nascent stages, its structural and functional similarities to the well-established osmoprotectant, glycine betaine, suggest a promising potential.

Comparative Analysis of Osmotic Stress Biomarkers

To provide a clear perspective on the utility of this compound, this section compares its characteristics with those of other prominent osmotic stress biomarkers: glycine betaine, proline, taurine, and myo-inositol.

BiomarkerPrimary FunctionKey AdvantagesLimitations
This compound Osmoprotectant, Methyl Donor[1]Potential for high specificity (emerging research).Limited quantitative data and validation studies.
Glycine Betaine Osmoprotectant, protects proteins and membranes.[3]Well-established, abundant quantitative data, significant protective effects.[1][2]Accumulation can be influenced by diet.
Proline Osmoprotectant, antioxidant.Rapid accumulation in response to stress, well-documented.[4][5]Can be involved in other stress responses, not solely osmotic.
Taurine Osmolyte, antioxidant.Important in various cell types, including neurons.[6]Its levels can be influenced by various physiological conditions.
Myo-inositol Osmolyte, precursor for signaling molecules.Crucial for renal and neural cell function under osmotic stress.Slower accumulation compared to other osmolytes.

Quantitative Data Summary

The following table summarizes quantitative data from a study on the accumulation of various osmolytes in hippocampal slices under isosmotic and hyperosmotic conditions. This data highlights the differential regulation of these biomarkers under osmotic stress.

OsmolyteConditionIntracellular Concentration (nmol/mg protein)Fold Change (Hyperosmotic/Isosmotic)
Glycine Betaine IsosmoticNot reported-
HyperosmoticActively accumulated-
Taurine Isosmotic~120~0.8
Hyperosmotic~95
Myo-inositol Isosmotic~60~1.1
Hyperosmotic~65
Glutamate Isosmotic~80~1.2
Hyperosmotic~95
Glycine Isosmotic~15~2.3
Hyperosmotic~35
Glutamine Isosmotic~10~3.0
Hyperosmotic~30

Data adapted from a study on hippocampal slices. The study did not provide absolute values for glycine betaine but noted its active accumulation under hyperosmotic conditions.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate validation and comparison of biomarkers. Below are protocols for the quantification of betaines and proline.

Quantification of Betaine using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

This method is suitable for the sensitive detection and quantification of betaine in biological samples.[7]

1. Sample Preparation:

  • Extraction: Utilize accelerated solvent extraction (ASE) for solid samples, followed by solid-phase extraction (SPE) for purification.
  • Internal Standard: Add a suitable internal standard to the sample prior to extraction.

2. Chromatographic Separation:

  • Column: A HILIC stationary phase column.
  • Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3).
  • Flow Rate: A constant flow rate suitable for the column dimensions.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.
  • Detection: Use multiple reaction monitoring (MRM) for specific detection of the parent and product ions of betaine.

Quantification of Proline

A common method for proline quantification is the ninhydrin-based spectrophotometric assay.

1. Sample Preparation:

  • Homogenize the biological sample in aqueous sulfosalicylic acid.
  • Centrifuge to pellet the precipitate.

2. Reaction:

  • Mix the supernatant with acid-ninhydrin and glacial acetic acid.
  • Incubate the mixture at 100°C for 1 hour.
  • Terminate the reaction in an ice bath.

3. Measurement:

  • Extract the reaction mixture with toluene.
  • Measure the absorbance of the toluene fraction at 520 nm.
  • Use a standard curve prepared with known concentrations of proline for quantification.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.

OsmoticStressSignaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Hyperosmotic Stress Hyperosmotic Stress Osmosensors Osmosensors Hyperosmotic Stress->Osmosensors MAPK_Pathway MAP Kinase Pathway (HOG) Osmosensors->MAPK_Pathway BGT1_Transporter Betaine/GABA Transporter (BGT1) Osmolyte_Accumulation Accumulation of This compound, Glycine Betaine, Proline BGT1_Transporter->Osmolyte_Accumulation Betaine uptake Gene_Expression Upregulation of Osmolyte Transporters & Synthesis Genes MAPK_Pathway->Gene_Expression Gene_Expression->BGT1_Transporter Gene_Expression->Osmolyte_Accumulation Cellular_Protection Cellular Protection & Adaptation Osmolyte_Accumulation->Cellular_Protection

Caption: General signaling pathway for cellular response to osmotic stress.

BiomarkerValidationWorkflow cluster_0 Experimental Setup cluster_1 Sample Processing & Analysis cluster_2 Data Interpretation Cell_Culture Cell Culture/ Animal Model Osmotic_Stress_Induction Induce Osmotic Stress (e.g., Mannitol, NaCl) Cell_Culture->Osmotic_Stress_Induction Sample_Collection Collect Samples (Cells, Tissues, Biofluids) Osmotic_Stress_Induction->Sample_Collection Biomarker_Quantification Quantify Biomarkers (HILIC-MS/MS, etc.) Sample_Collection->Biomarker_Quantification Data_Analysis Statistical Analysis & Comparison Biomarker_Quantification->Data_Analysis Validation Validate Biomarker Specificity & Sensitivity Data_Analysis->Validation

Caption: A typical experimental workflow for biomarker validation.

References

Comparing the protein stabilization capabilities of tyrosine betaine and ectoine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Tyrosine Betaine and Ectoine as Protein Stabilizers

For Researchers, Scientists, and Drug Development Professionals

The stability of proteins is a critical factor in biological research, therapeutic development, and biotechnology. Environmental stressors such as high temperature, extreme pH, and high salinity can compromise protein structure and function, leading to denaturation and aggregation. To counteract these effects, nature has evolved a class of small organic molecules known as compatible solutes, or osmolytes. These molecules accumulate in high concentrations within cells under stress without interfering with normal metabolic processes.[1]

Among the most studied compatible solutes are ectoine and betaines, including this compound and the more extensively researched glycine betaine. This guide provides an objective comparison of the protein stabilization capabilities of ectoine and betaine, supported by experimental data and detailed methodologies, to assist researchers in selecting the appropriate stabilizer for their specific application.

Mechanism of Action: The Principle of Preferential Exclusion

Both ectoine and betaines primarily function through a mechanism known as "preferential exclusion".[2][3] Instead of directly binding to the protein, these osmolytes are preferentially excluded from the protein's surface. This phenomenon forces water molecules to form a more structured and compact hydration shell around the protein. Thermodynamically, this makes the unfolded state, which has a larger surface area, energetically unfavorable. Consequently, the equilibrium is shifted towards the compact, folded, and functional native state.[4] This indirect stabilizing effect is achieved by strengthening the intramolecular hydrogen bonds and modifying the hydration shell of the protein.[5][6]

G U Unfolded Protein F Folded Protein U->F W1 Water O1 Osmolyte F->U W2 Structured Water Hydration Shell O2 Excluded Osmolyte

Caption: Mechanism of protein stabilization by preferential exclusion of osmolytes.

Quantitative Comparison of Stabilizing Effects

Differential Scanning Calorimetry (DSC) is a powerful technique used to directly measure the thermodynamic parameters of protein unfolding.[7] A key study comparing the effects of a derivative of ectoine (β-hydroxyectoine) and betaine on the stability of Ribonuclease A (RNase A) provides a direct quantitative comparison.[8]

OsmolyteConcentrationΔTm (K)ΔG at 298 K (kJ/mol)Reference
β-Hydroxyectoine3 M> 12+ 10.6[8]
Betaine< 3 MStabilizing-[8]
Betaine> 3 MDestabilizing-[8]

Data Summary:

  • Ectoine (as β-Hydroxyectoine): Demonstrates exceptional stabilizing capabilities, increasing the melting temperature (Tm) of RNase A by more than 12 K at a 3 M concentration.[8] This corresponds to a significant increase in the Gibbs free energy of unfolding (ΔG) of 10.6 kJ/mol, indicating a much more stable protein structure.[8] Ectoine and its derivatives have also been shown to be effective inhibitors of the aggregation of peptides associated with neurodegenerative diseases, such as amyloid-beta.[9]

  • Betaine: The stabilizing effect of betaine is strongly concentration-dependent.[10] It provided stabilization for RNase A only at concentrations below 3 M.[8] At different concentrations, betaine can have varied effects, from promoting the formation of soluble assemblies to inducing the formation of insoluble aggregates.[11] This complex behavior contrasts with the more consistent and potent stabilization observed with ectoine.

Experimental Methodologies

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity change (ΔCp) of a protein solution as a function of temperature. The peak of the resulting thermogram corresponds to the melting temperature (Tm), and the area under the peak is used to calculate the enthalpy of unfolding (ΔH).[12]

Experimental Protocol:

  • Sample Preparation: Prepare a protein solution of known concentration (e.g., 1-2 mg/mL) in a well-defined buffer. Prepare a reference solution containing the exact same buffer without the protein.

  • Instrument Setup: Load the protein solution into the sample cell and the buffer into the reference cell of the calorimeter.[13]

  • Thermal Scan: Equilibrate the system at a starting temperature well below the Tm. Increase the temperature at a constant scan rate (e.g., 1-2 °C/min).

  • Data Acquisition: Continuously record the differential power required to maintain a zero temperature difference between the sample and reference cells. This is the heat capacity.

  • Data Analysis: After subtracting the baseline, the resulting thermogram is analyzed to determine the Tm, ΔH, and ΔCp of unfolding.[12] Experiments are repeated with varying concentrations of ectoine or betaine in both the sample and reference cells.

G cluster_workflow DSC Experimental Workflow P 1. Prepare Protein Solution and Reference Buffer L 2. Load Sample and Reference into Calorimeter P->L S 3. Perform Thermal Scan (e.g., 20°C to 100°C) L->S D 4. Record Differential Heat Capacity (Cp) S->D A 5. Analyze Thermogram D->A R Determine Tm, ΔH, ΔG A->R

Caption: Workflow for a Differential Scanning Calorimetry (DSC) experiment.

Thermal Shift Assay (TSA)

Also known as Differential Scanning Fluorimetry (DSF), this high-throughput method monitors protein unfolding by using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the denatured protein.[14] The Tm is the temperature at which the fluorescence signal is maximal.

Experimental Protocol:

  • Reagent Preparation: Prepare the protein solution (e.g., 5 µM) in the desired buffer. Prepare a stock solution of SYPRO Orange dye.[15]

  • Plate Setup: In a 96-well PCR plate, aliquot the protein solution. Add the SYPRO Orange dye to a final concentration of 2-5x.[15] To test stabilizers, add varying concentrations of ectoine or betaine to the wells.

  • Thermal Denaturation: Place the sealed plate into a real-time PCR instrument.[15] Program the instrument to slowly ramp the temperature from a starting point (e.g., 25 °C) to a final temperature (e.g., 95 °C), measuring fluorescence at each increment.

  • Data Analysis: Plot fluorescence intensity versus temperature. The Tm is determined by fitting the curve, often corresponding to the peak of the first derivative.[16]

G cluster_workflow TSA Experimental Workflow P 1. Mix Protein, SYPRO Orange Dye, and Osmolyte in 96-well plate L 2. Place Plate in Real-Time PCR Machine P->L S 3. Ramp Temperature (e.g., 25°C to 95°C) L->S D 4. Measure Fluorescence at each Temperature Step S->D A 5. Plot Fluorescence vs. Temperature D->A R Determine Tm from Melt Curve A->R

Caption: Workflow for a Thermal Shift Assay (TSA) experiment.

Protein Aggregation Assay (Thioflavin T)

This assay is commonly used to monitor the formation of amyloid fibrils, which are rich in β-sheet structures. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to these structures.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the aggregating protein (e.g., Aβ42 peptide) in a suitable buffer. Add a stock solution of ThT.

  • Incubation: Aliquot the mixture into a 96-well plate, adding different concentrations of ectoine or betaine to the test wells. Incubate the plate under conditions that promote aggregation (e.g., 37 °C with intermittent shaking).

  • Fluorescence Reading: Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular time intervals using a plate reader.

  • Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve is typically observed, and the lag time and maximum fluorescence can be used to quantify the extent and rate of aggregation. A longer lag time or lower final fluorescence in the presence of a stabilizer indicates inhibition of aggregation.[9]

G cluster_workflow Thioflavin T Aggregation Assay Workflow P 1. Mix Protein, ThT Dye, and Osmolyte L 2. Incubate at Aggregation- Promoting Temperature (e.g., 37°C) P->L S 3. Measure Fluorescence at Regular Time Intervals L->S A 4. Plot Fluorescence vs. Time S->A R Analyze Aggregation Kinetics A->R

Caption: Workflow for a Thioflavin T (ThT) protein aggregation assay.

Conclusion and Recommendations

Based on available experimental data, ectoine emerges as a more potent and consistently effective protein stabilizer compared to betaine .

  • Ectoine provides robust stabilization against thermal stress over a wide concentration range and has the added benefit of inhibiting the aggregation of disease-related peptides.[8][9] Its strong water-structuring properties make it a superior choice for protecting proteins from denaturation.[17]

  • This compound and the more common glycine betaine are effective osmolytes but exhibit complex, concentration-dependent effects that can range from stabilization to the promotion of aggregation or disruption of pre-formed aggregates.[8][10] This necessitates careful optimization for each specific protein and application.

For researchers and drug development professionals seeking a reliable and powerful cryo- and thermo-protectant, ectoine represents a highly promising candidate. Its superior performance in stabilizing proteins against a variety of stressors makes it an excellent additive for protein formulations in biopharmaceuticals, diagnostics, and industrial enzyme applications.

References

A Comparative Guide to the Functional Validation of Tyrosine and Betaine Transporters in Model Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the functional validation of tyrosine and betaine transporters, utilizing various model organisms. It offers a detailed overview of experimental protocols, comparative performance data, and visual workflows to assist in the selection of appropriate validation strategies.

Introduction to Tyrosine and Betaine Transporters

Solute carriers (SLCs) are a large family of membrane transport proteins crucial for the movement of a wide array of substrates across cellular membranes, including amino acids and osmolytes.[1] Within this superfamily, transporters for the amino acid tyrosine and the osmoprotectant betaine are vital for numerous physiological processes. Tyrosine is a precursor for neurotransmitters and hormones, while betaine protects cells against osmotic stress.[2] Functional validation of these transporters is a critical step in understanding their physiological roles and for identifying potential drug targets.

Choosing a Model Organism for Functional Validation

The selection of an appropriate model organism is paramount for the successful functional characterization of transporters. Key considerations include the expression system's simplicity, cost-effectiveness, and its ability to correctly express and traffic the transporter of interest.

Model OrganismKey AdvantagesKey DisadvantagesSuitable for
Escherichia coli Rapid growth, low cost, well-established genetic tools, suitable for high-throughput screening.[3]Lack of post-translational modifications, potential for protein misfolding and aggregation.[3]Initial functional screening, high-yield protein production for in vitro assays.
Saccharomyces cerevisiae Eukaryotic expression system with some post-translational modifications, well-defined genetics, suitable for complementation assays.Endogenous transporters may interfere with assays, differences in lipid composition compared to mammalian cells.Functional characterization of plant and mammalian transporters.[4]
Xenopus laevis Oocytes Large cell size allows for easy microinjection and electrophysiological measurements, low endogenous transporter activity.[4][5]Technically demanding, requires specialized equipment, not suitable for high-throughput screening.Detailed kinetic and electrophysiological characterization.
Mammalian Cell Lines (e.g., HEK293, Fibroblasts) Physiologically relevant system with correct post-translational modifications and cellular environment.More complex and expensive to maintain, may have endogenous expression of the transporter of interest.Validation of transporter function in a human cell context, drug interaction studies.[6][7]

Comparative Performance of Tyrosine Transporters

The L-type amino acid transporter 1 (LAT1), a member of the SLC7 family, is a primary transporter of tyrosine in human cells.[7][8] Its functional characteristics have been studied in various systems.

TransporterModel OrganismSubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
hLAT1 HEK-hLAT1 cellsL-DOPA28.6 ± 4.5135.8 ± 7.2[6]
hLAT1 HEK-hLAT1 cellsL-Tryptophan21.3 ± 3.1109.7 ± 5.8[6]
hLAT1 HEK-hLAT1 cellsMelphalan15.8 ± 2.287.4 ± 4.1[6]
hLAT1 HEK-hLAT1 cellsGabapentin127.4 ± 15.6345.6 ± 21.3[6]
Endogenous LAT1 Human FibroblastsL-[U-14C]tyrosine--[7]

Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity. Vmax (maximal velocity) represents the maximum rate of transport.

Comparative Performance of Betaine Transporters

Several transporters are responsible for betaine uptake, particularly under osmotic stress. BetS from Sinorhizobium meliloti and OpuD from Bacillus subtilis are well-characterized examples. The betaine/GABA transporter (BGT1) is the primary betaine transporter in mammalian kidneys.[9]

TransporterModel OrganismSubstrateKm (µM)Reference
BetS E. coli MKH13Glycine Betaine16 ± 2[10][11]
BetS E. coli MKH13Proline Betaine56 ± 6[10][11]
OpuD B. subtilisGlycine BetaineLow µM range[12]
BGT1 (mouse) -GABA80[9]

Experimental Protocols

Radiolabeled Substrate Uptake Assay

This is a highly sensitive method to quantify the transport of a specific substrate into cells or membrane vesicles.[13]

Model Organisms: Mammalian cell lines, Xenopus laevis oocytes, E. coli, Yeast.

Methodology:

  • Cell Preparation: Culture cells to near confluence in appropriate plates or prepare oocytes/vesicles.

  • Pre-incubation: Wash cells with a buffer (e.g., HBSS-HEPES, pH 7.4) and pre-incubate with or without inhibitors.

  • Initiation of Uptake: Add the radiolabeled substrate (e.g., 14C-tyrosine or 3H-betaine) to initiate the transport.

  • Incubation: Incubate for a predetermined time at a specific temperature (e.g., 37°C).

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.

Competition (Inhibition) Assay

This assay is used to determine the substrate specificity of a transporter and to identify potential inhibitors.

Model Organisms: Mammalian cell lines, Xenopus laevis oocytes, E. coli, Yeast.

Methodology:

  • Follow the same initial steps as the radiolabeled uptake assay.

  • During the pre-incubation step, add varying concentrations of a non-radiolabeled test compound (potential competitor or inhibitor).

  • Initiate uptake with a fixed concentration of the radiolabeled substrate.

  • Measure the uptake of the radiolabeled substrate in the presence of the competitor.

  • Calculate the IC50 (half-maximal inhibitory concentration) of the test compound.

Solid-Supported Membrane (SSM)-Based Electrophysiology

This technique is a sensitive, cell-free method for characterizing the electrogenic activity of transporters.[1][14][15]

Model Organisms: Membrane vesicles from any expression system (e.g., E. coli, HEK293 cells).

Methodology:

  • Sample Preparation: Prepare membrane vesicles containing the transporter of interest.

  • Sensor Preparation: Adsorb the membrane vesicles onto an SSM-coated sensor chip.

  • Measurement: Use a rapid solution exchange system to apply a substrate-containing solution to the sensor.

  • Data Acquisition: The transport of charged substrates or ions generates a transient current, which is recorded. The peak current corresponds to the maximum transport rate.

  • Data Analysis: Determine kinetic parameters such as EC50, IC50, and Km from cumulative measurements under different conditions.[1][15]

Visualizing Experimental Workflows and Concepts

References

In vivo comparison of the bio-availability of different betaine compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vivo Bioavailability of Betaine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo bioavailability of different betaine compounds, supported by experimental data from peer-reviewed studies. Betaine, or trimethylglycine, is a critical osmolyte and methyl donor involved in various metabolic processes. It is commercially available in several forms, most notably betaine anhydrous and betaine hydrochloride (HCl). Understanding their comparative bioavailability is essential for therapeutic and nutritional applications.

Executive Summary

Oral betaine is rapidly absorbed and distributed in the body.[1] While direct, comprehensive in vivo studies comparing the plasma pharmacokinetics of different betaine forms (e.g., anhydrous vs. hydrochloride) in a single species are limited in the available literature, existing evidence suggests a high degree of biological equivalence. After oral ingestion and passage through the stomach, both betaine anhydrous and betaine HCl are expected to yield the same active betaine molecule for absorption in the small intestine.[2][3]

Studies in both humans and animals demonstrate that orally administered betaine is quickly absorbed, with peak plasma concentrations observed within 1-2 hours post-ingestion.[1] The primary metabolic fate of betaine is not excretion but its utilization in the remethylation of homocysteine to methionine, a process catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT), which is abundant in the liver and kidneys.[4][5]

While some studies in animal nutrition suggest potential differences in effects on gut physiology or performance metrics between betaine anhydrous and betaine HCl, these are not directly tied to differences in systemic bioavailability.[6][7] For instance, one study in broilers indicated that anhydrous betaine might be more effective at improving growth performance compared to betaine HCl, though both forms improved certain meat quality parameters.[6][8] Another study noted that after mimicking gastric passage (pH 2.3), various forms of betaine were analytically identical, suggesting no difference in the active molecule available for absorption.[2]

Quantitative Data on Betaine Bioavailability

The following table summarizes pharmacokinetic data from a key in vivo study on oral betaine administration in healthy human subjects. The data presented is for betaine anhydrous, the form most commonly used in human pharmacokinetic studies.

ParameterSingle Dose (50 mg/kg)Repeated Dose (50 mg/kg twice daily for 5 days)
Tmax (Time to Peak Concentration) 0.90 ± 0.33 hoursNot specified, absorption remained unchanged
Cmax (Peak Plasma Concentration) 0.94 ± 0.19 mmol/LNot specified
t½,abs (Absorption Half-life) 0.28 ± 0.17 hoursUnchanged
t½,λ1 (Distribution Half-life) 0.59 ± 0.22 hours1.77 ± 0.75 hours (Significantly increased)
t½,z (Elimination Half-life) 14.38 ± 7.17 hours41.17 ± 13.50 hours (Significantly increased)
Vd (Apparent Volume of Distribution) 1.32 L/kgNot specified
Renal Clearance Low; ~4% of ingested dose excreted in urineLow

Data sourced from Schwahn et al. (2003).[4][9] Note: The significant increase in distribution and elimination half-life after repeated dosing suggests a limited capacity for betaine metabolism, which becomes saturated.[4]

Experimental Protocols

Below are detailed methodologies from key experiments that form the basis of our understanding of betaine's in vivo bioavailability.

Human Pharmacokinetic Study Protocol

This protocol is based on the study by Schwahn et al. (2003), which investigated the pharmacokinetics of oral betaine in healthy human volunteers.[4][9]

  • Subjects: Twelve healthy male volunteers.

  • Study Design: An open-label study consisting of three periods.

    • Period A (Single Dose): Administration of a single oral dose of 50 mg/kg body weight of betaine.

    • Period B (Repeated Dose): Continuous intake of 50 mg/kg body weight of betaine twice daily for five days.

    • Period C (Washout): A final single dose on day 6, followed by a monitoring period.

  • Sample Collection:

    • Blood: Serial blood samples were collected at baseline and at various time points post-administration to determine plasma concentrations of betaine and its primary metabolite, dimethylglycine (DMG).

    • Urine: 24-hour urine collections were performed to measure the urinary excretion of betaine and DMG.

  • Analytical Method:

    • Quantification: Betaine and DMG concentrations in plasma and urine were determined using High-Performance Liquid Chromatography (HPLC).[10]

    • Procedure: Samples underwent pre-column derivatization with p-bromophenacyl bromide. The resulting ester derivatives were separated via HPLC on an isocratic system and monitored with a UV detector at 254 nm.[10]

Animal (Broiler) Comparative Study Protocol

This protocol is a composite based on studies comparing anhydrous and hydrochloride forms of betaine in broilers.[6][8]

  • Subjects: Day-old male broiler chickens.

  • Study Design: Birds were randomly allocated to different treatment groups.

    • Control Group: Fed a standard basal diet.

    • Betaine Anhydrous Groups: Fed the basal diet supplemented with different levels of anhydrous betaine (e.g., 500 mg/kg and 1,000 mg/kg).

    • Betaine Hydrochloride Groups: Fed the basal diet supplemented with equimolar amounts of betaine hydrochloride to match the anhydrous groups.

  • Data Collection:

    • Performance Metrics: Average daily gain, feed conversion ratio, and breast muscle yield were measured over the study period.

    • Sample Collection: At the end of the trial, blood and muscle tissue samples were collected for analysis.

  • Analytical Methods:

    • Meat Quality: Parameters such as pH, drip loss, and color were assessed.

    • Antioxidant Capacity: Muscle tissue was analyzed for levels of antioxidants like glutathione (GSH) and the activity of enzymes such as glutathione peroxidase (GPX).

    • Metabolite Analysis: Muscle lactate content was measured to assess postmortem glycolysis.

Visualizations: Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the key metabolic pathway for betaine and a typical experimental workflow for a pharmacokinetic study.

Betaine_Metabolism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Choline_M Choline Betaine_Aldehyde Betaine Aldehyde Choline_M->Betaine_Aldehyde Choline Dehydrogenase Betaine_M Betaine Betaine_Aldehyde->Betaine_M Betaine Aldehyde Dehydrogenase Betaine_C Betaine Betaine_M->Betaine_C Transport Diet Dietary Betaine Diet->Betaine_C Absorption Choline_C Choline Choline_C->Choline_M Transport Homocysteine Homocysteine DMG Dimethylglycine (DMG) Betaine_C->DMG BHMT Methionine Methionine Homocysteine->Methionine BHMT

Caption: Betaine synthesis from choline and its role as a methyl donor in the cytosol.

PK_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation Subject Human or Animal Subject Dosing Oral Administration of Betaine Compound Subject->Dosing Blood Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood Preparation Plasma/Urine Preparation (e.g., Protein Precipitation) Blood->Preparation Urine 24-hour Urine Collection Urine->Preparation Quantification LC-MS/MS or HPLC Quantification Preparation->Quantification PK_Model Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) Quantification->PK_Model Bioavailability Bioavailability Assessment PK_Model->Bioavailability

Caption: Experimental workflow for an in vivo bioavailability study of betaine.

References

Proline Betaine vs. Glycine Betaine: A Comparative Analysis of Efficacy in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of proline betaine and glycine betaine as osmoprotectants for Staphylococcus aureus. While both compounds are known to enhance the survival of S. aureus in high-osmolarity environments, this document delves into the available experimental evidence to assess their relative superiority. This analysis is supported by a summary of transport kinetics, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Osmoprotective Efficacy: A Qualitative and Quantitative Overview

Staphylococcus aureus is renowned for its ability to thrive in environments with high salt concentrations, a characteristic that contributes to its pathogenicity, particularly in colonizing the human skin.[1] This osmotolerance is largely attributed to its capacity to accumulate intracellularly compatible solutes, also known as osmoprotectants, which balance the external osmotic pressure without interfering with cellular processes. Among the most effective osmoprotectants for S. aureus are proline betaine and glycine betaine.[1]

Studies have shown that supplementation of growth media with either proline betaine or glycine betaine enhances the growth of S. aureus under conditions of high osmotic stress.[1] While both are effective, research suggests that proline betaine is at least as effective as, and potentially more effective than, glycine betaine in this role. Glycine betaine has been described as the most effective osmoprotectant for S. aureus, particularly at high levels of osmolality, and its intracellular accumulation is a key strategy for survival in hyperosmotic environments.[1][2]

Interestingly, the intracellular levels of glycine betaine have been observed to be higher in planktonic S. aureus cells compared to those in biofilms, suggesting a greater need for this osmoprotectant in free-living bacteria exposed to environmental stress.[1][3]

Quantitative Data on Transport Kinetics
Compound Transport System Affinity (Km) Maximum Velocity (Vmax) Notes
Glycine Betaine High-Affinity System~3 µMNot specified in abstractsNot inhibited by proline.[4]
Low-Affinity System~130 µMReduced fivefold by pre-loaded glycine betaine.[5][6]Activated by osmotic pressure.[5]
Proline Betaine High-Affinity Proline Transport System (PutP)1.7 µM1.1 nmol/min/mg (dry weight)Highly specific for L-proline.[4]
Low-Affinity Proline Transport System132 µM22 nmol/min/mg (dry weight)Stimulated by increased osmotic strength.[4]

Note: Proline betaine is taken up by the proline transport systems of S. aureus.[7] Glycine betaine does not compete with proline for uptake through these systems.[4]

Signaling Pathways and Transport Mechanisms

The differential uptake of proline betaine and glycine betaine is governed by distinct and specific transport systems within S. aureus. Understanding these pathways is crucial for assessing their physiological roles.

Glycine Betaine Transport

S. aureus has two characterized transport systems for glycine betaine: a high-affinity system and a low-affinity system.[5] The low-affinity system is significantly activated by increases in osmotic pressure and plays a major role in the accumulation of glycine betaine under hyperosmotic conditions.[5][6] The activity of both transport systems is subject to feedback inhibition; cells that have already accumulated glycine betaine show a reduced Vmax for further uptake.[5][6]

GlycineBetaineTransport Glycine Betaine Transport in S. aureus cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GB_ext Glycine Betaine High_Affinity High-Affinity Transporter GB_ext->High_Affinity High Affinity Low_Affinity Low-Affinity Transporter GB_ext->Low_Affinity Low Affinity GB_int Glycine Betaine Pool High_Affinity->GB_int Low_Affinity->GB_int Feedback Feedback Inhibition Osmotic_Stress Osmotic Stress Osmotic_Stress->Low_Affinity Activates Feedback->High_Affinity Feedback->Low_Affinity

Glycine Betaine Transport Pathway in S. aureus.
Proline Betaine Transport

Proline betaine is transported into S. aureus via the cellular machinery for proline uptake, which also consists of high-affinity and low-affinity systems.[7][4] The low-affinity proline transport system is stimulated by hyperosmotic stress, suggesting its primary role in osmoprotection.[4] The high-affinity system is thought to be involved in scavenging low concentrations of proline from the environment.[4]

ProlineBetaineTransport Proline Betaine Transport in S. aureus cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PB_ext Proline Betaine Proline_High_Affinity High-Affinity Proline Transporter (PutP) PB_ext->Proline_High_Affinity Proline_Low_Affinity Low-Affinity Proline Transporter PB_ext->Proline_Low_Affinity Proline_ext Proline Proline_ext->Proline_High_Affinity Proline_ext->Proline_Low_Affinity PB_int Proline Betaine Pool Proline_High_Affinity->PB_int Proline_int Proline Pool Proline_High_Affinity->Proline_int Proline_Low_Affinity->PB_int Proline_Low_Affinity->Proline_int Osmotic_Stress_Pro Osmotic Stress Osmotic_Stress_Pro->Proline_Low_Affinity Activates OsmoprotectionWorkflow Osmoprotection Assay Workflow Prep_Media Prepare High-Salt Media (+/- Proline Betaine/Glycine Betaine) Inoculate Inoculate Media in 96-well Plate Prep_Media->Inoculate Prep_Inoculum Prepare S. aureus Inoculum Prep_Inoculum->Inoculate Incubate_Read Incubate at 37°C with Shaking Measure OD600 periodically Inoculate->Incubate_Read Analyze Analyze Growth Curves (Lag, µmax, ODmax) Incubate_Read->Analyze Compare Compare Efficacy of Betaines Analyze->Compare

References

Comparative Efficacy of Betaine and Glycine on Porcine Lipid Metabolism and Meat Quality: A Scientific Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of dietary supplementation with betaine and glycine on lipid metabolism and meat quality in pigs. The information is compiled from peer-reviewed studies to support research and development in animal nutrition and feed additives.

Overview of Betaine and Glycine in Swine Nutrition

Betaine, a trimethyl derivative of the amino acid glycine, and glycine itself are both utilized in swine diets for their roles in metabolism.[1] Betaine serves as a methyl group donor, crucial for various metabolic pathways, and also functions as an osmolyte, protecting cells from environmental stress.[1][2] Glycine is a non-essential amino acid that plays a role in protein synthesis and other metabolic processes. Recent research has focused on their potential to modulate lipid metabolism, thereby improving carcass composition and the quality of pork.[3]

Comparative Effects on Growth Performance and Carcass Traits

Dietary supplementation with both betaine and glycine has been shown to positively influence the growth performance and carcass characteristics of finishing pigs. However, studies suggest that betaine may have a more pronounced effect.

A key study directly comparing the two found that while both supplements reduced average backfat thickness and increased the lean percentage compared to a control diet, betaine supplementation also led to a significant increase in average daily gain (ADG) and final weight.[3]

Table 1: Comparative Effects on Growth Performance and Carcass Traits

Parameter Control Betaine Supplementation Glycine Supplementation Reference
Final Weight (kg) 26.33 ± 0.58 28.19 ± 0.52* 26.88 ± 0.54 [3]
Average Daily Gain (ADG) ( g/day ) 258.4 ± 8.8 288.1 ± 8.0* 267.2 ± 8.2 [3]
Average Backfat Thickness (mm) 16.33 ± 0.67 14.33 ± 0.42* 14.83 ± 0.48* [3]
Lean Percentage (%) 70.08 ± 0.52 72.96 ± 0.38** 72.11 ± 0.41** [3]

*P < 0.05 compared to control; **P < 0.01 compared to control. Data from a study on finishing Huan Jiang mini-pigs.[3]

Impact on Meat Quality

The quality of pork, including its color, tenderness, and water-holding capacity, is a critical factor for consumer acceptance. Both betaine and glycine have been shown to influence these parameters, with betaine demonstrating a broader range of positive effects.

In a comparative study, betaine supplementation significantly improved the redness (a*) and tenderness (reduced shear force) of the longissimus dorsi muscle.[3] Glycine supplementation also increased the redness of the muscle but did not have a significant effect on tenderness.[3] Other studies on betaine have shown it can increase the initial pH of pork, which can contribute to improved water-holding capacity.[4]

Table 2: Comparative Effects on Meat Quality Parameters of the Longissimus Dorsi Muscle

Parameter Control Betaine Supplementation Glycine Supplementation Reference
Redness (a*) 14.11 ± 0.28 15.11 ± 0.31* 14.93 ± 0.29* [3]
Shear Force (kg) 3.55 ± 0.16 3.09 ± 0.12* 3.32 ± 0.14 [3]

*P < 0.05 compared to control. Data from a study on finishing Huan Jiang mini-pigs.[3]

Effects on Lipid Metabolism

Betaine and glycine influence lipid metabolism through different mechanisms, affecting both lipid profiles in the blood and fat deposition in muscle and adipose tissue.

Betaine supplementation has been shown to decrease serum cholesterol and high-density lipoprotein cholesterol levels while increasing the total cholesterol content in the muscle.[5] It may also promote the uptake of fatty acids into the muscle by up-regulating genes related to fatty acid transporters.[5] Furthermore, betaine can activate AMPK and up-regulate genes involved in fatty acid oxidation.[5] Some studies have also indicated that betaine can increase the saturation of intramuscular fat.[4]

In a direct comparison, both betaine and glycine supplementation were found to regulate lipid metabolism, with the effects of betaine being superior.[3]

Table 3: Effects of Betaine on Serum and Muscle Lipid Metabolites

Parameter Control Betaine Supplementation (1250 mg/kg) Betaine Supplementation (2500 mg/kg) Reference
Serum Total Cholesterol (mmol/L) 2.59 ± 0.08 2.34 ± 0.07* 2.31 ± 0.07* [5]
Serum HDLC (mmol/L) 1.18 ± 0.05 1.02 ± 0.04* 0.99 ± 0.04* [5]
Muscle Free Fatty Acids (μmol/gprot) 10.31 ± 0.45 11.98 ± 0.52* 12.54 ± 0.55* [5]
Muscle Total Cholesterol (mg/g) 1.29 ± 0.06 1.51 ± 0.07* 1.58 ± 0.07* [5]

*P < 0.05 compared to control. HDLC: High-density lipoprotein cholesterol.[5]

Experimental Protocols

Study 1: Comparative Effects of Betaine and Glycine in Finishing Mini-Pigs [3]

  • Animals: 144 Huan Jiang mini-pigs (body weight = 10.55 ± 0.15 kg; 70 days old).

  • Dietary Treatments:

    • Control: Basal diet.

    • Betaine group: Basal diet + 0.25% betaine.

    • Glycine group: Basal diet + equimolar amount of glycine to 0.25% betaine.

  • Duration: Not explicitly stated, but referred to as "finishing" period.

  • Data Collection: Growth performance, carcass traits, and meat quality of the longissimus dorsi muscle were measured.

Study 2: Effects of Betaine on Muscle Lipid Metabolism in Finishing Pigs [5]

  • Animals: 120 crossbred gilts (Landrace × Yorkshire × Duroc) with an average initial body weight of 70.1 kg.

  • Dietary Treatments:

    • Control: Corn-soybean meal basal diet.

    • Betaine group 1: Basal diet + 1250 mg/kg betaine.

    • Betaine group 2: Basal diet + 2500 mg/kg betaine.

  • Duration: 42 days.

  • Data Collection: Serum and muscle lipid metabolites were analyzed. Gene and protein expression related to fatty acid transport and oxidation in the longissimus dorsi muscle were measured.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for betaine on lipid metabolism and a general experimental workflow for studying feed additives in pigs.

Betaine_Lipid_Metabolism cluster_blood Bloodstream cluster_muscle Muscle Cell Betaine_blood Dietary Betaine FAT FAT/CD36 Betaine_blood->FAT Upregulates Expression FATP1 FATP1 Betaine_blood->FATP1 Upregulates Expression FABP3 FABP3 Betaine_blood->FABP3 Upregulates Expression AMPK AMPK Betaine_blood->AMPK Activates FFA_uptake Fatty Acid Uptake FAT->FFA_uptake Facilitates FATP1->FFA_uptake Facilitates FABP3->FFA_uptake Facilitates IMF Intramuscular Fat Deposition FFA_uptake->IMF PPARa PPARα AMPK->PPARa Activates CPT1 CPT1 PPARa->CPT1 Upregulates FA_Oxidation Fatty Acid Oxidation CPT1->FA_Oxidation Promotes FA_Oxidation->IMF Influences

Caption: Proposed mechanism of betaine on muscle lipid metabolism.

Experimental_Workflow cluster_analysis Analysis Animal_Selection Animal Selection (e.g., Finishing Pigs) Dietary_Groups Allocation to Dietary Groups (Control, Betaine, Glycine) Animal_Selection->Dietary_Groups Feeding_Trial Feeding Trial (Specified Duration) Dietary_Groups->Feeding_Trial Data_Collection Data and Sample Collection (Weight, Blood, Muscle) Feeding_Trial->Data_Collection Performance_Analysis Growth Performance Analysis Data_Collection->Performance_Analysis Carcass_Analysis Carcass Trait Evaluation Data_Collection->Carcass_Analysis Meat_Quality_Analysis Meat Quality Assessment Data_Collection->Meat_Quality_Analysis Lipid_Analysis Lipid Metabolism Analysis Data_Collection->Lipid_Analysis

Caption: General experimental workflow for swine nutrition studies.

References

Proline and Glycine Betaine: A Synergistic Approach to Mitigating Salt Stress in Maize

Author: BenchChem Technical Support Team. Date: November 2025

The escalating issue of soil salinity poses a significant threat to global food security, with maize (Zea mays L.) being particularly susceptible to its detrimental effects. High salt concentrations in the soil disrupt essential physiological and biochemical processes in plants, leading to reduced growth and yield. To counteract these effects, researchers have explored various strategies, including the exogenous application of osmoprotectants like proline and glycine betaine. This guide provides a comprehensive comparison of the individual and combined effects of proline and glycine betaine in enhancing the salt stress resilience of maize, supported by experimental data and detailed protocols.

Recent studies have demonstrated that the combined application of proline and glycine betaine offers a more potent defense against salt-induced damages in maize compared to their individual applications.[1][2] This synergistic effect is attributed to their multifaceted roles in osmotic adjustment, detoxification of reactive oxygen species (ROS), and maintenance of ion homeostasis.

Comparative Efficacy of Proline and Glycine Betaine Treatments

The application of proline and glycine betaine, both individually and in combination, has been shown to significantly improve various growth and physiological parameters in maize under salt stress. The following tables summarize the quantitative data from a key study investigating these effects.

Table 1: Effect of Proline and Glycine Betaine on Germination and Seedling Vigor of Maize under Salt Stress

TreatmentFinal Germination Percentage (FGP) (%)Germination Index (GI)Seed Vigor Index (SVI)Mean Germination Time (MGT) (days)
Control98.028.527933.5
Salt Stress (120 mM NaCl)46.112.86035.2
Salt + Proline (20 mM)72.320.114534.1
Salt + Glycine Betaine (20 mM)68.518.912954.3
Salt + Proline (20 mM) + Glycine Betaine (20 mM)85.424.721103.8

Data adapted from a study by Rhaman et al. (2024).[1][2]

Table 2: Effect of Proline and Glycine Betaine on Physiological and Biochemical Parameters of Maize under Salt Stress

TreatmentRelative Water Content (RWC) (%)Chlorophyll Content (SPAD value)Leaf K+/Na+ RatioRoot K+/Na+ Ratio
Control85.245.13.82.9
Salt Stress (120 mM NaCl)68.027.11.20.9
Salt + Proline (20 mM)75.435.82.51.8
Salt + Glycine Betaine (20 mM)73.934.22.31.6
Salt + Proline (20 mM) + Glycine Betaine (20 mM)81.640.53.22.4

Data adapted from a study by Rhaman et al. (2024).[1][2]

Table 3: Effect of Proline and Glycine Betaine on Oxidative Stress Markers and Antioxidant Enzyme Activities in Maize under Salt Stress

TreatmentHydrogen Peroxide (H2O2) (µmol g-1 FW)Malondialdehyde (MDA) (nmol g-1 FW)Catalase (CAT) (U mg-1 protein)Peroxidase (POX) (U mg-1 protein)
Control15.225.40.480.23
Salt Stress (120 mM NaCl)19.231.60.270.16
Salt + Proline (20 mM)14.624.40.360.22
Salt + Glycine Betaine (20 mM)14.726.10.330.20
Salt + Proline (20 mM) + Glycine Betaine (20 mM)13.221.40.390.24

Data adapted from a study by Rhaman et al. (2024).[1][2]

The data clearly indicates that while both proline and glycine betaine individually alleviate the negative impacts of salt stress, their combined application results in a more pronounced improvement across all measured parameters. This includes a significant increase in germination percentage, seedling vigor, relative water content, chlorophyll content, and K+/Na+ ratios, coupled with a marked reduction in oxidative stress markers (H2O2 and MDA) and an enhancement of antioxidant enzyme activities (CAT and POX).[1][2]

Experimental Protocols

The following protocols are based on the methodologies described in the cited research to allow for replication and further investigation.

Seed Priming and Germination Experiment
  • Seed Sterilization: Maize seeds are surface-sterilized with 70% ethanol for 1 minute, followed by 10% sodium hypochlorite solution for 10 minutes, and then rinsed thoroughly with distilled water.

  • Priming Solutions: Prepare the following priming solutions:

    • Control: Distilled water

    • Proline: 20 mM L-proline

    • Glycine Betaine: 20 mM glycine betaine

    • Proline + Glycine Betaine: 20 mM L-proline + 20 mM glycine betaine

  • Seed Soaking: Soak the sterilized seeds in the respective priming solutions for 12 hours in the dark at room temperature.

  • Germination Assay:

    • Place 20 primed seeds in a 9 cm Petri dish lined with two layers of filter paper.

    • Moisten the filter paper with either distilled water (for control) or 120 mM NaCl solution (for salt stress treatments).

    • Seal the Petri dishes with parafilm and incubate them in a growth chamber at 25±2°C with a 16/8 hour light/dark cycle.

    • Record germination counts daily to calculate germination parameters.

Hydroponic Culture and Treatment
  • Seedling Preparation: Germinate maize seeds as described above (using distilled water for moistening) until the seedlings have developed two leaves.

  • Hydroponic Setup: Transfer the seedlings to a hydroponic system containing a continuously aerated nutrient solution (e.g., Hoagland's solution).

  • Salt Stress Induction: After a 7-day acclimatization period in the hydroponic solution, induce salt stress by adding NaCl to the nutrient solution to a final concentration of 120 mM.

  • Foliar Application of Osmoprotectants:

    • Prepare 20 mM solutions of proline, glycine betaine, and their combination.

    • Apply the solutions as a foliar spray to the respective treatment groups until the leaves are thoroughly wetted. The control group is sprayed with distilled water.

    • Repeat the foliar application every 48 hours.

  • Data Collection: After a specified period of salt treatment (e.g., 14 days), harvest the plants for analysis of the physiological and biochemical parameters listed in the tables above.

Visualizing the Mechanisms and Workflow

To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.

G cluster_0 Seed Preparation and Priming cluster_1 Priming Treatments (12h) cluster_2 Germination and Hydroponics cluster_3 Stress Induction and Foliar Application cluster_4 Data Collection and Analysis Seed_Sterilization Seed_Sterilization Seed_Soaking Seed_Soaking Seed_Sterilization->Seed_Soaking Control Control Seed_Soaking->Control Distilled Water Proline Proline Seed_Soaking->Proline 20 mM Proline GB GB Seed_Soaking->GB 20 mM Glycine Betaine Pro_GB Pro_GB Seed_Soaking->Pro_GB 20 mM Proline + 20 mM GB Germination Germination Assay (Petri Dish) Control->Germination Proline->Germination GB->Germination Pro_GB->Germination Hydroponics Hydroponic Culture (Hoagland's Solution) Germination->Hydroponics Salt_Stress Salt Stress Induction (120 mM NaCl) Hydroponics->Salt_Stress Foliar_Spray Foliar Application Salt_Stress->Foliar_Spray Measurements Measurement of Morpho-physiological and Biochemical Parameters Foliar_Spray->Measurements

Caption: Experimental workflow for evaluating the effects of proline and glycine betaine on maize under salt stress.

G cluster_0 Salt Stress Effects cluster_1 Protective Mechanisms of Proline & Glycine Betaine cluster_2 Plant Response Salt_Stress High Soil Salinity Ionic_Imbalance Ionic Imbalance (High Na+, Low K+) Salt_Stress->Ionic_Imbalance Osmotic_Stress Osmotic Stress Salt_Stress->Osmotic_Stress Oxidative_Stress Oxidative Stress (Increased ROS) Ionic_Imbalance->Oxidative_Stress Reduced_Damage Reduced Oxidative Damage (Lower MDA, H2O2) Osmotic_Stress->Oxidative_Stress Improved_Growth Improved Growth and Physiological Functions Oxidative_Stress->Reduced_Damage Pro_GB Proline + Glycine Betaine Osmotic_Adj Osmotic Adjustment Pro_GB->Osmotic_Adj Ion_Homeostasis Improved Ion Homeostasis (Increased K+/Na+ ratio) Pro_GB->Ion_Homeostasis Antioxidant_Defense Enhanced Antioxidant Defense (Increased CAT, POX) Pro_GB->Antioxidant_Defense Osmotic_Adj->Osmotic_Stress Mitigates Ion_Homeostasis->Ionic_Imbalance Mitigates ROS_Scavenging ROS Scavenging Antioxidant_Defense->ROS_Scavenging ROS_Scavenging->Oxidative_Stress Mitigates Reduced_Damage->Improved_Growth

Caption: Signaling pathway of salt stress mitigation in maize by proline and glycine betaine.

References

The Role of Betaine in Mediating Salt Tolerance in Hydrocarbon-Degrading Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the challenging environments of saline soils and marine ecosystems, hydrocarbon-contaminated sites often present a dual threat of chemical pollution and high salinity. This combination can severely inhibit the bioremediation potential of many microorganisms. However, a class of salt-tolerant, hydrocarbon-degrading bacteria has evolved sophisticated mechanisms to thrive under these conditions. One of the key strategies employed by these resilient microbes is the accumulation of compatible solutes, with betaine (glycine betaine) being a prominent example. This guide provides a comparative analysis of the role of betaine in mediating salt tolerance in these specialized bacteria, supported by experimental data and detailed protocols for researchers in microbiology, environmental science, and drug development.

Betaine as a Superior Osmoprotectant

Betaine is a quaternary ammonium compound that acts as a powerful osmoprotectant. Its accumulation within the cytoplasm counteracts the osmotic stress imposed by high external salt concentrations, thereby preventing water loss and maintaining cellular turgor. This allows essential metabolic processes, including the degradation of hydrocarbons, to continue under conditions that would otherwise be inhibitory.

Comparative Performance of Betaine

Experimental evidence consistently demonstrates the significant positive impact of betaine on the growth and hydrocarbon-degrading activity of various bacterial species under saline stress.

Table 1: Effect of Exogenous Betaine on Diesel Oil Degradation by Rhodococcus sp. HX-2 at 6% NaCl [1][2]

Treatment ConditionBiomass (OD600)Diesel Oil Degradation Rate (%)
6% NaCl0.843.8
6% NaCl + 1 mM Betaine1.262.5

Table 2: Comparison of Different Compatible Solutes on the Growth of Pseudomonas putida KT2440 under Salt Stress

Compatible Solute (1 mM)Relative Biomass at 4% NaCl (compared to control)Relative Biomass at 5% NaCl (compared to control)
None (Control)1.001.00
Betaine2.543.32
Proline2.881.97
Ectoine1.501.20
Trehalose1.201.10
Glutamate1.151.05

Data adapted from a study on the improvement of salt tolerance in Pseudomonas putida KT2440.

The data clearly indicates that for Rhodococcus sp. HX-2, the addition of betaine significantly enhances both biomass production and the rate of diesel oil degradation in a high-salt environment[1][2]. Similarly, for Pseudomonas putida KT2440, betaine and proline emerge as the most effective osmoprotectants for improving growth under high salinity.

Mechanisms of Betaine-Mediated Salt Tolerance

Hydrocarbon-degrading bacteria employ two primary strategies to accumulate intracellular betaine: uptake from the environment and de novo synthesis.

Betaine Transport and Synthesis Signaling Pathway

The uptake and synthesis of betaine are tightly regulated processes, often induced by osmotic stress. In model organisms like Pseudomonas aeruginosa, a complex regulatory network governs the expression of genes involved in betaine metabolism.

Betaine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Choline_ext Choline BetT BetT Transporter Choline_ext->BetT Uptake Betaine_ext Betaine ProU ProU Transporter Betaine_ext->ProU Uptake Choline_int Choline BetT->Choline_int Betaine_int Betaine ProU->Betaine_int BetA BetA (Choline dehydrogenase) Choline_int->BetA BetI BetI Repressor Choline_int->BetI Inactivates GbdR GbdR Activator Betaine_int->GbdR Activates BetB BetB (Betaine aldehyde dehydrogenase) BetA->BetB Betaine aldehyde BetB->Betaine_int betT_gene betT gene BetI->betT_gene Represses betIBA_operon betIBA operon BetI->betIBA_operon Represses gbcAB_operon gbcAB operon (Betaine catabolism) GbdR->gbcAB_operon Induces Osmotic_Stress Osmotic_Stress Osmotic_Stress->BetT Induces expression & activity Osmotic_Stress->ProU Induces expression

Caption: Betaine uptake and synthesis pathway in bacteria.

Under osmotic stress, the expression and activity of transporter proteins like BetT and ProU are upregulated, leading to the increased uptake of choline (a precursor for betaine synthesis) and betaine from the environment.[3] Intracellular choline is then converted to betaine through a two-step oxidation process catalyzed by the enzymes BetA and BetB. The expression of the genes encoding these proteins is controlled by transcriptional regulators such as the repressor BetI, which is inactivated by choline, and the activator GbdR, which is stimulated by betaine to induce genes for betaine catabolism when it is utilized as a carbon and nitrogen source.[4][5]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experiments are provided below.

Experimental Workflow

Experimental_Workflow Start Start Bacterial_Culture Bacterial Culture Preparation Start->Bacterial_Culture Salt_Stress_Assay Salt Stress Assay with and without Betaine Bacterial_Culture->Salt_Stress_Assay Growth_Measurement Measure Bacterial Growth (OD600) Salt_Stress_Assay->Growth_Measurement Hydrocarbon_Degradation_Assay Hydrocarbon Degradation Assay Salt_Stress_Assay->Hydrocarbon_Degradation_Assay Betaine_Extraction Intracellular Betaine Extraction Salt_Stress_Assay->Betaine_Extraction Data_Analysis Data Analysis and Comparison Growth_Measurement->Data_Analysis GC_MS_Analysis Quantify Hydrocarbon Degradation by GC-MS Hydrocarbon_Degradation_Assay->GC_MS_Analysis GC_MS_Analysis->Data_Analysis HPLC_Analysis Quantify Intracellular Betaine by HPLC Betaine_Extraction->HPLC_Analysis HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for studying betaine-mediated salt tolerance.

Bacterial Cultivation and Salt Stress Assay

Objective: To assess the growth of hydrocarbon-degrading bacteria under different salt concentrations with and without betaine supplementation.

Materials:

  • Hydrocarbon-degrading bacterial strain

  • Mineral salts medium (MSM) appropriate for the specific strain

  • Hydrocarbon substrate (e.g., diesel oil, hexadecane, crude oil)

  • NaCl

  • Betaine (glycine betaine)

  • Sterile culture tubes or flasks

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Prepare MSM and autoclave.

  • Prepare stock solutions of NaCl and betaine and filter-sterilize.

  • Inoculate a starter culture of the bacterial strain in MSM with the hydrocarbon substrate and grow to the mid-log phase.

  • Prepare experimental cultures by adding the starter culture to fresh MSM to a starting optical density (OD600) of 0.05.

  • Create a matrix of experimental conditions with varying NaCl concentrations (e.g., 0%, 2%, 4%, 6%, 8% w/v) and with or without a fixed concentration of betaine (e.g., 1 mM).

  • Add the hydrocarbon substrate to each culture.

  • Incubate the cultures at the optimal temperature and shaking speed for the bacterial strain.

  • Monitor bacterial growth by measuring the OD600 at regular intervals.

Quantification of Hydrocarbon Degradation

Objective: To determine the extent of hydrocarbon degradation by the bacterial strain under different salt and betaine conditions.

Materials:

  • Culture samples from the salt stress assay

  • Organic solvent (e.g., n-hexane, dichloromethane)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., pristane)

Procedure:

  • At the end of the incubation period, sacrifice the cultures.

  • Add a known amount of internal standard to each culture.

  • Extract the remaining hydrocarbons from the culture medium by liquid-liquid extraction with an appropriate organic solvent.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Concentrate the extract to a known volume.

  • Analyze the extract using GC-MS to identify and quantify the remaining hydrocarbon components.[6][7][8]

  • Calculate the percentage of degradation by comparing the peak areas of the hydrocarbons in the experimental samples to those in an abiotic control.

Measurement of Intracellular Betaine Concentration

Objective: To quantify the accumulation of betaine inside the bacterial cells.

Materials:

  • Bacterial cell pellets from the salt stress assay

  • 80% ethanol

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • High-performance liquid chromatograph (HPLC) with a suitable column (e.g., amino column) and detector (e.g., evaporative light scattering detector or mass spectrometer)

  • Betaine standard solution

Procedure:

  • Harvest the bacterial cells from the cultures by centrifugation.

  • Wash the cell pellets with a salt solution isotonic to the growth medium to remove extracellular betaine.

  • Extract the intracellular metabolites by resuspending the cell pellets in a known volume of 80% ethanol and incubating at 65°C for 4 hours.[9]

  • Centrifuge to remove cell debris.

  • Transfer the supernatant (containing the intracellular metabolites) to a new tube and dry it under a stream of nitrogen or in a vacuum concentrator.[9]

  • Re-dissolve the dried extract in a known volume of ultrapure water.

  • Analyze the extract by HPLC to separate and quantify the betaine concentration.[9]

  • Generate a standard curve using known concentrations of a betaine standard to calculate the intracellular betaine concentration in the samples.

Conclusion

The accumulation of betaine is a crucial strategy for the survival and metabolic activity of hydrocarbon-degrading bacteria in saline environments. As demonstrated by the compiled data, both the uptake of exogenous betaine and its de novo synthesis contribute significantly to enhanced salt tolerance and, consequently, to more efficient bioremediation of hydrocarbon-contaminated sites. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of osmoprotection and to identify and engineer robust bacterial strains for environmental biotechnology applications. Understanding and harnessing the power of betaine-mediated salt tolerance will be pivotal in developing effective solutions for the cleanup of co-contaminated environments.

References

Safety Operating Guide

Navigating the Disposal of Tyrosine Betaine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of tyrosine betaine, a non-hazardous substance, emphasizing safety and regulatory adherence.

Core Safety and Handling Principles

While this compound is not classified as a hazardous substance, it is imperative to handle it in accordance with good industrial hygiene and safety practices. Key precautions include avoiding dust generation and preventing the substance from entering drains, sewers, or waterways.[1] In the event of a spill, the material should be swept up, collected, and placed in a suitable, closed container for disposal.[2]

Personal protective equipment (PPE) is recommended when handling this compound. This includes protective eyewear, gloves, and clothing.[1] After handling, it is crucial to wash hands and any exposed skin thoroughly.[3]

Regulatory Compliance

The disposal of chemical waste is governed by a series of local, regional, and national regulations. It is the responsibility of the waste generator to accurately characterize and classify all waste materials.[1][3] While this compound is not federally regulated as a hazardous waste in the United States, it is essential to consult and adhere to all applicable local and institutional guidelines to ensure complete and accurate classification and disposal.[1][3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures that the material is managed in an environmentally responsible and compliant manner.

Operational Disposal Plan:

  • Containment: Ensure any unused or waste this compound is stored in its original or a suitable, tightly sealed container to prevent accidental release.[2]

  • Labeling: Clearly label the container as "Waste this compound" to avoid mixing with other chemical waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Professional Disposal: Arrange for collection by a licensed professional waste disposal service. Provide them with the Safety Data Sheet (SDS) for L-Tyrosine and Betaine if a specific SDS for this compound is unavailable.

  • Empty Containers: Dispose of empty containers as you would the unused product, ensuring they are properly sealed and labeled.[1]

Accidental Release Measures

In the case of an accidental spill:

  • Ventilation: Ensure the area is well-ventilated.[1]

  • Containment: Prevent the spilled material from reaching drains or waterways.[1]

  • Cleanup: Without creating dust, sweep up the spilled solid material and place it into a suitable, closed container for disposal.[1][2]

  • Decontamination: Clean the affected area thoroughly.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation for Disposal cluster_1 Regulatory & Safety Compliance cluster_2 Disposal Action cluster_3 Final Steps A Identify Waste This compound B Contain in a Labeled, Sealed Container A->B C Consult Local & National Regulations B->C D Wear Appropriate PPE C->D E Contact Licensed Waste Disposal Service D->E F Arrange for Collection E->F G Provide Safety Data Information F->G H Document Disposal G->H

Figure 1. A logical workflow for the proper disposal of this compound.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was identified in the reviewed safety data sheets. The primary directive is qualitative: to dispose of the material through a licensed professional service in accordance with all applicable regulations.

ParameterValueSource
Hazard Classification Not a hazardous substance or mixture
Environmental Hazards Should not be released into the environment[1]
Primary Disposal Method Contact a licensed professional waste disposal service[1]

References

Personal protective equipment for handling Tyrosine betaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

When handling Tyrosine betaine, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesShould meet appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Protective glovesChemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
Body Protection Protective clothingClean, body-covering clothing.[3]
Respiratory Protection Dust respiratorRecommended if dust or aerosol generation is likely. A half-face dust/mist respirator may be worn for apparent exposure, while a full-face positive-pressure, air-supplied respirator is advised for emergencies or unknown exposure levels.[3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area. The use of a local exhaust or a fume hood is recommended to control airborne dust.[1][3]

  • Avoid generating dust during handling.[2]

  • Wash hands thoroughly after handling the substance.[1][4]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not eat, drink, or smoke in the handling area.[5]

Storage:

  • Keep the container tightly closed.[1][3][4][5]

  • Store in a cool, dry, and well-ventilated area.[3][5]

  • Protect from moisture and physical damage.[3][5]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][4]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

  • Waste Material: Contact a licensed professional waste disposal service to dispose of this material.[2]

  • Containers: Do not mix with other waste. Handle uncleaned containers as you would the product itself.[6] Dispose of empty containers as unused product.[2]

  • General Guidance: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Information (L-Tyrosine SDS as proxy) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area handling_weigh Weigh/Measure this compound (Minimize Dust) prep_area->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon cleanup_dispose Dispose of Waste Material (Follow Regulations) cleanup_decon->cleanup_dispose cleanup_ppe Remove and Dispose of PPE Properly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.

It is important to note that while some sources do not classify L-Tyrosine as a hazardous substance[6], others indicate potential for irritation and long-term health effects.[4][8] Therefore, adopting a cautious approach with comprehensive safety measures is highly recommended.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tyrosine betaine
Reactant of Route 2
Tyrosine betaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.